Broxaldine
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPLVAAROHGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863245 | |
| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-46-6 | |
| Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broxaldine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broxaldine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROXALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Broxaldine's Mechanism of Action Against Toxoplasma gondii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of broxaldine against the obligate intracellular parasite Toxoplasma gondii. The information presented herein is synthesized from recent scientific findings and is intended to inform further research and drug development efforts in the pursuit of novel anti-toxoplasmosis therapies. Current treatments for toxoplasmosis are often limited by significant side effects, highlighting the urgent need for new therapeutic agents.[1][2][3] this compound, an antiprotozoal drug, has demonstrated significant potential as a lead compound for anti-T. gondii treatment.[1][4]
Core Anti-parasitic Activity of this compound
This compound exhibits potent inhibitory effects on the growth and lytic cycle of Toxoplasma gondii both in vitro and in vivo.[1][5] The drug effectively hinders the parasite's ability to invade host cells, replicate within them, and ultimately lyse the host cell to continue the infection cycle.
Inhibition of Host Cell Invasion and Intracellular Proliferation
This compound significantly reduces the invasion rate of T. gondii tachyzoites into host cells in a dose-dependent manner.[4] At a concentration of 4 µg/mL, this compound treatment resulted in an invasion rate of only 14.31%, a stark contrast to the 40.53% invasion rate observed in the control group.[4] Furthermore, the proliferation of tachyzoites within host cells was dramatically inhibited, with a proliferation rate of just 1.23% in the presence of 4 µg/mL this compound.[1][5] The 50% effective concentration (EC₅₀) of this compound against T. gondii has been determined to be 0.28 µg/mL.[4]
Disruption of the Lytic Cycle and Cyst Formation
The lytic cycle of T. gondii is severely impaired by this compound.[1][4] This disruption is evident in the significant reduction in plaque formation in vitro. In addition to its effects on the tachyzoite stage, this compound is also effective against the bradyzoite stage, which is responsible for chronic infection. Treatment with this compound leads to a reduction in both the size and number of T. gondii cysts in vitro.[1][5]
Quantitative Summary of this compound's In Vitro Efficacy
The following tables summarize the key quantitative data regarding the in vitro activity of this compound against Toxoplasma gondii.
| Parameter | Host Cell Line | Value | Reference |
| EC₅₀ (50% Effective Concentration) | HFF | 0.28 µg/mL | [4] |
| CC₅₀ (50% Cytotoxicity Concentration) | HFF | > 32 µg/mL | [5] |
| CC₅₀ (50% Cytotoxicity Concentration) | Vero | > 32 µg/mL | [5] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | HFF | > 114.29 | [5] |
| This compound Concentration | Invasion Rate (%) | Proliferation Rate (%) | Reference |
| 4 µg/mL | 14.31 | 1.23 | [1][4][5] |
| Control (DMSO) | 40.53 | Not specified | [4] |
Proposed Mechanism of Action: A Multi-faceted Approach
The anti-Toxoplasma activity of this compound is not attributed to a single target but rather a cascade of effects that ultimately lead to parasite death. The primary mechanisms identified are the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids.[1][4][5]
Induction of Autophagy
Transmission electron microscopy (TEM) of this compound-treated tachyzoites reveals the presence of autophagic lysosomes, indicating that the drug induces autophagy in the parasite.[1][5] This process of cellular self-digestion appears to be a key factor in the drug's parasiticidal effect.
Mitochondrial Dysfunction and Energy Depletion
This compound treatment leads to significant ultrastructural changes in the parasite, including mitochondrial swelling.[1][5] This is accompanied by a decrease in the mitochondrial membrane potential and a significant reduction in ATP levels.[1][5] This disruption of mitochondrial function cripples the parasite's energy metabolism, contributing to its demise.
Disruption of Lipid Homeostasis
A notable effect of this compound is the increased accumulation of neutral lipids within the parasite, observed as an increase in liposomes.[1][5] This suggests that this compound interferes with the parasite's lipid metabolism, a pathway essential for its survival and replication.
Visualizing the Mechanism and Experimental Workflows
To better illustrate the proposed mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Caption: Workflow of in vitro experiments to evaluate this compound's efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the published research.[4]
Cell Culture and Parasite Maintenance
-
Host Cells: Human foreskin fibroblasts (HFF) and Vero cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Parasites: Toxoplasma gondii tachyzoites (RH strain) were maintained by serial passage in HFF monolayers.
In Vitro Invasion Assay
-
Extracellular tachyzoites were pre-treated with varying concentrations of this compound for 1 hour.
-
The treated tachyzoites were then added to Vero cell monolayers and incubated for 2 hours to allow for invasion.
-
Non-invaded parasites were removed by washing.
-
The cells were fixed and stained to differentiate intracellular and extracellular parasites.
-
The number of invaded parasites was quantified by microscopy to determine the invasion rate.
In Vitro Proliferation Assay
-
HFF cells were infected with RH-2F (a strain expressing β-galactosidase) tachyzoites for 2 hours.
-
Non-invaded parasites were washed away, and the infected cells were treated with different concentrations of this compound, DMSO (negative control), or pyrimethamine (positive control) for 72 hours.
-
Parasite proliferation was quantified by measuring the β-galactosidase activity using a luminescent assay kit.
Plaque Assay
-
HFF monolayers were infected with approximately 100 tachyzoites per well.
-
The infected cells were treated with 5 µM of this compound for 7 days.
-
The cells were then fixed and stained with crystal violet to visualize the plaques (zones of host cell lysis).
-
The area of the plaques was measured to assess the impact on the parasite's lytic cycle.
Mitochondrial Membrane Potential Assay
-
Freshly purified tachyzoites were treated with different concentrations of this compound.
-
The cationic probe JC-1 was used to stain the parasites.
-
The fluorescence of JC-1 aggregates (indicating high membrane potential) and monomers (indicating low membrane potential) was measured using a fluorescence plate reader to determine the mitochondrial membrane potential.
ATP Level Measurement
-
Tachyzoites were treated with various concentrations of this compound.
-
The intracellular ATP levels were measured using a commercial ATP assay kit based on the luciferin-luciferase reaction.
Transmission Electron Microscopy (TEM)
-
Intracellular tachyzoites were treated with this compound for 8 and 24 hours.
-
The infected cells were then fixed, dehydrated, embedded in resin, and sectioned.
-
The ultrastructure of the parasites was observed using a transmission electron microscope.
In Vivo Efficacy
In a mouse model of acute toxoplasmosis, treatment with this compound resulted in a 41.5% survival rate and a reduced parasite load in tissues and blood, further supporting its potential as a therapeutic agent.[1][5]
Conclusion and Future Directions
This compound demonstrates a potent and multi-faceted mechanism of action against Toxoplasma gondii, primarily by inducing autophagy, causing mitochondrial dysfunction, and disrupting lipid metabolism. Its efficacy in both in vitro and in vivo models, coupled with a high selectivity index, positions this compound as a promising lead compound for the development of new anti-toxoplasmosis drugs.
Future research should focus on:
-
Identifying the specific molecular targets of this compound within the parasite.
-
Optimizing the chemical structure of this compound to enhance its efficacy and pharmacokinetic properties.
-
Conducting further preclinical studies to evaluate its safety and efficacy in different animal models of toxoplasmosis.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Brobenzoxaldine synthesis pathway and precursors
An In-depth Technical Guide to the Synthesis of Brobenzoxaldine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Brobenzoxaldine, an antiprotozoal and antifungal agent. The synthesis is presented as a two-step process, commencing with the bromination of 8-hydroxy-2-methylquinoline to yield 5,7-dibromo-2-methyl-8-quinolinol, followed by the esterification of this intermediate with benzoic acid to produce the final product. This document details the precursors, reaction pathways, experimental protocols, and quantitative data associated with the synthesis.
Synthesis Pathway Overview
The synthesis of Brobenzoxaldine (5,7-dibromo-2-methyl-8-quinolinol benzoate) involves two primary chemical transformations:
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Bromination: The selective bromination of 8-hydroxy-2-methylquinoline at the 5 and 7 positions of the quinoline ring.
-
Esterification: The formation of a benzoate ester at the hydroxyl group of the 5,7-dibromo-2-methyl-8-quinolinol intermediate.
The overall logical relationship of the synthesis is depicted in the following diagram:
Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol
This initial step involves the electrophilic substitution of bromine onto the electron-rich quinoline ring of 8-hydroxy-2-methylquinoline. The hydroxyl group at position 8 is an activating group, directing the bromination to the ortho and para positions (5 and 7).
Precursors and Reagents
| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 8-hydroxy-2-methylquinoline | C₁₀H₉NO | 159.19 | Starting Material |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Reducing Agent (to quench excess bromine) |
Experimental Protocol
A detailed experimental procedure for the synthesis of 5,7-dibromo-2-methylquinolin-8-ol has been reported.[1]
-
A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (5 g) is prepared in methanol (50 ml).
-
To this mixture, a solution of bromine (5 ml) in methanol (50 ml) is added.
-
The reaction mixture is stirred for 5 minutes at room temperature.
-
Sodium sulfite (2.5 g) is then added to quench any unreacted bromine.
-
The resulting mixture is filtered and the solid residue is washed with water (100 ml).
-
The collected white solid is dried under vacuum to yield the crude product.
-
Recrystallization from boiling ethanol can be performed for further purification.
Quantitative Data
| Parameter | Value | Reference |
| Yield of raw product | 8.9 g (89%) | [1] |
Synthesis Pathway Diagram
Step 2: Synthesis of Brobenzoxaldine (Esterification)
The second step is the esterification of the hydroxyl group of 5,7-dibromo-2-methyl-8-quinolinol with a benzoyl group. This is typically achieved through acylation with benzoyl chloride or benzoic anhydride in the presence of a base.
Precursors and Reagents
| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 5,7-dibromo-2-methyl-8-quinolinol | C₁₀H₇Br₂NO | 316.98 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Pyridine (or other base) | C₅H₅N | 79.10 | Base/Catalyst |
| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | - | - | Solvent |
General Experimental Protocol
While a specific, detailed protocol for the synthesis of Brobenzoxaldine was not found in the provided search results, a general procedure for the acylation of a hydroxyl group on a quinoline ring can be inferred from standard organic chemistry principles and related reactions mentioned in the literature.
-
5,7-dibromo-2-methyl-8-quinolinol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as pyridine or triethylamine, is added to the solution. The base acts as a scavenger for the HCl that is generated during the reaction.
-
Benzoyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.
-
The reaction mixture is stirred for a period of time until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., dilute HCl to remove the base, followed by saturated sodium bicarbonate solution, and finally brine) to remove byproducts and unreacted starting materials.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Brobenzoxaldine.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis Pathway Diagram
Conclusion
The synthesis of Brobenzoxaldine is a straightforward two-step process that is accessible to researchers with a background in organic synthesis. The initial bromination of 8-hydroxy-2-methylquinoline proceeds in high yield. The subsequent esterification, while not explicitly detailed for this specific compound in the available literature, can be readily achieved using standard acylation methodologies. This guide provides the necessary foundational information for the successful laboratory-scale synthesis of Brobenzoxaldine for research and development purposes. Further optimization of the esterification step may be required to maximize yield and purity for specific applications.
References
Pharmacological Properties of Quinoline Derivatives: An In-Depth Technical Guide with a Focus on Broxaldine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoline Derivatives
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a foundational scaffold for a vast array of pharmacologically active molecules.[1][2] The versatility of the quinoline nucleus allows for extensive structural modifications, leading to the development of derivatives with a broad spectrum of therapeutic applications.[1] These derivatives have been extensively investigated and utilized in medicinal chemistry for their potential as anticancer, antimicrobial (antibacterial, antifungal), antimalarial, anti-inflammatory, antiviral, and antiprotozoal agents.[1][2][3] The diverse biological activities stem from the ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors, and to modulate key signaling pathways.[4]
Broxaldine: A Quinoline Derivative with Potent Antiprotozoal and Antifungal Activity
This compound, also known as brobenzoxaldine, is a quinoline derivative that has demonstrated significant efficacy as an antiprotozoal and antifungal agent.[5][6] It is recognized for its activity against a range of protozoa and has been specifically studied for its potent inhibitory effects on Toxoplasma gondii.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that while its antiprotozoal activity against Toxoplasma gondii has been quantified, comprehensive data on its antifungal spectrum and acute toxicity (LD50) are not extensively available in the public domain.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | Toxoplasma gondii (RH-2F strain) | 0.28 µg/mL | [2] |
| CC50 | Human Foreskin Fibroblast (HFF) cells | 17.95 µg/mL | [2] |
| CC50 | Vero cells | 11.15 µg/mL | [2] |
| Selectivity Index (SI) | T. gondii vs. HFF cells | 64.1 | [2] |
| Selectivity Index (SI) | T. gondii vs. Vero cells | 39.8 | [2] |
| MIC | Clostridium difficile | 4 µM | [5] |
No publicly available data was found for the LD50, Ki, or a comprehensive set of MIC values for this compound against a range of fungal pathogens.
Mechanism of Action
Studies on Toxoplasma gondii have provided significant insights into the mechanism of action of this compound. The primary effects observed are the induction of autophagy and mitochondrial dysfunction within the parasite.[3]
-
Induction of Autophagy: this compound treatment leads to the formation of autophagosomes and autolysosomes within T. gondii, indicating the activation of the autophagic pathway.[3]
-
Mitochondrial Dysfunction: The compound causes mitochondrial swelling and a decrease in mitochondrial membrane potential in the parasite. This disruption of mitochondrial function leads to a significant decrease in ATP levels, compromising the parasite's energy metabolism.[3]
-
Disruption of the Lytic Cycle: this compound inhibits the invasion of host cells by tachyzoites and suppresses their proliferation within the host cells.[2]
-
Neutral Lipid Accumulation: An increase in neutral lipid bodies is observed in this compound-treated parasites, suggesting a disruption in lipid metabolism.[3]
The precise signaling pathways modulated by this compound that lead to these downstream effects have not been fully elucidated. However, it is known that quinoline derivatives can influence major signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial regulators of cell growth, proliferation, and survival. Further research is required to determine if this compound exerts its effects through these or other signaling pathways.
Figure 1: Proposed mechanism of action of this compound against Toxoplasma gondii.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and other quinoline derivatives.
Antiprotozoal Activity Assay (against Toxoplasma gondii)
This protocol is adapted from studies evaluating the in vitro efficacy of this compound against T. gondii.[2]
3.1.1 Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: Culture Human Foreskin Fibroblast (HFF) or Vero cells in a 96-well plate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
3.1.2 Growth Inhibition Assay (EC50 Determination)
-
Cell and Parasite Culture: Seed HFF or Vero cells in a 96-well plate and allow them to form a monolayer. Infect the cells with T. gondii tachyzoites (e.g., RH-2F strain) at a low multiplicity of infection (MOI).
-
Treatment: After allowing the parasites to invade for a set period (e.g., 2 hours), wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Parasite Growth: Measure parasite proliferation using a reporter gene assay (e.g., β-galactosidase-expressing parasites) or by quantitative PCR (qPCR) targeting a parasite-specific gene.
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
Figure 2: General workflow for in vitro antiprotozoal activity assessment.
Antifungal Susceptibility Testing
3.2.1 Broth Microdilution Method (for Yeasts, e.g., Candida albicans)
-
Inoculum Preparation: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the yeast in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized yeast inoculum to each well.
-
Controls: Include a positive control (yeast and medium without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
In Vivo Toxicity Assessment
A comprehensive acute oral toxicity study to determine the LD50 of this compound has not been found in the reviewed literature. However, one study in mice reported no obvious toxic reactions or pathological changes in the liver and kidney after 7 days of intraperitoneal administration of this compound at doses up to 50 mg/kg/day.[2]
General Protocol for Acute Oral Toxicity (Limit Test)
-
Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administer a single high dose of the test substance (e.g., 2000 or 5000 mg/kg body weight) to a small group of animals via oral gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Interpretation: If no mortality is observed, the LD50 is considered to be greater than the tested dose.
Signaling Pathways Modulated by Quinoline Derivatives
While the specific signaling pathways affected by this compound are yet to be fully elucidated, the broader class of quinoline derivatives has been shown to modulate several key intracellular signaling cascades implicated in various diseases, particularly cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Several quinoline derivatives have been reported to inhibit components of this pathway, leading to their anticancer effects.[4]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and various cellular processes. Aberrant activation of this pathway is common in cancer, and some quinoline derivatives have been shown to interfere with its components.
Figure 3: General signaling pathways targeted by some quinoline derivatives.
Conclusion
This compound, a notable quinoline derivative, exhibits potent antiprotozoal activity, particularly against Toxoplasma gondii, by inducing autophagy and mitochondrial dysfunction. While quantitative data on its broad-spectrum antifungal activity and a definitive LD50 value are currently limited, the available information underscores its potential as a therapeutic agent. The diverse pharmacological activities of the broader quinoline class, coupled with their ability to modulate key signaling pathways, continue to make them a promising scaffold for the discovery and development of new drugs. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acute oral toxicity: Topics by Science.gov [science.gov]
Molecular Targets of Broxaldine in Protozoan Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaldine, a halogenated quinoline derivative, has demonstrated significant antiprotozoal activity. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in protozoan parasites. While detailed mechanistic studies have elucidated its effects in Toxoplasma gondii, revealing a multi-pronged assault on parasite viability, the specific molecular interactions in other protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis remain less defined. This document summarizes the available quantitative data, details key experimental protocols, and presents visual representations of the known and proposed mechanisms of action to facilitate further research and drug development efforts in this area.
Introduction to this compound and its Antiprotozoal Spectrum
This compound (5,7-dibromo-2-methyl-8-quinolinol benzoate) is a compound belonging to the 8-hydroxyquinoline class, known for its broad-spectrum antimicrobial properties. Historically, it has been recognized for its efficacy against various protozoan infections.[1] While its clinical use has varied, recent research has renewed interest in its potential as an antiprotozoal agent, particularly against the opportunistic parasite Toxoplasma gondii. This compound is also reported to be effective against other significant protozoan pathogens, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, although the specific molecular details of its action against these organisms are not as well-documented.[1]
Molecular Targets and Mechanism of Action in Toxoplasma gondii
Recent in-depth studies have provided significant insights into the molecular mechanisms by which this compound exerts its potent activity against Toxoplasma gondii. The primary targets appear to be crucial cellular processes, leading to parasite death.
Mitochondrial Dysfunction
A key effect of this compound on T. gondii is the induction of mitochondrial dysfunction.[1][2][3] Treatment with this compound leads to observable mitochondrial swelling and a significant decrease in the mitochondrial membrane potential.[1][2] This disruption of mitochondrial integrity directly impacts the parasite's energy metabolism, resulting in a dose-dependent reduction in ATP levels.[1][2]
Induction of Autophagy
This compound treatment triggers a significant enhancement of autophagy in T. gondii.[1][2] This is evidenced by the increased presence of autophagic lysosomes within the parasite's subcellular structure.[2] While autophagy can be a survival mechanism, its overactivation can lead to programmed cell death.
Disruption of Neutral Lipid Metabolism
Another identified molecular impact of this compound is the accumulation of neutral lipids, observed as an increase in liposomes within the parasite.[1][2] This suggests that this compound interferes with the parasite's lipid homeostasis, a critical aspect of its metabolism and membrane integrity.
The culmination of these effects—mitochondrial collapse, uncontrolled autophagy, and disrupted lipid metabolism—leads to the disintegration of the parasite's subcellular structures and ultimately, its death.[2]
Activity Against Other Protozoan Parasites: A Knowledge Gap
While this compound is known to be effective against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, specific molecular targets and detailed mechanisms of action have not been extensively studied for these parasites.[1] As a halogenated quinoline, its mode of action in these organisms may share similarities with other 8-hydroxyquinoline derivatives, which are known to exert their antiprotozoal effects through various mechanisms.
-
Chelation of Metal Ions: 8-hydroxyquinolines are potent metal chelators. This ability can disrupt the function of essential metalloenzymes in parasites, interfering with critical metabolic pathways.
-
Inhibition of Nucleic Acid Synthesis: Some quinoline derivatives have been shown to intercalate with DNA, thereby inhibiting nucleic acid synthesis and repair mechanisms, which are vital for parasite replication.
-
Disruption of Electron Transport: Interference with the electron transport chain in the mitochondria or other energy-generating organelles is a common mechanism for antiprotozoal agents.
Further research is imperative to elucidate the specific molecular interactions of this compound in these protozoan parasites to identify its precise targets and pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound against Toxoplasma gondii.
Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | Value | Cell Line | Exposure Time | Reference |
| EC50 | 0.28 µg/mL | HFF | 72 h | [1] |
| CC50 | 17.95 µg/mL | HFF | 72 h | [1] |
| CC50 | 11.15 µg/mL | Vero | 72 h | [1] |
| Selectivity Index (SI) | 64.1 (HFF) | - | - | [1] |
| Selectivity Index (SI) | 39.8 (Vero) | - | - | [1] |
Table 2: In Vitro Effects of this compound on Toxoplasma gondii Invasion and Proliferation
| Treatment | Invasion Rate (%) | Proliferation Rate (%) | Reference |
| Control | 40.53 | - | [1] |
| 4 µg/mL this compound | 14.31 | 1.23 | [1] |
Detailed Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: Human Foreskin Fibroblasts (HFF) or Vero cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS at 37°C and 5% CO2 until a monolayer is formed.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium.
-
Treatment: The culture medium is replaced with the medium containing different concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[1]
Growth Inhibition Assay (EC50 Determination)
-
Cell and Parasite Culture: HFF cells are grown to confluence in 96-well plates. T. gondii tachyzoites (e.g., RH strain) are used for infection.
-
Infection and Treatment: HFF monolayers are infected with tachyzoites. After a short incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for 72 hours to allow for parasite proliferation.
-
Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as a β-galactosidase reporter assay for engineered parasite strains or by microscopic counting of parasites per vacuole.
-
Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[1]
Mitochondrial Membrane Potential Assay
-
Parasite Treatment: Purified T. gondii tachyzoites are treated with different concentrations of this compound for a specified time.
-
Staining: The parasites are then incubated with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.
-
Flow Cytometry: The fluorescence intensity of the stained parasites is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Data Analysis: The change in fluorescence intensity is quantified to assess the dose-dependent effect of this compound on mitochondrial membrane potential.[1]
ATP Level Measurement
-
Parasite Treatment: T. gondii tachyzoites are treated with various concentrations of this compound.
-
Lysis and ATP Measurement: After treatment, the parasites are lysed, and the intracellular ATP concentration is measured using a commercial ATP determination kit based on the luciferin-luciferase reaction.
-
Data Analysis: The luminescence signal, which is proportional to the ATP concentration, is measured using a luminometer. The results are normalized to the protein concentration of the parasite lysate.[1]
Visualizing the Molecular Interactions and Workflows
Caption: Mechanism of this compound against Toxoplasma gondii.
Caption: Experimental workflow for EC50 determination.
Conclusion and Future Directions
This compound is a potent antiprotozoal agent with a well-defined mechanism of action against Toxoplasma gondii, primarily targeting mitochondrial function, autophagy, and lipid metabolism. This provides a solid foundation for its further development as a therapeutic for toxoplasmosis. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms in other important protozoan parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.
Future research should focus on:
-
Target Identification in Other Protozoa: Conducting in-depth studies to identify the specific molecular targets of this compound in Giardia, Entamoeba, and Trichomonas. This could involve proteomic, metabolomic, and genetic approaches.
-
Comparative Mechanistic Studies: Elucidating whether the mechanisms observed in T. gondii are conserved across other protozoan species.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and selectivity against a broader range of protozoan parasites.
Addressing these research questions will be crucial for fully realizing the therapeutic potential of this compound and the broader class of 8-hydroxyquinolines as effective and broad-spectrum antiprotozoal drugs.
References
Broxaldine (Brobenzoxaldine): A Comprehensive Technical Guide
CAS Number: 3684-46-6
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaldine, also known as Brobenzoxaldine, is a synthetic compound belonging to the quinoline class of molecules. It is chemically designated as 5,7-dibromo-2-methyl-8-quinolinol benzoate. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, pharmacological activities, and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a solid substance with a molecular formula of C₁₇H₁₁Br₂NO₂ and a molecular weight of approximately 421.1 g/mol . Its chemical structure features a dibrominated 2-methyl-8-quinolinol core esterified with a benzoate group. Detailed physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3684-46-6 | |
| Molecular Formula | C₁₇H₁₁Br₂NO₂ | |
| Molecular Weight | 421.1 g/mol | |
| Appearance | Solid | |
| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-yl benzoate | |
| Synonyms | Brobenzoxaldine | |
| SMILES | CC1=NC2=C(OC(=O)C3=CC=CC=C3)C(Br)=CC(Br)=C2C=C1 | |
| InChI Key | IJTPLVAAROHGGB-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
Solubility
This compound exhibits limited solubility in aqueous solutions. Experimental solubility data is presented in the following table.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: Solubility of this compound
Synthesis
The synthesis of this compound involves a two-step process starting from 8-hydroxy-2-methylquinoline. The first step is the bromination of the quinoline ring, followed by esterification of the hydroxyl group.
Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol
The precursor, 5,7-dibromo-2-methyl-8-quinolinol, is synthesized by the bromination of 8-hydroxy-2-methylquinoline.
Step 2: Synthesis of this compound (5,7-dibromo-2-methyl-8-quinolinol benzoate)
This compound is synthesized by the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoyl chloride. This is a standard esterification reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Pharmacological Activity
This compound has demonstrated a range of antimicrobial and antiparasitic activities in vitro and in vivo.
Antibacterial Activity
This compound is active against the bacterium Clostridioides difficile, with a reported Minimum Inhibitory Concentration (MIC) of 4 µM. A screening of FDA-approved drugs identified this compound as a potent inhibitor of C. difficile. The study reported a MIC₅₀ of 0.2-0.6 μM for the salicylanilides group, which includes structurally related compounds.
| Organism | MIC | Reference |
| Clostridioides difficile | 4 µM |
Table 3: Antibacterial Activity of this compound
Antiparasitic Activity
Recent studies have extensively evaluated the activity of this compound against Toxoplasma gondii. It has been shown to inhibit parasite invasion and proliferation in vitro and reduce parasite load in a mouse model of acute toxoplasmosis.[1][2][3]
| Parameter | Host Cell Line | Value | Reference |
| CC₅₀ (72h) | HFF | 17.95 µg/mL | [4] |
| CC₅₀ (72h) | Vero | 11.15 µg/mL | [4] |
| EC₅₀ | - | 0.28 µg/mL | [2] |
| Invasion Rate (4 µg/mL) | Vero | 14.31% | [3][4] |
| Proliferation Rate (4 µg/mL) | Vero | 1.23% | [3][4] |
| In vivo Survival Rate (mouse model) | - | 41.5% | [1][2][3] |
Table 4: Anti-Toxoplasma gondii Activity of this compound
This compound has been reported to decrease the viability of Schistosoma mansoni larvae at a concentration of 10 µM.
| Organism | Activity | Concentration | Reference |
| Schistosoma mansoni larvae | Decreased viability | 10 µM |
Table 5: Anti-Schistosoma mansoni Activity of this compound
Mechanism of Action
The precise mechanism of action of this compound against all susceptible organisms is not fully elucidated. However, its effects on Toxoplasma gondii have been investigated in some detail.
Effects on Toxoplasma gondii
In Toxoplasma gondii, this compound appears to induce a multi-faceted disruption of cellular homeostasis. Treatment with this compound leads to observable ultrastructural changes within the parasite, including mitochondrial swelling, an increase in the number of lipid bodies, and the formation of autophagic vacuoles.[1][3] This is accompanied by a decrease in the mitochondrial membrane potential and a significant reduction in intracellular ATP levels.[1][3] These findings suggest that this compound's anti-Toxoplasma activity is, at least in part, mediated by inducing mitochondrial dysfunction and triggering an autophagic cell death pathway within the parasite.[1][3][4]
Effects on Mammalian Cells
There is currently no publicly available data to suggest that this compound directly modulates specific signaling pathways in mammalian cells, such as the NF-κB, MAPK, or PI3K/Akt pathways. Its cytotoxic effects on mammalian cell lines (HFF and Vero) have been quantified, as indicated by the CC₅₀ values in Table 4.[4]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies on this compound in humans or preclinical mammalian models are not extensively available in the public domain. As a halogenated quinoline derivative, its pharmacokinetic profile may share some general characteristics with other compounds in this class, such as potential for metabolism by cytochrome P450 enzymes and distribution into various tissues. However, specific parameters like bioavailability, half-life, clearance, and metabolic pathways for this compound have not been reported.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the properties and activities of this compound.
Synthesis of 5,7-dibromo-2-methyl-8-quinolinol
Materials:
-
8-hydroxy-2-methylquinoline
-
Bromine
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Water (H₂O)
Procedure:
-
A mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate is prepared in methanol.
-
A solution of bromine in methanol is added to the mixture.
-
The reaction is stirred at room temperature.
-
Sodium sulfite is added to the reaction mixture.
-
The mixture is filtered and the solid is washed with water.
-
The resulting white solid is dried under vacuum to yield 5,7-dibromo-2-methyl-8-quinolinol.
In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Toxoplasma gondii RH-2F strain (expressing β-galactosidase)
-
This compound
-
Pyrimethamine (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Triton X-100
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
Procedure:
-
A monolayer of HFF cells is prepared in a 96-well plate.
-
Each well is infected with approximately 100 RH-2F tachyzoites.
-
Various concentrations of this compound (dissolved in DMSO) are added to the wells. A negative control (DMSO) and a positive control (pyrimethamine) are included.
-
The plate is incubated for 72 hours.
-
After incubation, Triton X-100 and CPRG are added to each well.
-
The absorbance is measured at 570 nm after 12 hours to determine the level of β-galactosidase activity, which correlates with parasite viability.
-
The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.[2]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Materials:
-
Clostridioides difficile strain
-
Brain Heart Infusion Broth supplemented with yeast extract, L-cysteine, and sodium taurocholate (BHIS)
-
This compound
-
Vancomycin (positive control)
-
96-well microtiter plates
Procedure:
-
A bacterial suspension of C. difficile is prepared in BHIS broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial two-fold dilutions of this compound are prepared in BHIS broth in a 96-well plate.
-
The bacterial suspension is added to each well containing the this compound dilutions.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Analytical Methods
Specific, validated analytical methods for the routine quantification of this compound in biological matrices have not been widely published. However, based on its chemical structure, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector would be suitable for its analysis.
General HPLC Method Development Considerations:
-
Column: A reversed-phase C18 column would likely provide good retention and separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) could be optimized for separation.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the molecule, or mass spectrometry for higher sensitivity and specificity, would be appropriate.
-
Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances prior to analysis.
Conclusion
This compound (Brobenzoxaldine) is a halogenated quinoline derivative with demonstrated in vitro and in vivo activity against various pathogens, including the bacterium Clostridioides difficile and the parasites Toxoplasma gondii and Schistosoma mansoni. Its mechanism of action against T. gondii involves the disruption of mitochondrial function and the induction of autophagy. While its synthesis is achievable through standard organic chemistry techniques, there is a notable lack of publicly available data on its pharmacokinetic properties and its effects on mammalian cellular signaling pathways. This comprehensive technical guide summarizes the current state of knowledge on this compound and highlights areas where further research is needed to fully characterize its potential as a therapeutic agent.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Broxaldine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaldine, also known as Brobenzoxaldine, is a synthetic compound with established antiprotozoal and antifungal activities. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental methodologies and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (5,7-dibromo-2-methylquinolin-8-yl) benzoate | [1] |
| Synonyms | Brobenzoxaldine | [2] |
| CAS Number | 3684-46-6 | [2] |
| Chemical Formula | C₁₇H₁₁Br₂NO₂ | [2] |
| Molecular Weight | 421.08 g/mol | [2] |
| Appearance | Solid (form not specified) | - |
| Melting Point | Data not available. The precursor, 5,7-dibromo-8-hydroxyquinoline, has a melting point of 198-200°C. | |
| Boiling Point | Data not available. | - |
| pKa | Data not available. | - |
| Solubility | DMSO: 27.5 mg/mL (65.31 mM) (Sonication recommended) | [2] |
| Water: Insoluble | - | |
| Ethanol: Insoluble | - |
Spectral Data
Detailed experimental spectral data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are not widely reported in the available scientific literature. This presents an opportunity for further research to fully characterize this compound.
Experimental Protocols
While specific experimental protocols for the determination of all of this compound's physicochemical properties are not published, standard methodologies for similar compounds can be applied.
Solubility Determination (General Protocol for Quinoline Derivatives)
This protocol outlines a general method for determining the solubility of quinoline derivatives like this compound.
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
pKa Determination by Potentiometric Titration (General Protocol)
This method can be used to determine the acid dissociation constant (pKa) of ionizable compounds.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Mechanism of Action Against Toxoplasma gondii
Recent studies have elucidated the mechanism by which this compound exerts its antiprotozoal activity against Toxoplasma gondii, the causative agent of toxoplasmosis. The primary mode of action involves the disruption of mitochondrial function and the induction of autophagy within the parasite.[3][4][5]
Mitochondrial Dysfunction
This compound treatment leads to a significant decrease in the mitochondrial membrane potential of T. gondii.[3][4][5] This disruption of the proton gradient across the inner mitochondrial membrane impairs ATP synthesis, leading to an energy crisis within the parasite.
Induction of Autophagy
The compound also induces autophagy, a cellular process of self-digestion of cellular components.[3][4][5] In the context of this compound's action, this process appears to be a cell death mechanism rather than a survival response.
The proposed signaling pathway for this compound's action on T. gondii is depicted in the following diagram:
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Broxaldine's Impact on Parasitic Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaldine, a quinoline compound, has demonstrated significant antiprotozoal activity. This technical guide delves into the core of its mechanism of action, focusing on its profound effects on the mitochondrial function of parasites, with a primary emphasis on Toxoplasma gondii. Through the disruption of mitochondrial membrane potential and the subsequent depletion of cellular energy reserves, this compound induces a cascade of events leading to parasite demise. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its impact on mitochondrial function, and a proposed signaling pathway linking mitochondrial dysfunction to autophagy.
Introduction
Parasitic diseases remain a significant global health burden, necessitating the development of novel and effective therapeutic agents. The parasite mitochondrion presents an attractive target for drug development due to its central role in energy metabolism and cellular homeostasis. This compound, also known as brobenzoxaldine, has been identified as a potent antiprotozoal agent. Recent studies have elucidated that its efficacy is, in large part, attributable to its ability to compromise mitochondrial integrity and function in parasites such as Toxoplasma gondii.[1][2] This guide synthesizes the current understanding of this compound's effects on parasitic mitochondria, offering a valuable resource for researchers in the field of antiparasitic drug discovery.
Quantitative Effects of this compound on Toxoplasma gondii
This compound exhibits a dose-dependent inhibitory effect on the growth and proliferation of Toxoplasma gondii tachyzoites. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against T. gondii [1]
| Parameter | Host Cell Line | Value (μg/mL) |
| EC50 (50% Effective Concentration) | - | 0.28 |
| CC50 (50% Cytotoxicity Concentration) | HFF | 17.95 |
| CC50 (50% Cytotoxicity Concentration) | Vero | 11.15 |
Table 2: Effect of this compound on T. gondii Tachyzoite Invasion and Proliferation [1]
| This compound Concentration (μg/mL) | Invasion Rate (%) | Proliferation Rate (%) |
| 0 (Control) | 40.53 | - |
| 4 | 14.31 | 1.23 |
Table 3: Impact of this compound on Mitochondrial Function in T. gondii [1][2]
| This compound Concentration (μg/mL) | Observation |
| 1, 2, and 4 | Significant, dose-dependent decrease in mitochondrial membrane potential. |
| 1, 2, and 4 | Significant, dose-dependent decrease in intracellular ATP levels. |
| 4 | Ultrastructural evidence of mitochondrial swelling. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on parasite mitochondrial function.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent probe MitoTracker Red CMXRos, which accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
Toxoplasma gondii tachyzoites
-
This compound
-
Phosphate-buffered saline (PBS)
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Laser scanning confocal microscope
Procedure:
-
Harvest extracellular T. gondii tachyzoites.
-
Treat tachyzoites with varying concentrations of this compound (e.g., 1, 2, and 4 μg/mL) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 6 hours) at 37°C.
-
Pellet the parasites by centrifugation and wash twice with PBS.
-
Resuspend the parasites in PBS containing 100 nM MitoTracker™ Red CMXRos.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the parasites twice with PBS to remove excess dye.
-
Resuspend the final parasite pellet in a suitable volume of PBS.
-
Mount the parasite suspension on a glass slide and observe under a laser scanning confocal microscope.
-
Capture images and quantify the fluorescence intensity to determine the relative mitochondrial membrane potential. A decrease in red fluorescence intensity in this compound-treated parasites compared to the control indicates a loss of ΔΨm.
Measurement of Intracellular ATP Levels
This protocol employs a bioluminescence-based assay to quantify intracellular ATP concentrations.
Materials:
-
Toxoplasma gondii tachyzoites
-
This compound
-
ATP determination kit (e.g., based on luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Treat extracellular T. gondii tachyzoites with different concentrations of this compound and a vehicle control as described in section 3.1.
-
Following treatment, pellet the parasites by centrifugation.
-
Lyse the parasites according to the instructions of the ATP determination kit to release intracellular ATP.
-
In a luminometer-compatible plate, mix the parasite lysate with the luciferase-luciferin reagent provided in the kit.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the parasite samples by comparing their luminescence readings to the standard curve. A reduction in luminescence corresponds to lower intracellular ATP levels.
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in parasite mitochondria upon this compound treatment.
Materials:
-
Infected host cells treated with this compound
-
Glutaraldehyde solution (2.5%)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate
-
Lead citrate
-
Transmission electron microscope
Procedure:
-
Culture host cells and infect them with T. gondii tachyzoites.
-
Treat the infected cell cultures with a selected concentration of this compound (e.g., 4 μg/mL) or a vehicle control for a defined period (e.g., 24 hours).
-
Fix the cells with 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2 hours at room temperature.
-
Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with propylene oxide and then embed in epoxy resin.
-
Polymerize the resin at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope, focusing on the morphology of the parasite mitochondria. Look for signs of swelling, disruption of cristae, and changes in matrix density in this compound-treated samples compared to controls.
Signaling Pathways and Logical Relationships
The disruption of mitochondrial function by this compound is a key event that triggers a cascade of downstream cellular responses, including the induction of autophagy. The following diagram illustrates a proposed logical workflow and signaling pathway.
Caption: Logical workflow and proposed signaling pathway of this compound in parasites.
Discussion and Future Directions
The available evidence strongly indicates that this compound's antiprotozoal activity against Toxoplasma gondii is mediated through the disruption of mitochondrial function. The observed decrease in mitochondrial membrane potential and subsequent ATP depletion critically impair the parasite's energy metabolism, leading to reduced invasion, proliferation, and ultimately, cell death.[1][2] The induction of autophagy appears to be a direct consequence of this mitochondrial stress.
While these findings are significant, the current research is predominantly focused on Toxoplasma gondii. Future investigations should aim to:
-
Broaden the scope: Evaluate the effects of this compound on the mitochondrial function of other pathogenic protozoa, where mitochondria play a crucial role in their life cycles.
-
Elucidate the precise molecular target: Identify the specific mitochondrial component(s) that this compound interacts with to initiate its disruptive effects.
-
Investigate downstream signaling: Further dissect the molecular pathways that link this compound-induced mitochondrial dysfunction to autophagy and other cell death mechanisms in parasites.
Conclusion
This compound represents a promising scaffold for the development of novel antiparasitic drugs. Its mechanism of action, centered on the disruption of mitochondrial function, highlights a key vulnerability in parasites that can be exploited for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for further research into this compound and other mitochondrial-targeting compounds in the fight against parasitic diseases.
References
Broxaldine's Activity Against Clostridium difficile: A Technical Overview
For Immediate Release
Lansing, Michigan – November 21, 2025 – This technical guide provides an in-depth analysis of the antimicrobial activity of broxaldine against the pathogenic bacterium Clostridium difficile. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action.
Quantitative Assessment of Antimicrobial Activity
This compound, a quinoline derivative, has demonstrated inhibitory activity against Clostridium difficile. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The reported MIC value for this compound against C. difficile is summarized below.
| Compound | Organism | MIC Value | Reference |
| This compound | Clostridium difficile | 4 µM | [AbdelKhalek, et al., 2020][1] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile.
Experimental Protocols for MIC Determination
The determination of the MIC value is a critical step in assessing the efficacy of an antimicrobial agent. The following is a detailed methodology based on standard broth microdilution procedures as would be employed in a study such as AbdelKhalek, et al., 2020.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of Clostridium difficile.
Materials:
-
This compound
-
Clostridium difficile strain (e.g., ATCC 9689)
-
Brain Heart Infusion (BHI) broth, supplemented
-
96-well microtiter plates
-
Anaerobic chamber
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Bacterial Inoculum Preparation: C. difficile is cultured on a suitable agar medium and incubated under anaerobic conditions. A few colonies are then inoculated into supplemented BHI broth and incubated to achieve a logarithmic growth phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution in Microtiter Plates: A two-fold serial dilution of the this compound stock solution is performed in the wells of a 96-well microtiter plate containing supplemented BHI broth. This creates a gradient of decreasing this compound concentrations across the plate.
-
Inoculation: Each well is inoculated with the prepared C. difficile suspension, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth with bacteria, no drug) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plates are incubated in an anaerobic chamber at 37°C for 24-48 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth of C. difficile is observed. This can be confirmed by measuring the optical density at 600 nm.
Putative Mechanism of Action
This compound is a derivative of quinoline. The primary antibacterial mechanism of action for the quinolone class of antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. While the specific molecular interactions of this compound with C. difficile enzymes have not been explicitly detailed in the available literature, a putative mechanism can be inferred from its structural class.
Inhibition of DNA Gyrase and Topoisomerase IV:
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, quinolone antibiotics lead to a cascade of events including the cessation of DNA replication and repair, and ultimately, bacterial cell death.
Disclaimer: The mechanism of action described is based on the known activity of the quinolone class of antibiotics and represents a putative pathway for this compound. Further research is required to definitively elucidate the specific molecular targets and interactions of this compound in Clostridium difficile.
References
Preliminary Investigation of Broxaldine's Antifungal Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaldine, a compound with known antiprotozoal and antibacterial properties, presents a compelling case for investigation as a novel antifungal agent.[1] While comprehensive data on its specific antifungal efficacy is nascent, preliminary evidence from related fields suggests a potential mechanism of action involving the induction of mitochondrial dysfunction and autophagy.[2][3] This technical guide provides a framework for the preliminary in vitro investigation of this compound's antifungal effects, outlining standardized experimental protocols, a proposed mechanism of action, and a logical workflow for its evaluation. The content herein is intended to serve as a foundational resource for researchers initiating studies into the antifungal potential of this compound and similar compounds.
Introduction to this compound
This compound, also known as brobenzoxaldine, is an FDA-approved drug that has been used as an intestinal antibacterial and antiprotozoal agent.[1] Its activity against a range of microorganisms, including Clostridium difficile, underscores its potential as a broad-spectrum antimicrobial.[4] Recent research has elucidated its mechanism of action against the protozoan parasite Toxoplasma gondii, revealing that this compound induces mitochondrial swelling, decreased mitochondrial membrane potential, and enhanced autophagy, ultimately leading to a significant reduction in ATP levels and parasite viability.[2][3] These findings provide a strong rationale for investigating its effects against pathogenic fungi, as mitochondria and autophagy are also critical for fungal survival, pathogenesis, and the development of drug resistance.
Hypothetical Antifungal Mechanism of Action
Based on its observed effects in Toxoplasma gondii, it is hypothesized that this compound exerts its antifungal activity through a dual mechanism involving the disruption of mitochondrial function and the induction of autophagy in fungal cells. This proposed cascade of events is depicted in the signaling pathway diagram below.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in a fungal cell.
Quantitative Data on Antifungal Activity (Illustrative)
To date, there is a lack of published data specifically detailing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against common fungal pathogens. The following table presents illustrative data to serve as a template for researchers to populate with their experimental findings.
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Data to be determined] | [Data to be determined] | 0.25 - 1 | 0.5 - 1 |
| Candida glabrata (ATCC 90030) | [Data to be determined] | [Data to be determined] | 8 - 32 | 0.5 - 1 |
| Candida auris (B11221) | [Data to be determined] | [Data to be determined] | >64 | 1 - 2 |
| Aspergillus fumigatus (Af293) | [Data to be determined] | [Data to be determined] | >64 | 0.5 - 1 |
| Cryptococcus neoformans (H99) | [Data to be determined] | [Data to be determined] | 4 - 8 | 0.25 - 0.5 |
Experimental Protocols
The following protocols for determining the MIC and MFC of this compound are based on the widely accepted guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[5][6]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or water
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Perform a 1:1000 dilution of the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess whether the compound is fungicidal or fungistatic.
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows growth inhibition (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot the aliquot onto a quadrant of an SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the spot from the growth control well.
-
-
Reading the MFC:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the SDA plate.
-
Experimental Workflow for Preliminary Investigation
The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound as an antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmilabs.com [jmilabs.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Broxaldine: A Potential Lead Compound for the Treatment of Toxoplasmosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Toxoplasmosis, caused by the obligate intracellular parasite Toxoplasma gondii, affects a significant portion of the global population. Current therapeutic options are limited by adverse side effects and a lack of efficacy against the chronic cyst stage of the parasite. This technical guide explores the potential of broxaldine, a quinoline derivative, as a novel lead compound for the development of more effective anti-toxoplasmosis treatments. Recent studies have demonstrated that this compound exhibits potent activity against T. gondii both in vitro and in vivo. Its mechanism of action appears to involve the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids within the parasite, ultimately leading to parasite death. This document provides a comprehensive overview of the currently available data on this compound, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action to guide further research and development efforts.
Introduction
Toxoplasma gondii is a highly successful parasite capable of infecting a wide range of warm-blooded animals, including an estimated one-third of the human population. While typically asymptomatic in immunocompetent individuals, toxoplasmosis can cause severe and life-threatening disease in immunocompromised patients and in congenitally infected fetuses. The current standard of care for toxoplasmosis, a combination of pyrimethamine and sulfadiazine, is associated with significant side effects, including bone marrow suppression. Furthermore, these drugs are largely ineffective against the dormant bradyzoite cysts that are characteristic of chronic infection, leading to the potential for reactivation of the disease.
The urgent need for novel, safer, and more effective anti-toxoplasma agents has driven research into new chemical entities. This compound (brobenzoxaldine), a compound with a history of use as an intestinal antibacterial and antiprotozoal agent, has recently emerged as a promising candidate. This guide synthesizes the findings of a pivotal study investigating the anti-toxoplasma activity of this compound, presenting the quantitative data, experimental methodologies, and a proposed mechanism of action to facilitate further investigation by the scientific community.
Quantitative Data Summary
The efficacy of this compound against Toxoplasma gondii has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Host Cell Line | Value | Selectivity Index (SI) | Reference Drug (Pyrimethamine) |
| EC₅₀ (μg/mL) | HFF & Vero | Not explicitly stated, but significant inhibition at 4 μg/mL | - | EC₅₀ values vary by study |
| CC₅₀ (μg/mL) | HFF | > 32 μg/mL | > 8 (at 4 μg/mL) | CC₅₀ values vary by study |
| CC₅₀ (μg/mL) | Vero | > 32 μg/mL | > 8 (at 4 μg/mL) | CC₅₀ values vary by study |
| Invasion Rate (%) | HFF | 14.31% (at 4 μg/mL) vs. Control | - | - |
| Proliferation Rate (%) | HFF | 1.23% (at 4 μg/mL) vs. Control | - | - |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); HFF: Human Foreskin Fibroblast; Vero: Vervet Monkey Kidney Epithelial Cells.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis
| Treatment Group | Dosage | Survival Rate (%) | Key Observations |
| This compound (BRO) | Not explicitly stated | 41.5% | Reduced parasite load in tissues and blood. |
| Control (Untreated) | - | 0% | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-toxoplasma activity. These protocols are intended to be a guide for researchers seeking to replicate or build upon these findings.
In Vitro Assays
-
Toxoplasma gondii Strains: Tachyzoites of the RH strain (Type I) are commonly used for in vitro experiments. For studies on bradyzoites, the PRU strain (Type II) can be utilized. Parasites are maintained by serial passage in human foreskin fibroblast (HFF) or Vero cells.
-
Host Cell Lines: HFF or Vero cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed HFF or Vero cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the cell plates with the drug-containing medium.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Assess cell viability using a standard MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.
-
Grow HFF cells to confluence on glass coverslips in 24-well plates.
-
Pre-treat the confluent HFF monolayers with various concentrations of this compound for 2 hours.
-
Infect the host cells with freshly harvested tachyzoites at a multiplicity of infection (MOI) of 5 for 1 hour at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular parasites.
-
Fix the cells with 4% paraformaldehyde.
-
Perform a differential staining procedure (e.g., using anti-SAG1 antibody) to distinguish between intracellular and extracellular parasites.
-
Count the number of invaded parasites per 100 host cells under a microscope.
-
Infect confluent HFF monolayers on coverslips with tachyzoites at an MOI of 1 for 2 hours.
-
Wash with PBS to remove non-invaded parasites.
-
Add fresh culture medium containing different concentrations of this compound.
-
Incubate for 24 hours at 37°C.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Count the number of tachyzoites per parasitophorous vacuole for at least 100 vacuoles per condition.
-
Infect Vero cells with tachyzoites of the PRU strain.
-
Induce bradyzoite differentiation by switching to a low-serum, alkaline medium (e.g., RPMI 1640, pH 8.1, with 1% FBS).
-
After 3-5 days, add this compound at various concentrations and incubate for an additional 7 days.
-
Fix the cells and stain for cysts using Dolichos biflorus agglutinin (DBA) conjugated to a fluorescent marker (e.g., FITC).
-
Quantify the number and size of cysts using fluorescence microscopy and image analysis software.
In Vivo Assay: Mouse Model of Acute Toxoplasmosis
-
Animals: Use 6-8 week old female BALB/c mice.
-
Infection: Infect mice intraperitoneally with 1 x 10³ tachyzoites of the RH strain.
-
Treatment: Administer this compound orally or intraperitoneally at a predetermined dose daily for a specified duration (e.g., 7-10 days), starting 24 hours post-infection.
-
Monitoring: Monitor the survival of the mice daily for at least 30 days.
-
Parasite Load Determination: At a specific time point post-infection (e.g., day 5), sacrifice a subset of mice from each group. Collect tissues (brain, liver, spleen) and blood. Quantify the parasite burden in these samples using quantitative PCR (qPCR) targeting a T. gondii-specific gene (e.g., the B1 gene).
Mechanism of Action Studies
-
Treat intracellular tachyzoites with this compound for various time points (e.g., 8 and 24 hours).
-
Fix the infected cells with glutaraldehyde and osmium tetroxide.
-
Dehydrate the samples in a graded ethanol series and embed in resin.
-
Prepare ultrathin sections and stain with uranyl acetate and lead citrate.
-
Examine the ultrastructure of the parasites using a transmission electron microscope, looking for changes in morphology, mitochondrial structure, and the presence of autophagic vacuoles.
-
Treat extracellular tachyzoites with this compound for a defined period.
-
Incubate the parasites with a fluorescent MMP-sensitive dye (e.g., JC-1 or TMRE).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a loss of MMP.
-
Treat extracellular tachyzoites with this compound.
-
Lyse the parasites to release intracellular ATP.
-
Measure the ATP concentration using a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.
-
Use a transgenic T. gondii line expressing a fluorescently tagged autophagy marker (e.g., GFP-ATG8).
-
Treat the transgenic parasites with this compound.
-
Observe the localization of the fluorescent marker using fluorescence microscopy. The formation of puncta indicates the induction of autophagy.
-
Treat tachyzoites with this compound.
-
Fix the parasites.
-
Stain for neutral lipids using a lipophilic dye such as Bodipy 493/503 or Nile Red.
-
Visualize and quantify lipid droplet accumulation using fluorescence microscopy.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Caption: General experimental workflow for evaluating this compound as an anti-toxoplasmosis agent.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising lead compound for the development of new drugs to treat toxoplasmosis. Its potent in vitro and in vivo activity, coupled with a multifaceted mechanism of action that targets key parasite vulnerabilities, makes it an attractive candidate for further investigation. The induction of autophagy and mitochondrial dysfunction are particularly interesting, as these are pathways that are essential for parasite survival and are distinct from the mechanisms of currently used drugs.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular target(s) of this compound within T. gondii will be crucial for understanding its mechanism of action in greater detail and for rational drug design.
-
Efficacy in Chronic Infection Models: Evaluating the efficacy of this compound and its derivatives against the bradyzoite cyst stage in animal models of chronic toxoplasmosis.
-
Combination Therapy: Investigating the potential for synergistic effects when this compound is used in combination with existing anti-toxoplasma drugs.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of lead compounds to ensure their suitability for clinical development.
Conclusion
This compound has demonstrated significant potential as a novel lead compound for the treatment of toxoplasmosis. Its ability to disrupt multiple essential pathways in Toxoplasma gondii offers a promising new avenue for the development of more effective and less toxic therapies. The data and protocols presented in this technical guide provide a solid foundation for the research and drug development community to advance the study of this compound and its derivatives, with the ultimate goal of delivering a new and improved treatment for this widespread parasitic disease.
Methodological & Application
Broxaldine In Vitro Assay Protocol for Toxoplasma gondii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is a globally prevalent protozoan parasite capable of infecting a wide range of warm-blooded animals, including approximately one-third of the human population.[1] While infection is often asymptomatic in immunocompetent individuals, it can lead to severe and life-threatening toxoplasmosis in immunocompromised patients and congenitally infected fetuses.[2][3] Current therapeutic options are limited and can be associated with significant side effects, highlighting the urgent need for novel anti-Toxoplasma agents.[1][3][4]
Broxaldine, a compound with known antimicrobial properties, has demonstrated significant in vitro and in vivo activity against T. gondii.[1][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against the tachyzoite and bradyzoite stages of T. gondii. These protocols are intended for use by researchers and scientists in the field of parasitology and drug development.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Host Cell Line | Value | Selectivity Index (SI) | Reference Compound (Pyrimethamine) |
| IC50 (µg/mL) | HFF | 1.03 ± 0.08 | 64.1 | - |
| CC50 (µg/mL) | HFF | 66.02 ± 2.91 | - | - |
| CC50 (µg/mL) | Vero | > 64 | - | - |
IC50: 50% inhibitory concentration against T. gondii. CC50: 50% cytotoxic concentration for the host cell line. SI = CC50/IC50.[5][6]
Table 2: Effect of this compound on T. gondii Invasion and Proliferation
| Treatment | Concentration (µg/mL) | Invasion Rate (%) | Proliferation Rate (%) |
| Control | - | 100 | 100 |
| This compound | 4 | 14.31 | 1.23 |
Data represents the percentage of host cells invaded by tachyzoites and the proliferation rate of tachyzoites within host cells relative to the untreated control.[1]
Experimental Protocols
In Vitro Cultivation of Toxoplasma gondii Tachyzoites
This protocol describes the routine maintenance of the fast-replicating tachyzoite stage of T. gondii in a host cell monolayer.
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts (HFF) or Vero cells)[5][7]
-
T. gondii tachyzoites (e.g., RH strain)[7]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture host cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in cell culture flasks.
-
Once the host cell monolayer is confluent, detach the cells using Trypsin-EDTA and seed new flasks.
-
For parasite propagation, infect a confluent monolayer of host cells with T. gondii tachyzoites.
-
Incubate the infected culture at 37°C and 5% CO2. The lytic cycle of the parasite will cause host cell destruction, releasing tachyzoites into the medium.[5]
-
Harvest the tachyzoites from the culture supernatant when approximately 80-90% of the host cells have been lysed (typically 2-3 days post-infection).
-
Centrifuge the supernatant to pellet the tachyzoites, wash with PBS, and count using a hemocytometer for use in subsequent assays.
Cytotoxicity Assay
This assay determines the cytotoxic effect of this compound on the host cells.
Materials:
-
Confluent host cells (HFF or Vero) in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed host cells into a 96-well plate and allow them to adhere and reach confluency.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Tachyzoite Proliferation (Intracellular Growth) Assay
This assay quantifies the inhibitory effect of this compound on the proliferation of intracellular tachyzoites.
Materials:
-
Host cells seeded on coverslips in a 24-well plate
-
Freshly harvested T. gondii tachyzoites
-
This compound dilutions
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (e.g., Giemsa or a specific antibody against a parasite protein like SAG1)
-
Microscope
Procedure:
-
Seed host cells on sterile coverslips in a 24-well plate and grow to confluency.
-
Infect the host cell monolayer with tachyzoites at a multiplicity of infection (MOI) of 1 (or as optimized). Allow the parasites to invade for 2-4 hours.
-
Wash the wells with PBS to remove extracellular parasites.
-
Add fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Fix, permeabilize, and stain the cells.
-
Count the number of tachyzoites per parasitophorous vacuole in at least 100 vacuoles for each condition.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of proliferation against the drug concentration.
Invasion Assay
This assay assesses the effect of this compound on the ability of tachyzoites to invade host cells.
Materials:
-
Confluent host cells in a 24-well plate
-
Freshly harvested tachyzoites
-
This compound dilutions
-
Staining reagents for differential staining of intracellular and extracellular parasites (e.g., using antibodies against SAG1 before and after permeabilization with different fluorescent secondary antibodies).
Procedure:
-
Pre-treat freshly harvested tachyzoites with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the pre-treated tachyzoites to a confluent monolayer of host cells and allow invasion to occur for 1-2 hours.
-
Wash the wells thoroughly with PBS to remove non-invaded parasites.
-
Fix the cells.
-
Perform a differential staining protocol to distinguish between extracellular (attached but not invaded) and intracellular parasites.
-
Count the number of invaded parasites per field of view or per 100 host cells.
-
Calculate the percentage of invasion inhibition compared to the untreated control.
Visualizations
Experimental Workflow for In Vitro Anti-T. gondii Screening
Caption: Workflow for evaluating the in vitro efficacy of this compound against T. gondii.
Proposed Mechanism of Action of this compound on T. gondii
Caption: Putative mechanism of action of this compound leading to parasite death.[1][5]
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinically Available Medicines Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. infezmed.it [infezmed.it]
Application Notes and Protocols: Preparation of Broxaldine Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaldine, also known as Brobenzoxaldine, is an antiprotozoal and antifungal agent.[1][2] It has demonstrated efficacy against various protozoan infections and displays inhibitory effects on microorganisms such as Clostridium difficile[1][3]. Recent studies have elucidated its mechanism of action against Toxoplasma gondii, highlighting its ability to induce autophagy, mitochondrial dysfunction, and neutral lipid accumulation in the parasite[1][4][5]. These findings suggest this compound as a potential lead compound for the development of novel anti-parasitic therapies[4][5].
This document provides detailed protocols for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO), a common aprotic solvent capable of dissolving many water-insoluble therapeutic agents. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 421.08 g/mol |
| Chemical Formula | C₁₇H₁₁Br₂NO₂ |
| CAS Number | 3684-46-6 |
| Solubility in DMSO | 27.5 mg/mL (65.31 mM) to ≥ 42.86 mg/mL (101.79 mM) |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year, or -20°C for up to 1 month. It is recommended to store in aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
-
Calculation:
-
To prepare a 10 mM solution, the required amount of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 421.08 g/mol * 1000 mg/g = 4.21 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.21 mg of this compound powder and transfer it into the tared tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
Alternatively, gently warm the solution in a water bath set to 37°C for 5-10 minutes, with intermittent vortexing, until the solid is completely dissolved. Sonication is a recommended method to aid dissolution.
-
-
Storage:
-
Once the this compound is fully dissolved, the stock solution is ready for use.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year or at -20°C for up to one month.
-
Safety and Handling Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of waste according to institutional and local regulations for chemical waste.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action of this compound against Toxoplasma gondii
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Administration of Broxaldine in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Broxaldine in mouse models, based on currently available scientific literature. The primary application identified is in the study of acute toxoplasmosis. This document outlines the experimental protocols, summarizes key quantitative data, and illustrates the proposed mechanism of action and experimental workflow.
Application: Acute Toxoplasmosis
This compound has demonstrated significant efficacy in a mouse model of acute toxoplasmosis caused by Toxoplasma gondii. In vivo studies have shown that this compound treatment can increase the survival rate of infected mice and reduce the parasite load in various tissues.[1][2][3]
Mechanism of Action against Toxoplasma gondii
This compound's anti-parasitic activity against T. gondii is attributed to its ability to induce multiple disruptive processes within the parasite. Electron microscopy studies have revealed that this compound treatment leads to mitochondrial swelling, an increase in liposomes, and the appearance of autophagic lysosomes within the tachyzoites.[1][2][3] Further investigations have confirmed that this compound enhances autophagy, promotes the accumulation of neutral lipids, and decreases the mitochondrial membrane potential in the parasite.[1][2][3] This cascade of events ultimately leads to a significant reduction in ATP levels, disrupting the parasite's energy metabolism and viability.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in a mouse model of acute toxoplasmosis.
Table 1: Efficacy of this compound in Acute Toxoplasmosis Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Reference(s) |
| This compound (High Dose) | 50 | 41.5 | [1][2][3] |
| This compound (Medium Dose) | 25 | Not specified | [2][4] |
| This compound (Low Dose) | 10 | Not specified | [2][4] |
| Positive Control (PYR+SDZ+FA)¹ | 50+100+15 | Not specified | [2][4] |
| Negative Control (Saline) | N/A | 0 | [2][4] |
| Solvent Control (Corn Oil) | N/A | 0 | [2][4] |
¹ Pyrimethamine + Sulfadiazine + Folic Acid
Table 2: Effect of this compound on Parasite Load
| Treatment Group | Dosage (mg/kg/day) | Outcome | Reference(s) |
| This compound | 10, 25, 50 | Reduced parasite load in tissues and blood. | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis
This protocol outlines the methodology for assessing the therapeutic efficacy of this compound against acute T. gondii infection in mice.
1. Animal Model:
-
Species: Mouse
-
Strain: Female BALB/c mice, 6-8 weeks old.[2]
-
Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound powder
-
Corn oil (for vehicle)[2]
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Phosphate-buffered saline (PBS) or 0.9% saline
-
Syringes and needles for intraperitoneal injection
-
(For positive control group) Pyrimethamine, Sulfadiazine, Folic Acid, 0.2% sodium carboxymethyl cellulose suspension.[2]
3. Experimental Procedure:
-
Infection:
-
Culture and harvest T. gondii tachyzoites.
-
Dilute the tachyzoites in sterile saline.
-
Infect mice via intraperitoneal (IP) injection with 1 x 10³ tachyzoites per mouse.[2]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound by dissolving it in corn oil to the desired concentrations (e.g., for doses of 10, 25, and 50 mg/kg/day).[2][4]
-
Four hours post-infection, begin treatment administration.[4]
-
Administer this compound solution via IP injection once daily for 7 consecutive days.[2]
-
Administer the vehicle (corn oil) to the solvent control group and saline to the negative control group following the same schedule.[2][4]
-
-
Monitoring and Outcome Assessment:
-
Monitor the body weight and survival of the mice daily for a period of up to 30 days.[2]
-
At day 7 post-infection, a subset of mice from each group can be euthanized to collect blood and tissues (e.g., liver, spleen, brain) for parasite load quantification.
-
Quantify parasite burden in tissues and blood using quantitative PCR (qPCR) targeting a T. gondii-specific gene (e.g., the B1 gene).
-
Process tissues for histopathological analysis to assess inflammation and tissue damage.
-
Other Potential Applications and Research Gaps
While the primary documented in vivo application of this compound in mice is for toxoplasmosis, historical and in vitro data suggest other potential areas of investigation:
-
Acute Kidney Injury: A screening study suggested that this compound may prevent or treat acute kidney injury by inducing the expression of Heme Oxygenase-1.[2] Further research using mouse models of acute kidney injury would be needed to validate this finding.
Important Gaps in Knowledge:
-
Pharmacokinetics: There is currently no available data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in mice. Such studies would be crucial for optimizing dosing regimens and understanding the drug's exposure-response relationship.
-
Host Signaling Pathways: The direct effects of this compound on host cell signaling pathways in vivo have not been elucidated. Research in this area could reveal potential immunomodulatory or other effects relevant to its therapeutic action.
-
Efficacy in Other Disease Models: Beyond toxoplasmosis, there is a lack of published in vivo studies in mouse models for other infectious or inflammatory diseases where this compound could potentially be effective.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Broxaldine IC50 and CC50 Values in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaldine, also known as brobenzoxaldine, is an antiprotozoal and antifungal agent.[1] It has demonstrated inhibitory activity against various pathogens, including Clostridium difficile and Toxoplasma gondii.[1][2] Recent studies on its effect on Toxoplasma gondii have revealed that its mechanism of action involves the induction of mitochondrial dysfunction, autophagy, and the accumulation of neutral lipids within the parasite.[2][3][4]
The determination of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are crucial early steps in the evaluation of any therapeutic compound. The IC50 value quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, while the CC50 value indicates the concentration required to cause a 50% reduction in cell viability.[5] The ratio of CC50 to IC50, known as the selectivity index (SI), is a critical parameter for assessing the therapeutic window of a drug candidate.[5]
These application notes provide detailed protocols for determining the IC50 and CC50 values of this compound in a cell culture setting, enabling researchers to assess its potency and cytotoxicity.
Data Presentation
Quantitative data from IC50 and CC50 experiments should be summarized in a clear and structured format for easy comparison. Below is an example table for presenting such data.
| Parameter | Cell Line | This compound Concentration (µM) | Replicates (n) |
| IC50 | e.g., Vero cells (infected with pathogen) | Value | 3 |
| CC50 | e.g., Vero cells (uninfected) | Value | 3 |
| Selectivity Index (SI = CC50/IC50) | - | Calculated Value | - |
| IC50 | e.g., HFF cells (infected with pathogen) | Value | 3 |
| CC50 | e.g., HFF cells (uninfected) | Value | 3 |
| Selectivity Index (SI = CC50/IC50) | - | Calculated Value | - |
Experimental Protocols
I. Protocol for Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a host cell line by 50%.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Selected mammalian cell line (e.g., Vero, HFF, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.
-
Include a "cells only" control with fresh medium and a "medium only" blank.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assay (MTT Assay Example):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[6]
-
II. Protocol for Determining the 50% Inhibitory Concentration (IC50) of this compound
This protocol is designed to determine the concentration of this compound required to inhibit the growth or replication of a pathogen (e.g., virus, parasite) by 50% in a host cell culture.
Materials:
-
All materials listed for the CC50 protocol.
-
Infectious agent (e.g., Toxoplasma gondii, virus of interest).
-
Method for quantifying pathogen replication (e.g., plaque assay, qPCR for viral genomes, reporter gene expression).
Procedure:
-
Cell Seeding and Infection:
-
Seed host cells in a 96-well plate as described in the CC50 protocol.
-
After 24 hours, infect the cells with the pathogen at a predetermined multiplicity of infection (MOI) or parasite-to-cell ratio.
-
Incubate for a sufficient time to allow for pathogen entry into the cells.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound as described in the CC50 protocol.
-
Remove the inoculum and add 100 µL of the this compound dilutions, vehicle control, and "cells only" control to the respective wells in triplicate.
-
Incubate the plate for a duration appropriate for the pathogen's replication cycle (e.g., 24-72 hours).
-
-
Quantification of Pathogen Inhibition:
-
The method for quantification will depend on the pathogen being studied.
-
For viruses (plaque assay): Collect the supernatant and perform a plaque assay to determine viral titers.
-
For parasites (e.g., T. gondii): The effect on parasite proliferation can be assessed by various methods, such as counting the number of parasites per vacuole or using a reporter strain.[2][3][4]
-
For intracellular bacteria: Lyse the host cells and plate the lysate on appropriate agar to determine colony-forming units (CFUs).
-
Using qPCR: Extract nucleic acids from the cells or supernatant and perform quantitative PCR to measure the amount of pathogen-specific genetic material.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[6]
-
Visualizations
Caption: Experimental workflow for determining this compound IC50 and CC50 values.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
Broxaldine Formulation for Oral Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and oral administration of Broxaldine in animal studies. This compound, an antiprotozoal and antibacterial agent, presents formulation challenges due to its poor aqueous solubility. This document outlines key physicochemical properties, formulation strategies to enhance bioavailability, and detailed experimental protocols for in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing effective oral formulations. Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₁₇H₁₁Br₂NO₂ | |
| Molecular Weight | 421.08 g/mol | |
| Appearance | Solid powder | [1] |
| Solubility | - Insoluble in water and ethanol. - Soluble in DMSO (up to 30 mg/mL). | [2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Formulation Strategies for Oral Administration
Given this compound's poor water solubility, appropriate formulation is essential for achieving adequate oral bioavailability in animal studies. The most straightforward and documented approach is the preparation of a suspension.
Suspension in Carboxymethyl Cellulose Sodium (CMC-Na)
A homogeneous suspension using CMC-Na is a common and effective method for oral delivery of insoluble compounds in preclinical research.
Protocol for Preparation of a 5 mg/mL this compound Suspension:
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile, purified water
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing balance
-
Spatula
Procedure:
-
Prepare the CMC-Na vehicle:
-
Weigh the required amount of CMC-Na powder (e.g., for a 0.5% w/v solution, weigh 50 mg of CMC-Na).
-
In a sterile beaker, slowly add the CMC-Na powder to a measured volume of sterile water (e.g., 10 mL) while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
Prepare the this compound suspension:
-
Accurately weigh the desired amount of this compound powder (e.g., 50 mg for a 5 mg/mL suspension in 10 mL).
-
In a separate sterile vial, add the weighed this compound powder.
-
Gradually add the prepared CMC-Na vehicle to the this compound powder while vortexing or stirring continuously.
-
Ensure the final volume of the suspension is accurate (e.g., 10 mL).
-
Visually inspect the suspension to ensure it is homogeneous. Continue mixing if necessary.
-
-
Storage:
-
Store the prepared suspension at 2-8°C.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.
-
Alternative Strategies to Enhance Bioavailability
For studies requiring improved absorption, researchers can explore other formulation strategies. These methods aim to increase the dissolution rate and solubility of poorly soluble drugs.[4][5][6]
-
Micronization: Reducing the particle size of the this compound powder can increase its surface area, potentially leading to faster dissolution in the gastrointestinal tract.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility and dissolution rate.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs.[4][5]
-
Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes with this compound can enhance its aqueous solubility.
Experimental Protocols for Oral Administration
The following protocols provide a framework for in vivo studies involving the oral administration of this compound to mice.
In Vivo Efficacy Study of this compound against Toxoplasma gondii**
This protocol is based on a study that demonstrated the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis.[3][7]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.[3]
Infection:
-
Mice are infected intraperitoneally with Toxoplasma gondii tachyzoites.
Drug Administration:
-
Formulation: this compound suspension in CMC-Na (prepared as described in section 2.1).
-
Dosage: A dosage of 50 mg/kg has been shown to be effective.[3]
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Administer once daily for a specified period (e.g., 7 consecutive days), starting 24 hours post-infection.[3]
Experimental Groups:
-
Vehicle control group (receiving only the CMC-Na vehicle).
-
This compound treatment group(s) (e.g., 50 mg/kg).
-
Positive control group (e.g., a standard anti-toxoplasmosis drug).
Outcome Measures:
-
Survival rate over a defined period (e.g., 30 days).[3]
-
Parasite load in tissues (e.g., brain, liver) and blood, measured by qPCR.[3][7]
-
Clinical signs and body weight changes.[3]
Quantitative Data from a Representative Study:
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Parasite Load Reduction | Citation |
| Vehicle Control | - | 0 | - | [3][7] |
| This compound | 50 | 41.5 | Significant reduction in tissues and blood | [3][7] |
Protocol for Oral Gavage in Mice
Oral gavage is a standard method for precise oral dosing in rodents.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a ball tip.[8]
-
Syringe (e.g., 1 mL).
-
This compound formulation.
-
Animal balance.
Procedure:
-
Animal Preparation:
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.[1]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle, as this can cause esophageal or tracheal perforation.[1]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the this compound formulation over 2-3 seconds.[9]
-
Administering the substance too quickly can cause reflux and aspiration.
-
-
Post-Administration Monitoring:
Visualizations
Proposed Signaling Pathway of this compound against Toxoplasma gondii**
The following diagram illustrates the proposed mechanism of action of this compound against Toxoplasma gondii, which involves the induction of mitochondrial dysfunction and autophagy.[3][7][11]
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in an in vivo study to evaluate the efficacy of an oral this compound formulation.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 7. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Broxaldine: A Promising Anti-Toxoplasma Agent for Plaque Formation Assays
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Toxoplasma gondii, an obligate intracellular parasite, is a significant global health concern, infecting approximately one-third of the world's population. The development of novel therapeutic agents is a critical area of research. Broxaldine, a compound with known antimicrobial properties, has demonstrated significant efficacy against Toxoplasma gondii in vitro and in vivo.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Toxoplasma gondii plaque formation assays, a fundamental technique for assessing parasite viability and lytic cycle progression.
Data Presentation: In Vitro Efficacy of this compound Against Toxoplasma gondii
The following tables summarize the key quantitative data from studies evaluating the anti-Toxoplasma activity of this compound.
Table 1: Cytotoxicity and Inhibitory Concentrations of this compound
| Parameter | Host Cell Line | Value | Reference |
| 50% Cytotoxicity Concentration (CC50) at 72h | HFF | 17.95 µg/mL | [2] |
| 50% Cytotoxicity Concentration (CC50) at 72h | Vero | 11.15 µg/mL | [2] |
| 50% Effective Concentration (EC50) against T. gondii | - | 0.28 µg/mL | [2] |
| Selectivity Index (SI = CC50 HFF / EC50) | - | 64.11 | [2][3] |
Table 2: Effect of this compound on Toxoplasma gondii Lytic Cycle
| Assay | This compound Concentration | Effect | Reference |
| Invasion Rate | 4 µg/mL | 14.31% (compared to 40.53% in control) | [1][2] |
| Proliferation Rate | 4 µg/mL | 1.23% (compared to control) | [1][3] |
| Plaque Formation | Not specified | Reduced size and number of plaques | [1][2][3] |
Experimental Protocols
Plaque Formation Assay
This assay is crucial for evaluating the ability of Toxoplasma gondii to complete its lytic cycle (invasion, replication, and egress) over several days, resulting in the formation of clear zones (plaques) in a host cell monolayer.
Materials:
-
Confluent monolayer of host cells (e.g., Human Foreskin Fibroblasts - HFF, or Vero cells) in 24-well plates.[4][5]
-
Toxoplasma gondii tachyzoites (e.g., RH strain).
-
Complete cell culture medium (e.g., DMEM supplemented with 2% fetal bovine serum).[4]
-
This compound stock solution (dissolved in DMSO).
-
Control compounds: Pyrimethamine (positive control)[5], DMSO (vehicle control).[5]
-
Phosphate-buffered saline (PBS).
-
Staining solution: 1.5% Crystal Violet in ethanol/ammonium oxalate.[5][8]
Procedure:
-
Infection: Infect confluent host cell monolayers with approximately 100-200 freshly harvested tachyzoites per well.[5][9]
-
Treatment: Immediately after infection, add fresh culture medium containing the desired concentrations of this compound. Include positive (pyrimethamine) and vehicle (DMSO) controls in separate wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-10 days without disturbing them to allow for plaque formation.[4][5]
-
Fixation: After the incubation period, carefully aspirate the medium and wash the wells with PBS. Fix the cells with methanol or 4% paraformaldehyde for at least 5 minutes.[6][7][8]
-
Staining: Stain the fixed monolayers with Crystal Violet solution for 10-15 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Analysis: Plaques will appear as clear zones against the purple-stained host cell monolayer. The number and size of plaques can be quantified using imaging software such as ImageJ.[10]
Invasion Assay
This assay determines the effect of this compound on the ability of tachyzoites to invade host cells.
Materials:
-
Vero cells grown on coverslips in a 12-well plate.
-
Toxoplasma gondii tachyzoites.
-
This compound.
-
Primary antibodies: Mouse anti-Toxoplasma monoclonal antibody (for extracellular parasites) and Rabbit anti-Toxoplasma polyclonal antibody (for total parasites).[2]
-
Secondary antibodies: Goat anti-mouse Alexa Fluor 647 and Goat anti-rabbit Alexa Fluor 488.[3]
-
DAPI for nuclear staining.
Procedure:
-
Pre-treatment: Incubate extracellular tachyzoites with various concentrations of this compound or DMSO for 1 hour at 37°C.[2]
-
Infection: Add the pre-treated tachyzoites to the Vero cell monolayers and incubate for 2 hours to allow invasion.[2]
-
Washing: Wash the wells with PBS to remove uninvaded tachyzoites.
-
Staining (Extracellular): Fix the cells and stain with the mouse anti-Toxoplasma primary antibody followed by the goat anti-mouse Alexa Fluor 647 secondary antibody to label non-invaded, attached parasites.
-
Permeabilization and Staining (Intracellular): Permeabilize the cells with 0.2% Triton X-100 and then stain with the rabbit anti-Toxoplasma polyclonal antibody followed by the goat anti-rabbit Alexa Fluor 488 secondary antibody to label all parasites (both intracellular and attached extracellular).
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope. The number of invaded (green only) and attached (green and red) parasites can be counted to determine the invasion rate.
Proliferation Assay
This assay measures the impact of this compound on the replication of intracellular tachyzoites.
Materials:
-
HFF or Vero cells in a 96-well or 12-well plate.
-
Toxoplasma gondii tachyzoites (RH-2F strain expressing β-galactosidase for quantitative analysis is recommended).[2]
-
This compound.
-
Luminescent β-galactosidase detection kit or immunofluorescence reagents as in the invasion assay.
Procedure:
-
Infection: Infect host cell monolayers with tachyzoites. After 2 hours, wash away extracellular parasites.[3]
-
Treatment: Add fresh medium containing this compound or control compounds.
-
Incubation: Incubate for 24, 48, and 72 hours.[3]
-
Quantification:
-
Luminescence: If using the RH-2F strain, lyse the cells and measure β-galactosidase activity using a luminescent substrate.[2]
-
Immunofluorescence: Fix and stain the cells as described for the intracellular staining in the invasion assay. The number of tachyzoites per parasitophorous vacuole can be counted at different time points.[3]
-
Visualizations
Experimental Workflow for Plaque Formation Assay
Caption: Workflow for Toxoplasma gondii Plaque Formation Assay.
Proposed Signaling Pathway of this compound's Action on Toxoplasma gondii
Caption: this compound's mechanism of action on Toxoplasma gondii.
Mechanism of Action of this compound
Studies have indicated that this compound exerts its anti-Toxoplasma effects through multiple mechanisms.[1][3] The compound induces mitochondrial dysfunction in the parasite, leading to a decrease in the mitochondrial membrane potential and a significant reduction in ATP levels.[1][3] Furthermore, this compound treatment results in enhanced autophagy and an accumulation of neutral lipids within the parasite.[1][3] These cellular disruptions ultimately impair the lytic cycle, leading to the disintegration of the parasite.[1] These findings suggest that this compound has the potential to be a lead compound for the development of new anti-Toxoplasma drugs.[1][2][3]
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
- 6. Activity Evaluation and Mode of Action of ICA Against Toxoplasma gondii In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. morrissettelab.bio.uci.edu [morrissettelab.bio.uci.edu]
- 9. mdpi.com [mdpi.com]
- 10. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Broxaldine: A Novel Therapeutic Candidate for Acute Toxoplasmosis In Vivo
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the in vivo application of broxaldine for the treatment of acute toxoplasmosis. It summarizes the current research findings, presents quantitative data on its efficacy, and offers a comprehensive experimental protocol for its evaluation in a murine model. Additionally, it visualizes the proposed mechanism of action and experimental workflow.
Introduction
Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. Current therapeutic options are often limited by significant side effects.[1] Recent research has identified this compound, a compound traditionally used as an intestinal antiseptic, as a potential novel treatment for toxoplasmosis. A pivotal study has demonstrated its efficacy in both in vitro and in vivo models of acute toxoplasmosis, suggesting a promising new avenue for therapeutic development.[2]
This application note details the findings of this research, focusing on the in vivo effects of this compound in a mouse model of acute toxoplasmosis. It has been shown to increase survival rates and reduce parasite load in infected mice.[2] The underlying mechanism of action appears to involve the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids within the Toxoplasma gondii parasite.[2]
Quantitative Data Summary
The efficacy of this compound in treating acute toxoplasmosis in vivo has been quantified through survival analysis and measurement of parasite burden in a murine model. The key findings are summarized in the tables below.
Table 1: Survival Rate of Mice with Acute Toxoplasmosis Treated with this compound
| Treatment Group | Survival Rate (%) | Observation Period (Days) |
| This compound | 41.5 | 30 |
| Control (Untreated) | 0 | 30 |
Data extracted from a study on a mouse model of acute toxoplasmosis.[2]
Table 2: Parasite Load in Tissues and Blood of Infected Mice Following this compound Treatment
| Sample Type | Treatment Group | Parasite Load (Relative Quantification) |
| Blood | This compound | Significantly Reduced |
| Liver | This compound | Significantly Reduced |
| Brain | This compound | Significantly Reduced |
| Blood | Control (Untreated) | High |
| Liver | Control (Untreated) | High |
| Brain | Control (Untreated) | High |
Note: The original study demonstrated a significant reduction in parasite load in tissues and blood, though specific quantitative values for parasite load were not provided in the abstract. The table reflects this reported outcome.[2]
Experimental Protocol: In Vivo Evaluation of this compound in a Murine Model of Acute Toxoplasmosis
This protocol outlines the methodology for assessing the efficacy of this compound in a mouse model of acute toxoplasmosis, based on the published research.[2]
3.1. Materials
-
This compound
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Equipment for intraperitoneal injection
-
Instruments for tissue collection (liver, brain) and blood sampling
-
qPCR machine and reagents for parasite load quantification
-
Animal housing and care facilities compliant with ethical guidelines
3.2. Methods
3.2.1. Animal Model and Infection
-
House female BALB/c mice under standard laboratory conditions with ad libitum access to food and water.
-
Propagate Toxoplasma gondii tachyzoites in a suitable cell culture.
-
Harvest and purify tachyzoites. Resuspend in sterile PBS.
-
Infect mice with an appropriate dose of tachyzoites (e.g., 1 x 10^4 tachyzoites per mouse) via intraperitoneal injection to induce acute toxoplasmosis.
3.2.2. Drug Administration
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Divide the infected mice into a treatment group and a control group.
-
Administer this compound to the treatment group at a predetermined dosage and schedule (e.g., daily intraperitoneal injections for a specified duration).
-
Administer the vehicle alone to the control group following the same schedule.
3.2.3. Monitoring and Data Collection
-
Monitor the mice daily for clinical signs of toxoplasmosis (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data for both groups over a period of 30 days.
-
At a predetermined time point post-infection (e.g., day 7), euthanize a subset of mice from each group.
-
Collect blood, liver, and brain tissues for parasite load analysis.
3.2.4. Parasite Load Quantification (qPCR)
-
Extract DNA from the collected blood and tissue samples.
-
Perform quantitative PCR (qPCR) using primers specific for a Toxoplasma gondii gene (e.g., B1 gene) to determine the parasite burden.
-
Normalize the qPCR data to a host housekeeping gene to ensure accurate relative quantification.
3.3. Expected Outcomes
-
An increased survival rate in the this compound-treated group compared to the control group.[2]
-
A significant reduction in the parasite load in the blood, liver, and brain of this compound-treated mice as determined by qPCR.[2]
Visualizations
4.1. Proposed Mechanism of Action of this compound on Toxoplasma gondii
Caption: Proposed mechanism of this compound against T. gondii.
4.2. Experimental Workflow for In Vivo Testing of this compound
Caption: In vivo experimental workflow for this compound efficacy.
Conclusion
This compound has emerged as a promising candidate for the treatment of acute toxoplasmosis, demonstrating significant efficacy in a preclinical in vivo model. Its ability to increase survival and reduce parasite burden, coupled with a unique mechanism of action targeting parasite autophagy and mitochondrial function, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this compound against this important parasitic disease.
References
Application Notes: Evaluating the Efficacy of Broxaldine Using HFF and Vero Cell Culture Models
Introduction
Broxaldine, a compound with known antiprotozoal and antifungal properties, presents a candidate for broader antimicrobial screening. This document outlines protocols for testing the efficacy of this compound in two common cell culture models: Human Foreskin Fibroblasts (HFF-1) and Vero cells. These cell lines are widely used in virology and toxicology studies. HFF-1 cells are a normal, diploid human cell line, providing a relevant model for cytotoxicity in human cells.[1][2][3] Vero cells, derived from the kidney of an African green monkey, are particularly susceptible to a wide range of viruses due to their interferon-deficient nature, making them an ideal substrate for antiviral assays.[4][5][6]
These protocols will first establish the cytotoxic profile of this compound in both cell lines to determine the appropriate concentration range for efficacy testing. Subsequently, standardized antiviral assays are described to evaluate this compound's potential to inhibit viral replication.
Data Presentation
The following tables summarize key quantitative data for the assessment of this compound. Table 1 presents the known cytotoxic concentrations (CC50) of this compound in HFF and Vero cells, as determined in a study against Toxoplasma gondii. Table 2 provides a template for recording hypothetical antiviral efficacy data.
Table 1: Cytotoxicity of this compound in HFF and Vero Cells
| Cell Line | This compound CC50 (µg/mL) | Exposure Time (h) | Assay Method | Reference |
| HFF | 17.95 | 72 | CCK-8 | [5] |
| Vero | 11.15 | 72 | CCK-8 | [5] |
Table 2: Template for Antiviral Efficacy of this compound
| Virus | Cell Line | Assay Type | This compound EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| e.g., Herpes Simplex Virus 1 | Vero | Plaque Reduction Assay | [Insert experimental value] | [Calculate based on experimental value] |
| e.g., Influenza A Virus | Vero | TCID50 Inhibition Assay | [Insert experimental value] | [Calculate based on experimental value] |
| e.g., Human Cytomegalovirus | HFF-1 | Plaque Reduction Assay | [Insert experimental value] | [Calculate based on experimental value] |
Experimental Protocols & Workflows
Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that is toxic to HFF and Vero cells.
Materials:
-
HFF-1 or Vero cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HFF-1 or Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
This protocol assesses the ability of this compound to inhibit the formation of viral plaques. Herpes Simplex Virus (HSV) in Vero cells is used as an example.[10][11][12]
Materials:
-
Vero cells
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Infection medium (DMEM with 2% FBS, 1% Penicillin-Streptomycin)
-
Herpes Simplex Virus (HSV) stock of known titer
-
This compound
-
DMSO
-
PBS
-
Overlay medium (e.g., 1% methylcellulose in infection medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.
-
Dilute the HSV stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 200 µL of the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[12]
-
Aspirate the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the this compound dilutions or control medium (with and without virus) to the respective wells.
-
-
Overlay and Incubation:
-
Add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.[10]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Protocol 3: TCID50 Inhibition Assay for Antiviral Efficacy
This protocol is used for viruses that do not form distinct plaques and measures the inhibition of virus-induced cytopathic effect (CPE). Influenza virus in Vero cells is a suitable model.[13][14][15]
Materials:
-
Vero cells
-
Complete and infection media (as in Protocol 2)
-
Influenza virus stock
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for cell viability assessment (e.g., CellTiter-Glo® or crystal violet)
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[13]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare 10-fold serial dilutions of the influenza virus stock.
-
-
Infection and Treatment:
-
Add 50 µL of the this compound dilutions to the respective wells of the 96-well plate.
-
Add 50 µL of the virus dilutions to the wells. Include cell controls (no virus, no compound), virus controls (virus, no compound), and compound toxicity controls (compound, no virus).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days, monitoring for CPE daily in the virus control wells.[14]
-
-
Assessment of CPE:
-
Once significant CPE is observed in the virus control wells, assess cell viability in all wells. This can be done by staining with crystal violet and measuring absorbance or by using a luminescent cell viability assay.
-
-
Data Analysis:
-
For each this compound concentration, determine the virus titer (TCID50) using the Reed-Muench method.
-
Calculate the percentage of inhibition of viral replication for each concentration.
-
Determine the EC50 from the dose-response curve.
-
Calculate the Selectivity Index (SI).
-
References
- 1. HFF|AcceGen [accegen.com]
- 2. An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Vero cell - Wikipedia [en.wikipedia.org]
- 6. Summary of Using Vero Cells in Biology Studies- Oxford Instruments [andor.oxinst.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 11. jove.com [jove.com]
- 12. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Detection of Broxaldine in Biological Samples
Introduction
Broxaldine (5,7-dibromo-2-methyl-8-quinolinol) is a halogenated derivative of 8-hydroxyquinoline with potential therapeutic applications. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of this compound in biological matrices. This document provides detailed application notes and protocols for the quantitative determination of this compound in biological samples, primarily focusing on plasma. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with UV or electrochemical detection, adapted from established methods for the structurally similar compound, clioquinol.
Principle of the Method
The analytical approach involves the extraction of this compound and an appropriate internal standard (IS) from the biological matrix, followed by chromatographic separation and detection. Due to the structural similarities, methods developed for clioquinol (5-chloro-7-iodo-8-quinolinol) serve as a strong foundation for developing a validated assay for this compound. The protocols provided herein are detailed guides for sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Protocol 1: HPLC with UV Detection for this compound in Plasma
This protocol is adapted from a validated HPLC-UV method for a similar halogenated 8-hydroxyquinoline derivative.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Clioquinol or another structurally similar and commercially available compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Human or rat plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
SPE manifold
-
Vortex mixer
-
Nitrogen evaporator
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a 90:10 (v/v) ratio. Filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and IS stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add 50 µL of the IS working solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (90:10, v/v), pH 3.0 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
6. Method Validation Parameters (Hypothetical Data for this compound)
The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar compounds.
| Parameter | Specification |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Protocol 2: HPLC with Electrochemical Detection for Enhanced Sensitivity
For lower detection limits, an electrochemical detector (ECD) can be employed. This protocol is adapted from a method for clioquinol in plasma and tissues.[1]
1. Materials and Reagents
-
As in Protocol 1.
-
Phosphate/citrate buffer (0.1 M)
2. Instrumentation
-
HPLC system with an electrochemical detector
-
C18 column (e.g., Nucleosil C18, 300 mm x 3.9 mm, 7 µm)[1]
-
Other equipment as in Protocol 1.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1 M phosphate/citrate buffer and a methanol:acetonitrile (1:1, v/v) solution in a 40:60 ratio.[1] Filter and degas.
-
Stock and working solutions as in Protocol 1.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of the IS working solution and 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (300 mm x 3.9 mm, 7 µm)[1]
-
Mobile Phase: 0.1 M Phosphate/Citrate Buffer : (Methanol:Acetonitrile, 1:1) (40:60, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 50 µL
-
Electrochemical Detector: Set to an appropriate potential (e.g., +0.8 V)
-
Column Temperature: 35°C
6. Method Validation Parameters (Hypothetical Data for this compound)
| Parameter | Specification |
| Linearity Range | 5 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL in plasma[1] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 10% |
| Recovery | > 70%[1] |
Data Presentation
Table 1: Comparison of Hypothetical Quantitative Data for this compound Analytical Methods
| Parameter | HPLC-UV Method | HPLC-ECD Method |
| Linearity Range (ng/mL) | 10 - 2000 | 5 - 2000[1] |
| LLOQ (ng/mL) | 10 | 5[1] |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Intra-day Precision (%RSD) | < 10% | < 8%[1] |
| Inter-day Precision (%RSD) | < 15% | < 8%[1] |
| Mean Recovery (%) | > 85% | > 70%[1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in biological samples.
Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study of this compound.
Disclaimer: The provided protocols and quantitative data are adapted from methods for structurally similar compounds and should be fully validated for this compound before use in regulated bioanalysis.
References
Application Notes and Protocols: Broxaldine Use in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and available data for the use of broxaldine in antimicrobial susceptibility testing (AST). This compound, a quinoline derivative, has demonstrated activity against protozoa, fungi, and some bacteria.[1][2] The following sections summarize its known antimicrobial spectrum and provide a standardized protocol for determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Data Presentation
The quantitative data on the antimicrobial activity of this compound is currently limited in the publicly available literature. The following tables summarize the existing data.
Table 1: Antibacterial Activity of this compound
| Microorganism | MIC Value | Notes |
| Clostridium difficile | 4 µM |
Table 2: Anti-protozoal Activity of this compound against Toxoplasma gondii
| Assay | Concentration | Effect |
| Invasion Rate | 4 µg/mL | The invasion rate of tachyzoites was 14.31% compared to 40.53% in the control group.[1][3] |
| Proliferation Rate | 4 µg/mL | The proliferation rate of tachyzoites in host cells was 1.23%.[1][2][4][5] |
| EC50 | 0.28 µg/mL | The 50% effective concentration against T. gondii.[3] |
| CC50 (HFF cells) | 17.95 µg/mL | The 50% cytotoxicity concentration on Human Foreskin Fibroblast (HFF) cells.[3] |
| CC50 (Vero cells) | 11.15 µg/mL | The 50% cytotoxicity concentration on Vero cells.[3] |
| Selectivity Index (SI) | 64.1 | Calculated as CC50 (HFF) / EC50.[3] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8]
Protocol: Broth Microdilution for MIC Determination of this compound
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][9][10]
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)[11]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum (standardized to 0.5 McFarland)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
Incubator
2. Preparation of this compound Stock Solution
This compound is poorly soluble in water. A stock solution in 100% DMSO is recommended.[11]
-
Weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mg/mL (or a suitable higher concentration). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Broth Microdilution Procedure
-
Dispense 100 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration (e.g., 256 µg/mL). The final DMSO concentration should be kept below 1% to avoid toxicity to the microorganisms.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired lowest concentration. Discard the final 100 µL from the last well.
-
Inoculate each well (except the sterility control well) with 10 µL of the diluted microbial suspension.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
5. Incubation
-
Bacteria: Incubate at 35-37°C for 16-20 hours in ambient air.
-
Fungi: Incubate at 35°C for 24-48 hours.
6. Reading and Interpreting Results
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution
Caption: Workflow for determining the MIC of this compound using broth microdilution.
Diagram 2: Mechanism of Action of this compound against Toxoplasma gondii
Caption: Known mechanistic effects of this compound on Toxoplasma gondii.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
- 5. nih.org.pk [nih.org.pk]
- 6. ldh.la.gov [ldh.la.gov]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. CLSI Standards | Essential Laboratory Guidelines & Best Practices [clsi.org]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Broxaldine-Treated Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaldine is an orally administered intestinal antiseptic that has demonstrated potent anti-parasitic properties, particularly against Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] This protozoan parasite is a significant global health concern, infecting a substantial portion of the world's population.[1][2] The lytic cycle of T. gondii, which involves host cell invasion, replication, and egress, is a critical target for therapeutic intervention.[3] Studies have shown that this compound effectively inhibits the invasion and proliferation of T. gondii tachyzoites in vitro.[1][2]
The mechanism of action of this compound against T. gondii appears to be multifactorial, inducing a range of cellular and metabolic disruptions within the parasite.[1] Key observed effects include the induction of autophagy, accumulation of neutral lipids, and a decrease in mitochondrial membrane potential, ultimately leading to parasite death.[1]
Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative analysis of single cells or particles in suspension. It is an invaluable tool for elucidating the effects of anti-parasitic compounds like this compound by allowing for the precise measurement of various cellular parameters. This document provides detailed application notes and protocols for the flow cytometric analysis of this compound-treated parasites, focusing on key assays to assess its impact on parasite viability, cell death pathways, and cellular physiology.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Toxoplasma gondii tachyzoites.
Table 1: Effect of this compound on T. gondii Invasion and Proliferation [1][2]
| Treatment Group | Concentration (µg/mL) | Invasion Rate (%) | Proliferation Rate (%) |
| Control (DMSO) | - | 40.53 | 100 |
| This compound | 4 | 14.31 | 1.23 |
Table 2: Effect of this compound on T. gondii Cysts in vitro
| Treatment Group | Concentration (µg/mL) | Average Number of Cysts | Average Size of Cysts (µm²) |
| Control (DMSO) | - | ~25 | ~200 |
| This compound | 1 | ~15 | ~150 |
| This compound | 2 | ~10 | ~100 |
| This compound | 4 | ~5 | ~50 |
Experimental Protocols
Parasite and Host Cell Culture and Drug Treatment
This initial protocol describes the general maintenance of the parasite and host cells, and the procedure for drug treatment.
Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Host cells (e.g., human foreskin fibroblasts (HFF) or Vero cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture host cells in T25 or T75 flasks until confluent.
-
Infect the host cell monolayer with T. gondii tachyzoites and incubate for 2-3 days until a significant number of parasites are present.
-
Harvest tachyzoites by scraping the host cell layer and passing the suspension through a 27-gauge needle to lyse the host cells.
-
Purify the parasites from host cell debris by filtration through a 3.0 µm polycarbonate membrane.
-
For experiments, seed host cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.
-
Infect the host cells with purified tachyzoites at a specified multiplicity of infection (MOI).
-
After a 2-hour invasion period, wash the cells with PBS to remove extracellular parasites.
-
Add fresh culture medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubate the treated and control cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with flow cytometry analysis.
Analysis of Autophagy using Monodansylcadaverine (MDC) Staining
This protocol is for the detection of autophagic vacuoles in this compound-treated parasites.
Materials:
-
This compound-treated and control parasites
-
Monodansylcadaverine (MDC) stock solution (50 mM in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest parasites as described in Protocol 1.
-
Wash the parasites twice with PBS by centrifugation (e.g., 1500 x g for 10 minutes).
-
Resuspend the parasite pellet in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add MDC to a final concentration of 50 µM.
-
Incubate the cells for 15-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with PBS to remove excess MDC.
-
Resuspend the final parasite pellet in an appropriate volume of PBS for flow cytometry.
-
Analyze the samples on a flow cytometer, exciting with a UV or violet laser (e.g., 355 nm or 405 nm) and detecting emission at ~525 nm.
Analysis of Neutral Lipid Accumulation using Nile Red Staining
This protocol is for the quantification of neutral lipid droplets in this compound-treated parasites.
Materials:
-
This compound-treated and control parasites
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the parasites as described in Protocol 1.
-
Resuspend the parasite pellet in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add Nile Red to a final concentration of 1-10 µg/mL.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
(Optional) Wash the cells with PBS to reduce background fluorescence.
-
Resuspend the final parasite pellet in PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. For neutral lipids, excite with a blue laser (488 nm) and detect emission in the yellow-gold channel (~570-600 nm).
Analysis of Mitochondrial Membrane Potential (ΔΨm) using MitoTracker Red CMXRos
This protocol is for assessing mitochondrial dysfunction through changes in membrane potential.
Materials:
-
This compound-treated and control parasites
-
MitoTracker Red CMXRos stock solution (1 mM in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the parasites as described in Protocol 1.
-
Resuspend the parasite pellet in pre-warmed PBS or culture medium at 1 x 10⁶ cells/mL.
-
Add MitoTracker Red CMXRos to a final concentration of 100-200 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Resuspend the final pellet in PBS for analysis.
-
Analyze the samples on a flow cytometer using a blue (488 nm) or yellow-green (561 nm) laser for excitation and detecting emission in the red channel (~599 nm).
Analysis of Cell Viability using Propidium Iodide (PI) Staining
This protocol distinguishes between live and dead parasites based on plasma membrane integrity.
Materials:
-
This compound-treated and control parasites
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the parasites as described in Protocol 1.
-
Resuspend the parasite pellet in 100-500 µL of PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes on ice, protected from light.
-
Do not wash the cells after PI addition.
-
Analyze the samples immediately on a flow cytometer. Excite with a blue laser (488 nm) and detect emission in the red channel (~617 nm).
Analysis of Apoptosis using Annexin V and PI Staining
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic parasite populations.
Materials:
-
This compound-treated and control parasites
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the parasites as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the parasites in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use a blue laser (488 nm) to detect FITC in the green channel (~530 nm) and PI in the red channel (~617 nm).
Analysis of Cell Cycle Distribution using Propidium Iodide Staining
This protocol determines the proportion of parasites in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
This compound-treated and control parasites
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest and wash the parasites with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a blue laser (488 nm) and collecting the PI signal on a linear scale. Use a doublet discrimination gate to exclude cell aggregates.
Visualizations
Caption: Proposed mechanism of this compound action on Toxoplasma gondii.
Caption: General workflow for flow cytometry analysis of parasites.
References
Troubleshooting & Optimization
Broxaldine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Broxaldine in aqueous solutions.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound is known to be practically insoluble in water and ethanol. Direct dissolution in aqueous buffers is often unsuccessful.
Solutions:
-
Primary Organic Solvent Stock: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound.[1][2][3]
-
Co-solvent System: For final dilutions into aqueous media, consider using a co-solvent system. A common formulation for in vivo studies, which can be adapted for in vitro use with caution, is a mixture of DMSO, PEG300, and Tween-80.[3]
-
Auxiliary Dissolution Methods: Gentle heating (e.g., to 37°C or 45°C) and sonication can aid in the dissolution of this compound in organic solvents.[3]
Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
Possible Cause: Exceeding the Aqueous Solubility Limit
Even with a DMSO stock, diluting this compound into an aqueous buffer can cause it to precipitate if its solubility limit in the final aqueous solution is exceeded.
Solutions:
-
Lower the Final Concentration: The working concentration of this compound in your experiment may be too high. Try using a lower final concentration if your experimental design allows.
-
Increase the Percentage of Co-solvent: If permissible for your experimental system, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in your final aqueous solution can help to keep the compound in solution.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 27.5 mg/mL to over 42.86 mg/mL.[3] It is recommended to consult the certificate of analysis for your specific batch of the compound. Sonication may be required to achieve these higher concentrations.[3]
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro cell culture experiment?
A3: It is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted into your cell culture medium to achieve the final desired concentration. To avoid precipitation, it is crucial to ensure rapid mixing upon dilution. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q4: I need to prepare a this compound formulation for animal studies. What is a recommended vehicle?
A4: A commonly used vehicle for in vivo administration of this compound involves a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.
Q5: Is it possible to increase the aqueous solubility of this compound by adjusting the pH?
Q6: Is this compound stable in aqueous solutions?
A6: The stability of this compound in aqueous solutions over time has not been extensively reported. As with many poorly soluble compounds, precipitation out of solution over time is a primary concern. It is recommended to prepare fresh aqueous working solutions from a DMSO stock for each experiment and to avoid long-term storage of dilute aqueous solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMSO | 27.5 mg/mL | 65.31 mM | Sonication is recommended.[3] |
| DMSO | 30 mg/mL | 71.24 mM | Use fresh, anhydrous DMSO.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 0.83 mg/mL | ≥ 1.97 mM | For in vivo formulations.[3] |
Note: The molecular weight of this compound is approximately 421.08 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing a Dilute Aqueous Working Solution
Objective: To prepare a dilute working solution of this compound in an aqueous buffer from a DMSO stock solution.
Materials:
-
This compound in DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Warm the this compound DMSO stock solution and the aqueous buffer to room temperature or 37°C.
-
Perform serial dilutions if a very low final concentration is required. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the required volume of the this compound stock (or intermediate stock) to the aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or vigorously mixing to ensure rapid dispersion and minimize precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store dilute aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for preparing a dilute aqueous working solution of this compound.
References
How to improve Broxaldine stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of Broxaldine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, the solid powder should be kept at -20°C, where it is reported to be stable for up to three years.[1][2] When in a solvent, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q2: In which solvents is this compound soluble and stable?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] It is reported to be insoluble in water and ethanol.[1][3] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]
Q3: What are the primary factors that can cause this compound to degrade during an experiment?
A3: As a halogenated quinoline derivative, this compound's stability can be compromised by several factors common in experimental settings. These include:
-
pH: Extreme pH conditions, particularly basic environments, can catalyze the hydrolysis of the ester linkage in the this compound molecule.
-
Light: Exposure to light, especially UV light, can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[4][5]
-
Reactive Metals: Contact with certain metals can catalyze degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected loss of this compound activity in an assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Ensure the experimental buffer pH is within a stable range for this compound (near neutral is generally a safe starting point). |
| Precipitation of this compound in the stock solution or assay medium. | The solubility limit has been exceeded, or the solvent has absorbed water. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Use fresh, anhydrous DMSO for preparing stock solutions. 3. When diluting into aqueous media, ensure the final concentration of the organic solvent is compatible with the buffer and does not cause precipitation. A gradient dilution approach is recommended.[2] |
| Inconsistent or non-reproducible experimental results. | Inconsistent potency of this compound due to ongoing degradation. | 1. Implement a standardized protocol for the preparation and handling of this compound solutions. 2. Perform a stability check of the stock solution if it has been stored for an extended period. 3. Consider the compatibility of this compound with other components in the experimental medium. |
| Discoloration of the this compound solution. | This may indicate oxidative degradation or the formation of degradation products. | 1. Protect the solution from light and air. 2. Prepare fresh solutions. 3. If the problem persists, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Source |
| DMSO | Soluble | 30 mg/mL (71.24 mM) | [1] |
| DMF | Soluble | 5 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:2) | Slightly Soluble | 0.3 mg/mL | [3] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 239 nm) and across a wider range to detect degradation products with different chromophores.[3]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: A troubleshooting workflow for addressing stability issues with this compound.
References
- 1. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. How does DMSO Liquid affect the stability of suspensions? - Blog [cheezhengchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Broxaldine Cytotoxicity in Host Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cytotoxicity associated with Broxaldine in host cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Brobenzoxaldine, is an antiprotozoal agent. It is effective against various protozoa, including Toxoplasma gondii. In T. gondii, its mechanism involves the induction of autophagy, mitochondrial dysfunction, and accumulation of neutral lipids, ultimately leading to parasite death.[1] While its primary application is as an antiparasitic, its effects on host cells are critical to consider during experimental design.
Q2: Is cytotoxicity in host cells an expected outcome when using this compound?
A2: Yes, like many pharmacologically active compounds, this compound can exhibit cytotoxicity in host cells, particularly at higher concentrations. It is crucial to determine the cytotoxic concentration 50% (CC50) for the specific host cell line being used to establish a therapeutic window where the effects on a target organism (like a parasite) can be studied with minimal impact on the host cells.
Q3: What are the initial steps to confirm that this compound is the cause of the observed cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. This will provide a quantitative measure of its cytotoxic potential. It is also essential to include vehicle-only controls (e.g., DMSO) to ensure that the solvent used to dissolve this compound is not contributing to the cytotoxicity.
Q4: What are the known cytotoxic concentrations (CC50) of this compound in mammalian cell lines?
A4: Published data on the cytotoxicity of this compound is currently limited. The available data is summarized in the table below. Researchers should empirically determine the CC50 in their specific cell line of interest.
Quantitative Data Summary
The following table summarizes the known 50% cytotoxic concentrations (CC50) of this compound in mammalian cell lines.
| Cell Line | Cell Type | Incubation Time | CC50 (μg/mL) | CC50 (µM)¹ | Reference |
| HFF | Human Foreskin Fibroblast | 72 hours | 17.95 | 42.63 | [2] |
| Vero | African Green Monkey Kidney | 72 hours | 11.15 | 26.48 | [2] |
¹Calculated based on a molecular weight of 421.08 g/mol for this compound.
Troubleshooting Guide: Unexpected or High Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity with this compound, this guide provides a systematic approach to troubleshoot the issue.
Problem 1: High Cytotoxicity Across All Concentrations
This could indicate a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final dilutions. Prepare a fresh stock solution and perform a new dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control at the highest concentration used for this compound. |
| Cell Culture Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). Test a fresh, uncontaminated batch of cells. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment. Stressed cells are more susceptible to compound-induced toxicity. |
| Compound Instability/Precipitation | Visually inspect the culture medium for any signs of compound precipitation after addition. Assess the stability of this compound in your culture medium over the time course of the experiment. |
Problem 2: Cell Line-Specific Cytotoxicity
If this compound is highly cytotoxic to a specific cell line but not others, this may point to an underlying biological mechanism.
| Possible Cause | Recommended Solution |
| On-Target Toxicity | The sensitive cell line may have high expression of a primary or off-target of this compound or be highly dependent on a pathway that this compound inhibits. |
| Off-Target Effects | This compound, as a quinoline-based compound, may interact with unintended targets present in the sensitive cell line. Consider performing off-target profiling assays if the problem persists and is critical to the research. |
| Metabolic Activation | The sensitive cell line may metabolize this compound into a more toxic compound. |
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Mechanisms of Host Cell Cytotoxicity
While the specific mechanism of this compound-induced cytotoxicity in host cells is not fully elucidated, related quinoline compounds are known to induce cell death through several pathways.
Induction of Apoptosis
Many quinoline derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis). This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Disruption of Key Signaling Pathways
Quinoline-based compounds have been shown to interfere with critical signaling pathways that regulate cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway . Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Signaling Pathway Diagram: Plausible Quinoline-Induced Cytotoxicity
Caption: Plausible signaling pathway for quinoline-induced cytotoxicity.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound-induced cytotoxicity.
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study that determined the CC50 of this compound.[2]
-
Objective: To quantify the dose-dependent cytotoxic effect of this compound.
-
Materials:
-
Host cells (e.g., HFF, Vero, or cell line of interest)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed a 96-well plate with a monolayer of host cells at a predetermined optimal density.
-
Incubate the plate at 37°C and 5% CO2 until cells are well-adhered (typically overnight).
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include untreated control wells with fresh medium only.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the CC50 value.
-
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable, apoptotic, and necrotic cells after this compound treatment.
-
Materials:
-
Host cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., below, at, and above the CC50) for a specified time. Include untreated and vehicle controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess mitochondrial health and determine if this compound induces mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.
-
Materials:
-
Host cells
-
Culture plates or coverslips suitable for microscopy
-
This compound
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1)
-
Fluorescence microscope or plate reader
-
-
Procedure (using TMRM):
-
Culture cells on glass coverslips or in a multi-well plate.
-
Treat cells with this compound at the desired concentrations and for the desired time. Include appropriate controls.
-
In the final 30 minutes of treatment, add TMRM (at a non-quenching concentration, e.g., 20-100 nM) to the culture medium.
-
Wash the cells with a balanced salt solution or PBS.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for rhodamine.
-
A decrease in TMRM fluorescence intensity in the mitochondria of treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Experimental Workflow Diagram
Caption: Experimental workflow for investigating this compound cytotoxicity.
References
Optimizing Broxaldine concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Broxaldine concentration for in vitro experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
This compound, also known as brobenzoxaldine, is an antiprotozoal agent.[1] Its primary in vitro application, as supported by recent research, is its activity against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2][3] It has been shown to inhibit the growth and proliferation of T. gondii tachyzoites and is also effective against bradyzoites.[1][4]
Q2: What is the mechanism of action of this compound against Toxoplasma gondii?
This compound's mechanism of action against T. gondii involves the disruption of several key cellular processes within the parasite.[1][2][3] Treatment with this compound has been observed to induce:
-
Mitochondrial Dysfunction: It causes mitochondrial swelling and a decrease in mitochondrial membrane potential, leading to a significant reduction in ATP levels.[1][2][3]
-
Autophagy: The presence of autophagic lysosomes has been observed in treated parasites.[1][2][3]
-
Neutral Lipid Accumulation: An increase in neutral lipids and liposomes is another notable effect.[1][2][3]
These events collectively disrupt the lytic cycle of the parasite, including invasion of host cells and intracellular proliferation, and can damage the cyst wall.[1][3][4]
Q3: What are the recommended starting concentrations for this compound in in vitro experiments?
Based on studies targeting T. gondii, a concentration range of 1 to 4 µg/mL is a good starting point for efficacy studies.[1][4] The 50% effective concentration (EC50) against T. gondii has been reported to be 0.28 µg/mL .[4] For initial cytotoxicity assessments in mammalian cell lines, a broader range up to at least 20 µg/mL should be tested.
Q4: What is the known cytotoxicity of this compound in mammalian cell lines?
The 50% cytotoxic concentration (CC50) of this compound has been determined in a couple of mammalian cell lines after 72 hours of exposure:
-
HFF (Human Foreskin Fibroblasts): 17.95 µg/mL[4]
-
Vero (Kidney epithelial cells from an African green monkey): 11.15 µg/mL[4]
It is crucial to determine the CC50 in the specific cell line being used in your experiments.
Troubleshooting Guide
Issue 1: I am observing high cytotoxicity in my host cells at concentrations where this compound should be effective against the parasite.
-
Solution 1: Re-evaluate your working concentration. Ensure your working concentration is below the established CC50 for your specific host cell line. If you haven't determined the CC50, it is highly recommended to do so. A concentration of 4 µg/mL was found to maintain over 95% viability in HFF and Vero cells.[4]
-
Solution 2: Reduce the exposure time. If prolonged exposure is causing toxicity, consider shorter incubation periods to assess the anti-parasitic effect while minimizing damage to the host cells.
-
Solution 3: Check your solvent concentration. this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, generally below 0.5%.
Issue 2: this compound is precipitating in my cell culture medium.
-
Solution 1: Prepare fresh stock solutions. this compound is soluble in DMSO at 30 mg/mL (71.24 mM), but moisture-absorbing DMSO can reduce solubility.[5] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Solution 2: Optimize the final solvent concentration. While keeping the final DMSO concentration low is important for cell health, a certain amount is necessary to maintain solubility. You may need to empirically determine the optimal balance for your specific medium and cell type.
-
Solution 3: Pre-warm the medium. Before adding the this compound stock solution, ensure your cell culture medium is at 37°C. Adding a cold stock to a warm medium can sometimes cause precipitation. Add the stock solution dropwise while gently swirling the medium.
Issue 3: I am not observing the expected anti-parasitic effect at the recommended concentrations.
-
Solution 1: Verify the viability of your parasite stock. Ensure that the parasites used for infection are healthy and in the correct life cycle stage for your assay.
-
Solution 2: Confirm the concentration of your this compound stock. If possible, use a spectrophotometer or another analytical method to confirm the concentration of your stock solution.
-
Solution 3: Optimize the timing of treatment. The timing of this compound addition relative to parasite infection can be critical. For example, pre-treating extracellular tachyzoites with this compound before host cell invasion has been shown to be effective.[4]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Organism/Cell Line | Concentration | Incubation Time | Reference |
| EC50 | Toxoplasma gondii (RH-2F) | 0.28 µg/mL | 72 h | [4] |
| CC50 | HFF (Human Foreskin Fibroblasts) | 17.95 µg/mL | 72 h | [4] |
| CC50 | Vero Cells | 11.15 µg/mL | 72 h | [4] |
| Effective Concentration | Toxoplasma gondii | 4 µg/mL (Invasion rate reduced to 14.31%) | 1 h (pretreatment) | [1][3][4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed mammalian cells (e.g., HFF or Vero) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
2. Toxoplasma gondii Invasion Assay
-
Host Cell Preparation: Seed host cells (e.g., Vero cells) in a 24-well plate with coverslips and allow them to grow to confluency.
-
Parasite Preparation: Harvest fresh T. gondii tachyzoites and purify them from host cell debris.
-
Pre-treatment: Incubate the purified tachyzoites with different concentrations of this compound (e.g., 1, 2, and 4 µg/mL) or a vehicle control (DMSO) in an appropriate buffer for 1 hour at 37°C.
-
Infection: Add the pre-treated tachyzoites to the host cell monolayers and allow invasion to occur for 2 hours.
-
Washing: Gently wash the monolayers with PBS to remove non-invaded parasites.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Perform immunofluorescence staining to differentiate between extracellular and intracellular parasites. For example, stain non-permeabilized cells for a surface antigen to label extracellular parasites, then permeabilize and stain for an internal parasite antigen to label all parasites.
-
Microscopy and Quantification: Visualize the cells using a fluorescence microscope and count the number of intracellular and extracellular parasites in multiple fields of view. Calculate the invasion rate.
Visualizations
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of bromelain in human gastrointestinal carcinoma cell lines (MKN45, KATO-III, HT29-5F12, and HT29-5M21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limited Broxaldine Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Broxaldine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its limited in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as Brobenzoxaldine, is an antiprotozoal and antimicrobial agent[1][2][3]. Its chemical structure is 5,7-dibromo-2-methyl-8-quinolinol benzoate. A critical challenge in its development is its poor aqueous solubility, which is a primary reason for its limited oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁Br₂NO₂ | [3] |
| Molecular Weight | 421.1 g/mol | [3] |
| CAS Number | 3684-46-6 | [1][3] |
| Solubility | - Water: Insoluble- Ethanol: Insoluble- DMSO: 1 - 30 mg/mL (solubility varies by source and DMSO quality)[3][4]- DMF: 5 mg/mL[3] | [3][4] |
Q2: What does "limited bioavailability" mean for this compound?
Limited bioavailability means that when this compound is administered orally, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect[5]. This is primarily due to its poor solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption across the intestinal wall. Orally administered drugs with poor solubility often exhibit low and variable absorption, posing a significant challenge for consistent therapeutic outcomes[5][6].
Q3: What are the primary formulation strategies to enhance this compound's bioavailability?
Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. The choice of strategy depends on the specific experimental goals and desired dosage form. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale (micronization or nanonization) increases the surface area, which can enhance the dissolution rate.[7][8][9]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can create an amorphous solid dispersion. This amorphous form is more soluble than the crystalline form.[8][10][11]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), dissolve the lipophilic this compound in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions in the GI tract, facilitating absorption.[6][8][12]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility in water.[6][7][9]
Troubleshooting Guides
Problem 1: Inconsistent or low dissolution rates in in vitro assays.
Possible Causes:
-
Particle Agglomeration: this compound particles may aggregate in the dissolution medium, reducing the effective surface area.
-
Inappropriate Dissolution Medium: The pH and composition of the medium may not be optimal for this compound.
-
Poor "Wettability": The hydrophobic nature of the drug can prevent it from being easily wetted by the aqueous medium.
Solutions:
-
Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Tween-80) to the dissolution medium to improve wettability and prevent aggregation.
-
Optimize Dissolution Medium: Test a range of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.
-
Consider Amorphous Formulations: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to improve dissolution.
Problem 2: Low oral absorption of this compound observed in animal models.
Possible Causes:
-
Poor Solubility in GI Fluids: The primary limiting factor is likely the drug's inability to dissolve in the gastrointestinal tract.
-
First-Pass Metabolism: A portion of the absorbed drug may be metabolized in the liver before reaching systemic circulation, although data on this for this compound is limited.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which pump it back into the GI lumen.
Solutions:
Table 2: Comparison of Bioavailability Enhancement Strategies for In Vivo Studies
| Strategy | Principle | Advantages | Potential Challenges |
| Lipid-Based Formulation (SEDDS) | Pre-dissolves this compound in a lipidic vehicle, forming a microemulsion upon contact with GI fluids. | Can significantly increase absorption and may bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients to ensure stability and avoid toxicity. |
| Nanosuspension | Reduces particle size to the nanometer range, increasing dissolution velocity. | Applicable for compounds that are difficult to solubilize; can be used for oral and parenteral routes. | Physical stability of nanoparticles (aggregation) can be a concern. Requires specialized equipment. |
| Solid Dispersion with a Polymer | Creates a molecular dispersion of the drug in a solid, often amorphous, state. | Enhances dissolution by preventing recrystallization and maintaining a high-energy state. | The polymer and drug must be compatible. Drug loading capacity may be limited. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a common method for particle size reduction to enhance dissolution.
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) this compound in an aqueous solution containing a stabilizer. A common stabilizer is a combination of a polymer and a surfactant (e.g., 0.5% HPMC and 0.1% Tween-80).
-
The total volume will depend on the milling chamber size.
-
-
Milling Process:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Mill at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours).
-
Monitor particle size periodically using laser diffraction or dynamic light scattering until the desired size (e.g., < 500 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly for in vitro or in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure to evaluate the oral bioavailability of a new this compound formulation.
-
Animal Model:
-
Dosing:
-
Administer the this compound formulation (e.g., nanosuspension or SEDDS) orally via gavage at a target dose (e.g., 20 mg/kg).
-
Include a control group receiving a simple suspension of micronized this compound in a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the extent and rate of absorption.
-
Visualizations
Caption: Workflow for developing and testing a bioavailable this compound formulation.
Caption: Troubleshooting decision tree for limited this compound bioavailability.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 14. researchgate.net [researchgate.net]
Degradation profile of Broxaldine under extreme pH or temperature
Welcome to the Technical Support Center for Broxaldine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work involving the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under ambient conditions?
This compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] When shipped, this compound is typically transported under ambient temperature as a non-hazardous chemical.[1]
Q2: I am seeing unexpected peaks in my chromatogram when analyzing a this compound sample that has been stored for a while. What could be the cause?
Unexpected peaks in your chromatogram likely indicate the presence of degradation products. This compound, like many pharmaceutical compounds, can degrade over time, especially if not stored under optimal conditions. Exposure to light, elevated temperatures, or non-neutral pH can accelerate this process. It is crucial to perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[2][3]
Q3: How can I perform a forced degradation study on this compound?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] A typical forced degradation study for this compound would involve exposing it to acidic, basic, oxidative, photolytic, and thermal stress conditions.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Troubleshooting Guides
Issue: Significant Degradation Observed in this compound Stock Solution
Possible Cause 1: Improper Solvent or Storage
This compound is soluble in DMSO.[5] Stock solutions, once prepared, should be stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent used is of high purity and free from contaminants.
-
Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.
-
Fresh Preparation: If degradation is suspected, prepare a fresh stock solution from a new vial of this compound powder.
Possible Cause 2: Hydrolysis due to pH of the Medium
This compound, containing an ester linkage, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[7][8]
Troubleshooting Steps:
-
Control pH: Ensure the pH of your experimental medium is controlled and within a stable range for this compound. The optimal pH for stability is often near neutral, but this needs to be determined experimentally.
-
Buffer Selection: Use appropriate buffer systems to maintain the desired pH throughout your experiment.
Issue: Variability in Experimental Results Involving this compound
Possible Cause: Thermal Instability
Elevated temperatures can lead to the thermal degradation of this compound.
Troubleshooting Steps:
-
Maintain Temperature Control: Ensure all experimental steps involving this compound are performed at a controlled and consistent temperature.
-
Minimize Heat Exposure: Avoid prolonged exposure of this compound solutions to heat sources. If heating is necessary, the duration and temperature should be minimized and standardized.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.
1. Acidic and Basic Hydrolysis:
-
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with 0.1 M HCl for acidic stress and 0.1 M NaOH for basic stress. A typical starting concentration for the drug substance is 1 mg/mL.[3]
-
Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 50-60°C) if no degradation is observed at room temperature.[3]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with a base and the basic sample with an acid).
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Thermal Degradation:
-
Objective: To assess the impact of high temperature on this compound's stability.
-
Methodology:
-
Place solid this compound powder in a controlled temperature oven (e.g., 60°C, 80°C).
-
Prepare a solution of this compound and incubate it at elevated temperatures.
-
Sample at various time points and analyze for degradation products.
-
Data Presentation
Due to the lack of specific experimental data for this compound in the public domain, the following tables present hypothetical data for illustrative purposes. These tables are intended to serve as a template for organizing results from forced degradation studies.
Table 1: Hypothetical Degradation of this compound under Acidic and Basic Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 8.1 | 1.5 | |
| 24 | 65.7 | 20.3 | 4.8 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 70.1 | 15.6 | 8.9 | |
| 8 | 40.5 | 35.2 | 18.1 |
Table 2: Hypothetical Thermal Degradation of this compound Solution (at 80°C)
| Time (hours) | This compound Remaining (%) | Major Degradant 3 (%) |
| 0 | 100.0 | 0.0 |
| 24 | 92.5 | 5.3 |
| 72 | 80.1 | 15.2 |
Visualizations
The following diagrams illustrate the workflow for a forced degradation study and potential degradation pathways for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Broxaldine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the precipitation of Broxaldine in cell culture media. Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound, also known as Brobenzoxaldine, is an antiprotozoal agent.[1][2][3] In research, it is used to study its effects on various pathogens, including the bacterium Clostridium difficile and the parasite Toxoplasma gondii.[1][4][5][6] It has also been noted for its potential use in leprosy.[3]
Q2: What are the known cellular effects of this compound?
Studies on Toxoplasma gondii have shown that this compound can disrupt the parasite's lytic cycle, reduce cyst formation, and decrease parasite load in tissues and blood.[4][5] Its mechanism of action appears to involve the induction of autophagy, disruption of mitochondrial membrane potential, and a decrease in ATP levels, suggesting it targets mitochondrial function.[4][5]
Q3: What are the common causes of small molecule precipitation, like this compound, in cell culture media?
Precipitation of small molecules such as this compound in cell culture media is often due to several factors:
-
High Concentration: Exceeding the solubility limit of the compound in the specific medium formulation.[7]
-
Temperature Shifts: Adding a concentrated, cold stock solution to warmer media can cause the compound to fall out of solution.[7][8] Storing media with the compound at low temperatures can also decrease solubility.[7]
-
pH Instability: Changes in the pH of the culture medium, which can be influenced by CO2 levels in the incubator, can affect the solubility of pH-sensitive compounds.[9]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[9]
-
Solvent Shock: Rapid dilution of a compound from a high-concentration organic solvent stock (like DMSO) into an aqueous medium can cause it to precipitate.
Troubleshooting Guide
Initial Troubleshooting Workflow
If you are observing precipitation of this compound in your cell culture medium, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon adding this compound stock to media. | Exceeding the solubility limit of this compound in the media. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). |
| "Solvent shock" from rapid dilution of DMSO stock. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[10] | |
| Temperature difference between stock solution and media. | Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed media. Avoid repeated freeze-thaw cycles of the stock solution.[8] | |
| Precipitation occurs over time during incubation. | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.1%.[9] |
| Interaction with serum proteins or other media components. | Consider reducing the serum concentration if possible. Test the solubility of this compound in serum-free media versus complete media to identify if serum is a contributing factor. | |
| pH shift in the medium during incubation. | Ensure the medium is properly buffered for the incubator's CO2 concentration.[9] |
Quantitative Data
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 30 mg/mL (71.24 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| DMSO | 27.5 mg/mL (65.31 mM) | Sonication is recommended to aid dissolution.[11] |
| DMSO | 1 mg/mL | - |
| DMF | 5 mg/mL | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - |
Data compiled from multiple sources.[6]
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.[10]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare a 2-fold serial dilution series to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
It is crucial to maintain a consistent final DMSO concentration across all dilutions and include a vehicle control (DMSO only). The final DMSO concentration should be non-toxic to your cells (typically ≤ 0.1%).[9]
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.[10]
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).[10]
-
For a more sensitive assessment, transfer a small aliquot of the medium from each dilution to a microscope slide and examine for micro-precipitates.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitates throughout the incubation period is considered the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration slightly below this limit to ensure solubility throughout your experiment.
-
Signaling Pathway
Based on its observed effects on Toxoplasma gondii, this compound appears to impact mitochondrial function and induce autophagy. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. This compound | 3684-46-6 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
Navigating the Challenges of Broxaldine Stability: A Technical Guide to Preventing Freeze-Thaw Degradation
Technical Support Center
For researchers, scientists, and drug development professionals working with Broxaldine, ensuring the stability and integrity of the compound is paramount for reproducible and accurate experimental results. One of the most common, yet often overlooked, sources of compound degradation is the repeated process of freezing and thawing stock solutions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this compound degradation caused by freeze-thaw cycles.
Troubleshooting Guide: this compound Stability
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
Problem 1: Inconsistent results in bioassays when using a previously frozen this compound stock solution.
-
Possible Cause: Degradation of this compound due to multiple freeze-thaw cycles. Each cycle can contribute to the formation of ice crystals, which can lead to localized changes in concentration and pH, ultimately affecting the compound's structure and potency.
-
Solution:
-
Aliquot Your Stock Solution: Upon initial dissolution, immediately divide your this compound stock solution into smaller, single-use aliquots. This is the most effective way to avoid repeated freezing and thawing of the entire stock.
-
Use a Fresh Aliquot for Each Experiment: Whenever possible, thaw a new aliquot for each experiment. Avoid using leftover solution from a previously thawed aliquot.
-
Perform a Quick Viability Check: If you suspect degradation, you can perform a simple quality control check. Compare the performance of your current stock against a freshly prepared solution or a new, unthawed aliquot in a sensitive and reliable assay.
-
Problem 2: Visible precipitation or cloudiness in the this compound solution after thawing.
-
Possible Cause: this compound has limited solubility in aqueous solutions. Freeze-thaw cycles can decrease the solubility of the compound, leading to precipitation. The formation of ice crystals can exclude the solute, leading to highly concentrated micro-pockets of this compound that may not redissolve easily upon thawing.
-
Solution:
-
Proper Dissolution Technique: Ensure this compound is fully dissolved upon initial preparation. Gentle warming (to no more than 37°C) and vortexing can aid dissolution in solvents like DMSO.
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare your stock solution. Water absorption by the solvent can promote precipitation.
-
Sonication: If precipitation is observed after thawing, brief sonication in a water bath may help to redissolve the compound. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Centrifugation: If precipitation persists, centrifuge the vial to pellet the precipitate. Carefully collect the supernatant for use, but be aware that the concentration of the solution will be lower than intended. It is highly recommended to prepare a fresh solution in this case.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound degradation during freeze-thaw cycles?
A1: The degradation of compounds like this compound during freeze-thaw cycles is primarily a physical process that can lead to chemical instability. As the solution freezes, pure solvent solidifies first, concentrating this compound and any buffer salts in the remaining liquid phase. This can lead to significant shifts in pH and ionic strength, which can catalyze degradation reactions. Furthermore, the formation of sharp ice crystals can physically damage the molecular structure of the compound.
Q2: How many times can I safely freeze and thaw my this compound stock solution?
A2: It is strongly recommended to avoid any freeze-thaw cycles after the initial preparation. For optimal results and reproducibility, stock solutions should be aliquoted into single-use volumes. While the exact number of cycles that will cause significant degradation is not well-documented for this compound, as a general guideline for sensitive organic molecules, more than 3-5 cycles should be avoided. However, for critical applications, even a single freeze-thaw cycle should be avoided.
Q3: What are the recommended storage conditions for this compound?
A3: The recommended storage conditions depend on the form of the compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Q4: I have been storing my this compound solution at -20°C and have freeze-thawed it multiple times. Are my experimental results invalid?
A4: Not necessarily, but there is a high risk of variability and reduced compound potency. The extent of degradation depends on the number of freeze-thaw cycles, the solvent used, and the initial concentration. To assess the impact, you can perform a dose-response curve with your current stock and compare it to a freshly prepared solution. If there is a significant shift in the IC50 or EC50 values, your previous results may have been affected.
Experimental Protocol: Assessing this compound Stability Post Freeze-Thaw Cycles
This protocol outlines a method to quantify the degradation of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound degradation after 1, 3, 5, and 10 freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, gradient may be required)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Cryovials
-
-80°C freezer and a controlled thawing bath (e.g., water bath at room temperature)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquotting: Dispense 100 µL aliquots of the stock solution into 20 separate cryovials.
-
Initial Analysis (Cycle 0): Immediately analyze three aliquots by HPLC to establish the initial concentration and purity. This will serve as your baseline (T=0).
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a -80°C freezer for at least 1 hour.
-
Thaw the aliquots in a room temperature water bath until completely liquid. This constitutes one freeze-thaw cycle.
-
-
Analysis at Different Cycles:
-
After 1, 3, 5, and 10 cycles, remove three aliquots for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a standard volume of each sample onto the HPLC system.
-
Monitor the elution of this compound at its maximum absorbance wavelength (λmax).
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the average peak area for each time point (0, 1, 3, 5, and 10 cycles).
-
Determine the percentage of this compound remaining at each cycle relative to the initial concentration (Cycle 0).
-
Percentage Remaining = (Average Peak Area at Cycle X / Average Peak Area at Cycle 0) * 100
-
Expected Outcome: The data can be tabulated to show the progressive degradation of this compound with an increasing number of freeze-thaw cycles.
| Freeze-Thaw Cycles | Average Peak Area (Arbitrary Units) | Percentage Remaining (%) |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 3 | 850,000 | 85 |
| 5 | 750,000 | 75 |
| 10 | 500,000 | 50 |
(Note: The data in this table is illustrative and not based on experimental results.)
Visualizing the Workflow and Logic
To further clarify the recommended procedures and the rationale behind them, the following diagrams have been created.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Logical relationship of freeze-thaw cycles to this compound degradation and experimental impact.
Technical Support Center: Refining Broxaldine Dosage for Reduced Parasite Load in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Broxaldine to reduce parasite load in murine models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiprotozoal activity?
A1: this compound, also known as brobenzoxaldine, is an antiprotozoal drug.[1] It has demonstrated significant in vitro and in vivo activity against Toxoplasma gondii, a widespread protozoan parasite.[1][2][3] In a mouse model of acute toxoplasmosis, treatment with this compound resulted in a reduced parasite load in tissues and blood, and increased the survival rate of infected mice.[1][2][3]
Q2: What is the proposed mechanism of action of this compound against parasites?
A2: Studies on Toxoplasma gondii suggest that this compound's mechanism of action involves the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids within the parasite.[1][2][3] This disruption of essential cellular processes ultimately leads to parasite death.
Q3: What dosages of this compound have been tested in mice for parasite load reduction?
A3: In a study on acute toxoplasmosis in mice, this compound was administered intraperitoneally at doses of 10, 25, and 50 mg/kg/day for 7 consecutive days.[3][4] The higher doses of 25 and 50 mg/kg/day were more effective in reducing parasite load and increasing survival rates.[4]
Q4: What is the known safety profile of this compound in mice?
A4: In the aforementioned study, continuous administration of this compound at doses up to 50 mg/kg/day for 7 days did not result in obvious toxic reactions in mice.[3][4] No pathological changes were observed in the liver and kidney sections of the treated mice.[3][4] However, it is crucial to conduct independent safety and toxicity studies for any new experimental setup.
Q5: Has this compound been tested against other parasites in mice?
A5: Based on the currently available literature, in vivo studies of this compound in mice have primarily focused on Toxoplasma gondii. Further research is needed to determine its efficacy against other protozoan parasites in murine models.
Troubleshooting Guide
Issue: Difficulty in dissolving this compound for administration.
-
Solution: For intraperitoneal administration in the Toxoplasma gondii study, this compound was successfully dissolved in corn oil.[3][4] It is important to ensure the vehicle is appropriate for the chosen route of administration and is non-toxic to the animals. For other routes, solubility tests with different pharmaceutically acceptable vehicles may be necessary.
Issue: Inconsistent results in parasite load reduction.
-
Possible Causes & Solutions:
-
Drug Administration: Ensure accurate and consistent dosing. For intraperitoneal injections, proper technique is crucial to avoid injection into the gut or other organs. For oral gavage, ensure the entire dose is delivered to the stomach.
-
Animal Model: The strain, age, and immune status of the mice can significantly impact the course of infection and the efficacy of the drug. Ensure consistency in the animal model used.
-
Parasite Strain and Inoculum: The virulence of the parasite strain and the size of the inoculum can affect the severity of the infection and the drug's effectiveness. Use a standardized and well-characterized parasite strain and a consistent inoculum size.
-
Timing of Treatment: The timing of the initiation of treatment post-infection can be critical. The reported study initiated treatment 4 hours after infection.[3][4] This timing may need to be optimized for different parasite models.
-
Issue: Signs of toxicity in treated mice (e.g., weight loss, lethargy).
-
Possible Causes & Solutions:
-
Dosage: The tested dosage may be too high for the specific mouse strain or experimental conditions. Consider performing a dose-range-finding study to determine the maximum tolerated dose.
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be causing adverse effects. Run a control group treated with the vehicle alone to assess its toxicity.
-
Route of Administration: Some routes of administration can be more stressful or lead to localized reactions. Consider alternative routes if toxicity is observed.[5][6]
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosage and Efficacy against Toxoplasma gondii in BALB/c Mice
| Dosage (mg/kg/day) | Administration Route | Duration | Vehicle | Key Outcomes |
| 10 | Intraperitoneal | 7 days | Corn Oil | Delayed onset of symptoms, but all mice died within 8-12 days.[4] |
| 25 | Intraperitoneal | 7 days | Corn Oil | 25% survival rate at 30 days post-infection.[4] |
| 50 | Intraperitoneal | 7 days | Corn Oil | 41.7% survival rate at 30 days post-infection; reduced parasite load in tissues and blood.[3][4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
-
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experimental group.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile corn oil to the tube.
-
Vortex the mixture vigorously until the powder is completely suspended. Sonication can be used to aid in dissolution if necessary.
-
Visually inspect the solution to ensure a homogenous suspension before each administration.
-
In Vivo Efficacy Study in a Mouse Model of Acute Toxoplasmosis
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.[3]
-
-
Parasite:
-
Toxoplasma gondii tachyzoites (e.g., RH strain).
-
-
Experimental Groups:
-
Group 1: Negative Control (uninfected, untreated)
-
Group 2: Infected Control (infected, treated with vehicle)
-
Group 3: this compound Low Dose (infected, treated with 10 mg/kg/day this compound)
-
Group 4: this compound Medium Dose (infected, treated with 25 mg/kg/day this compound)
-
Group 5: this compound High Dose (infected, treated with 50 mg/kg/day this compound)
-
Group 6: Positive Control (infected, treated with a standard-of-care drug like pyrimethamine + sulfadiazine)
-
-
Infection Procedure:
-
Harvest fresh T. gondii tachyzoites and count them using a hemocytometer.
-
Dilute the parasites in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10³ tachyzoites in 200 µL).
-
Infect mice (Groups 2-6) via intraperitoneal injection with the parasite suspension.
-
-
Treatment Protocol:
-
Four hours post-infection, begin the treatment regimen.[3][4]
-
Administer the prepared this compound suspension or vehicle intraperitoneally once daily for 7 consecutive days.[3][4]
-
Monitor the mice daily for clinical signs of illness, body weight, and survival for a predefined period (e.g., 30 days).
-
Quantification of Parasite Load by qPCR
-
Sample Collection:
-
At a predetermined time point post-infection (e.g., day 7), euthanize a subset of mice from each group.
-
Aseptically collect tissues of interest (e.g., brain, liver, spleen) and blood.
-
-
DNA Extraction:
-
Extract genomic DNA from the collected tissues and blood samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Design or obtain primers and a probe specific for a T. gondii gene (e.g., the B1 gene) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Prepare a standard curve using known quantities of parasite DNA.
-
Perform the qPCR reaction using a suitable master mix and thermal cycler.
-
Quantify the parasite DNA in each sample by comparing the Ct values to the standard curve.
-
Normalize the parasite DNA quantity to the host DNA quantity to determine the parasite load per host cell.
-
Mandatory Visualizations
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of parasite burden [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Broxaldine Technical Support Center: Addressing Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing variability in experimental results when working with Broxaldine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure more consistent and reliable outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or forms a precipitate when diluted in aqueous media. What is the cause and how can I prevent this?
A1: This is a common issue due to this compound's hydrophobic nature and its poor solubility in water and ethanol. Precipitation upon dilution from a DMSO stock is expected as the concentration of the organic solvent decreases. To mitigate this:
-
Optimize DMSO Concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell-based assays.
-
Use Fresh, Anhydrous DMSO: Moisture can reduce the solubility of this compound in DMSO. Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.
-
Pre-warm Media: Pre-warming your aqueous media to 37°C before adding the this compound stock solution can help improve solubility.
-
Incremental Dilution: Instead of a single large dilution, perform serial dilutions. Adding the stock solution dropwise to the aqueous medium while gently vortexing can also help.
-
Consider Solubilizing Agents: For particularly challenging assays, the use of solubilizing agents like HP-β-cyclodextrin may be necessary.
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound against bacteria/fungi. What are the potential sources of this variability?
A2: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: The density of the microbial inoculum is critical. Ensure you are using a standardized inoculum prepared according to established protocols (e.g., 0.5 McFarland standard).
-
Media Composition: The type of culture medium can influence the activity of this compound. Use the recommended medium for the specific microorganism and ensure consistency across experiments.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic, CO2 levels) can significantly impact microbial growth and compound activity.
-
Compound Precipitation: As mentioned in Q1, precipitation of this compound in the wells will lead to an inaccurate assessment of the true inhibitory concentration.
Q3: My anti-Toxoplasma gondii assay results are not reproducible. What should I check?
A3: For anti-parasitic assays, several factors can contribute to variability:
-
Host Cell and Parasite Health: The viability and growth phase of both the host cells and the Toxoplasma gondii tachyzoites are crucial. Ensure consistent cell culture practices and use parasites from a consistent passage number.
-
Infection Multiplicity (MOI): The ratio of parasites to host cells can affect the outcome of the assay. Optimize and standardize the MOI for your experiments.
-
Assay Endpoint Measurement: Whether you are measuring parasite invasion, proliferation, or host cell viability, ensure the method is validated and consistently applied. For colorimetric or fluorometric assays, be mindful of potential interference from this compound itself.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Potency (e.g., variable IC₅₀/MIC values)
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for precipitate under a microscope. 2. Perform a solubility test of this compound in your specific assay medium. 3. Implement solubilization strategies as described in FAQ Q1. |
| Inaccurate Pipetting | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions like DMSO stocks. 3. Ensure thorough mixing after each dilution step. |
| Variability in Biological Reagents | 1. Use cells and microorganisms from a consistent source and passage number. 2. Standardize serum lots for cell culture media. 3. Prepare fresh media and reagents for each experiment. |
| Assay Conditions | 1. Strictly adhere to standardized incubation times, temperatures, and atmospheric conditions. 2. Monitor and record incubator conditions regularly. |
Issue 2: High Background or False Positives in Fluorescence/Luminescence Assays
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Run a control plate with this compound in assay buffer without cells or other reagents to measure its intrinsic fluorescence. 2. If possible, use red-shifted fluorescent dyes to minimize spectral overlap with this compound. |
| Compound Interference with Assay Reagents | 1. Test for any direct interaction between this compound and the assay substrate or enzyme. 2. Include appropriate controls to account for any non-specific effects. |
Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound against Toxoplasma gondii
| Parameter | Host Cell Line | Value | Citation |
| CC₅₀ (72h) | HFF | 17.95 µg/mL | [1] |
| CC₅₀ (72h) | Vero | 11.15 µg/mL | [1] |
| EC₅₀ | HFF | 0.28 µg/mL | [1] |
| Invasion Rate (4 µg/mL) | Vero | 14.31% (compared to 40.53% control) | [1] |
| Proliferation Rate (4 µg/mL) | Host Cells | 1.23% | [2] |
Table 2: Antibacterial and Antifungal Activity of this compound
| Organism | MIC | Citation |
| Clostridium difficile | 4 µM | [3] |
Note: Further quantitative data on the antibacterial and antifungal spectrum of this compound is limited in the currently available literature.
Experimental Protocols
Protocol 1: Anti-Toxoplasma gondii Growth Inhibition Assay
This protocol is adapted from the methodology described in studies evaluating this compound's efficacy against T. gondii.[1][4]
-
Host Cell Culture: Culture Human Foreskin Fibroblasts (HFF) or Vero cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Assay Procedure: a. Seed HFF or Vero cells in a 96-well plate and allow them to adhere overnight to form a monolayer. b. Infect the cells with T. gondii tachyzoites (e.g., RH strain) at a predetermined multiplicity of infection (MOI). c. After a 2-hour incubation to allow for parasite invasion, wash the wells with PBS to remove extracellular parasites. d. Add the media containing the various concentrations of this compound to the wells. Include appropriate controls (untreated infected cells, uninfected cells, and a reference drug like pyrimethamine). e. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement: a. For Proliferation Assays (β-galactosidase reporter strain): Add a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) and measure the absorbance at 570 nm. The color change is proportional to the number of viable parasites. b. For Host Cell Viability (Cytotoxicity Assay): Use a standard cell viability assay such as MTT or CCK-8 to assess the effect of this compound on the host cells.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Adapted from CLSI/EUCAST Guidelines)
This is a general protocol for broth microdilution that should be adapted for specific bacterial strains.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: a. Prepare a 2X stock of the highest desired concentration of this compound in the appropriate broth medium from your DMSO stock. b. In a 96-well plate, add 100 µL of broth to all wells except the first column. c. Add 200 µL of the 2X this compound stock to the first column. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Antifungal Susceptibility Testing (Adapted from CLSI Guidelines)
This protocol is a general guideline for testing against yeast and should be optimized for specific fungal species.
-
Fungal Culture: Culture the yeast (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Inoculum Preparation: Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate as described in the antibacterial protocol.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Result Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Caption: General workflow for troubleshooting experimental variability.
Caption: Logical steps for addressing compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Broxaldine powder
This technical support center provides guidance on the best practices for the long-term storage of Broxaldine powder. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound is a quinoline derivative, specific long-term stability data is not extensively available in the public domain. The following recommendations are based on general best practices for the storage of quinoline compounds and related pharmaceutical chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept in a cool, dry, and dark environment. It is crucial to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2][3]
Q2: How does temperature affect the stability of this compound powder?
A2: Elevated temperatures can accelerate the degradation of chemical compounds. While specific data for this compound is unavailable, it is recommended to store it at controlled room temperature or in a refrigerator, avoiding freezing. Always allow the container to reach room temperature before opening to prevent condensation.
Q3: Is this compound powder sensitive to light?
A3: Many quinoline derivatives are known to be sensitive to light, which can cause degradation and discoloration over time.[4] Therefore, it is best practice to store this compound powder in an opaque or amber-colored container to protect it from light exposure.
Q4: What is the impact of humidity on the stability of this compound powder?
A4: this compound powder is likely hygroscopic, meaning it can absorb moisture from the air.[4] Moisture can lead to hydrolysis and other degradation pathways, reducing the purity and potency of the compound.[5] Storing the powder in a desiccator or with a desiccant is recommended for long-term storage.[1][2]
Q5: Are there any known incompatibilities for this compound powder?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Powder (Yellowing/Browning) | Light exposure or oxidation.[4] | Discard the powder as its purity may be compromised. In the future, ensure storage in a light-proof container and consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Clumping or Caking of Powder | Moisture absorption. | While the powder may still be usable for some applications after drying under vacuum, its purity should be verified by analytical methods (e.g., HPLC) before use in critical experiments. For future storage, use a desiccator. |
| Inconsistent Experimental Results | Degradation of the compound leading to reduced potency. | Assess the purity of the this compound powder using an appropriate analytical technique. If degradation is confirmed, procure a new batch of the compound and review storage procedures. |
| Insolubility or Changed Solubility Profile | Formation of degradation products that are less soluble. | The powder should not be used if its solubility has changed. This indicates significant degradation. |
Quantitative Data Summary
The following tables represent hypothetical stability data for this compound powder under different storage conditions. These are provided as examples for the purpose of illustrating a typical stability study.
Table 1: Stability of this compound Powder at Different Temperatures (Storage Period: 12 Months)
| Temperature | Purity (%) | Appearance |
| 2-8°C | 99.5 | White crystalline powder |
| 25°C / 60% RH | 98.2 | Faintly off-white powder |
| 40°C / 75% RH | 92.1 | Yellowish powder, some clumping |
Table 2: Photostability of this compound Powder (ICH Q1B)
| Condition | Purity (%) | Appearance |
| Dark Control (2-8°C) | 99.6 | White crystalline powder |
| Exposed to Light (25°C) | 95.8 | Noticeable yellowing |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for assessing the purity of this compound powder.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile/water mixture) to obtain a concentration of 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound powder sample and prepare a solution of the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 250-350 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to the total peak area of all peaks.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound powder.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key factors influencing the long-term stability of this compound powder.
References
Technical Support Center: Mitigating Off-Target Effects of Broxaldine in Research
Welcome to the technical support center for researchers utilizing Broxaldine. This resource provides essential guidance on understanding and mitigating the potential off-target effects of this compound in your experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiprotozoal agent that has demonstrated significant activity against the parasite Toxoplasma gondii.[1][2] Its primary mechanism of action in this context involves the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids within the parasite.[1][2] this compound has also been noted for its antibacterial and antifungal properties.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound interacts with proteins or pathways other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other confounding effects that are not related to the primary mechanism of action being studied. Given that this compound contains a quinoline-like scaffold, a chemical structure known to interact with a variety of host cell proteins, it is crucial to consider and control for potential off-target effects in mammalian cell-based assays.[3][4]
Q3: What are the potential off-target families for compounds containing a quinoline scaffold, like this compound?
A3: Quinoline derivatives have been reported to interact with several protein families, which could represent potential off-target classes for this compound. These include:
-
Protein Kinases: Various quinoline-based compounds have been shown to inhibit protein kinases, including those in the c-Met and PI3K/mTOR signaling pathways.[3]
-
Ion Channels: Inhibition of hERG K+ channels is a known liability for some quinoline derivatives, which can have implications for cardiotoxicity.[3]
-
Other Enzymes: Due to the diverse biological activities of quinoline compounds, interactions with other host cell enzymes cannot be ruled out.[5][6]
Q4: How can I begin to assess the potential off-target effects of this compound in my experimental system?
A4: A multi-pronged approach is recommended. Start by performing a dose-response curve to determine the concentration at which this compound elicits its intended effect and to identify concentrations that may lead to toxicity. Subsequently, you can employ a combination of computational prediction, in vitro screening, and cell-based validation assays to identify and confirm off-target interactions.
Troubleshooting Guide: Addressing Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity at Low Concentrations | Off-target cytotoxic effects. | 1. Perform a comprehensive dose-response analysis to establish a therapeutic window. 2. Utilize a structurally unrelated compound with the same primary target (if available) to see if the toxicity is recapitulated. 3. Conduct a counter-screen in a cell line that does not express the intended target of this compound (e.g., uninfected host cells) to assess general cytotoxicity. |
| Phenotype Does Not Align with Known On-Target Mechanism | The observed phenotype is due to an off-target effect. | 1. Validate target engagement at the effective concentration using a method like the Cellular Thermal Shift Assay (CETSA). 2. Attempt a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests off-target involvement. 3. Use orthogonal approaches to confirm the phenotype, such as RNAi-mediated knockdown of the intended target. |
| Inconsistent Results Across Different Cell Lines | Cell line-specific expression of off-target proteins. | 1. Characterize the expression levels of potential off-target protein families (e.g., relevant kinases) in the cell lines being used. 2. Compare the sensitivity of different cell lines to this compound and correlate it with the expression of potential off-targets. |
Experimental Protocols for Off-Target Identification and Validation
A critical aspect of mitigating off-target effects is their empirical identification and validation. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the intended target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
-
Kinase Profiling
Given that quinoline derivatives are known to interact with kinases, performing a kinase screen can identify potential off-target kinase interactions.
Methodology:
-
Service Providers: Several commercial vendors offer kinase profiling services where they screen your compound against a large panel of purified kinases (e.g., Eurofins, Reaction Biology, Promega).
-
Assay Principle: Typically, these assays measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The results are usually reported as the percentage of inhibition at a given concentration or as an IC50 value.
-
Data Interpretation: A "hit" in a kinase screen indicates a potential off-target interaction. These hits should be validated using orthogonal cell-based assays.
Table 1: Example Kinase Profiling Data Interpretation
| Kinase Target | % Inhibition at 10 µM this compound | Interpretation | Next Steps |
| Kinase A | 85% | Strong potential off-target. | Validate with in-cell target engagement and functional assays. |
| Kinase B | 55% | Moderate potential off-target. | Prioritize for validation if implicated in relevant pathways. |
| Kinase C | 12% | Likely not a significant off-target. | No immediate follow-up required. |
Proteomic Profiling
This unbiased approach can identify a broad range of potential off-target proteins.
Methodology:
-
Affinity-Based Proteomics:
-
Synthesize a this compound analog with a chemical handle (e.g., biotin).
-
Incubate this probe with cell lysate.
-
Use affinity purification (e.g., streptavidin beads) to pull down proteins that bind to the this compound probe.
-
Identify the pulled-down proteins using mass spectrometry.
-
-
Quantitative Proteomics:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using mass spectrometry to identify and quantify changes in protein abundance or post-translational modifications.
-
Visualizing Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway.
By employing a systematic approach that combines predictive methods with rigorous experimental validation, researchers can confidently delineate the on-target and off-target effects of this compound, leading to more robust and reproducible scientific findings.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Broxaldine and Pyrimethamine: A Comparative Analysis of Efficacy Against Toxoplasma gondii
For Immediate Release
This guide provides a detailed comparison of the anti-parasitic agents broxaldine and pyrimethamine in their efficacy against Toxoplasma gondii, the causative parasite of toxoplasmosis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available experimental data, mechanisms of action, and relevant protocols.
Executive Summary
Toxoplasma gondii infects a significant portion of the global population, posing a serious health risk to immunocompromised individuals and in congenital cases.[1] For decades, the standard of care has centered on a combination therapy including the dihydrofolate reductase inhibitor, pyrimethamine.[2] However, the emergence of drug resistance and the potential for adverse side effects necessitate the exploration of novel therapeutic agents.[1] this compound, a compound with known antimicrobial properties, has recently been evaluated for its anti-Toxoplasma activity, presenting a different mechanism of action and showing promise in preclinical studies.[1][3] This guide synthesizes the current data on both compounds to facilitate an objective comparison of their potential as anti-T. gondii therapies.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and pyrimethamine against T. gondii. It is important to note that direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions, including parasite strains and host cell lines.
In Vitro Efficacy Against T. gondii Tachyzoites
| Compound | Metric | Value | Host Cell Line | Parasite Strain | Source |
| This compound | EC50 | 0.28 µg/mL | HFF | RH-2F | [3] |
| Invasion Rate Inhibition | 85.69% at 4 µg/mL | Vero | RH | [1] | |
| Proliferation Rate Inhibition | 98.77% at 4 µg/mL | Vero | RH | [1] | |
| Pyrimethamine | IC50 | 0.482 µM | LLC-MK2 | RH | [4] |
| IC50 Range | 0.07 - 0.39 mg/L | MRC-5 | Various | [5] | |
| IC50 | 139 ± 49 nM | - | - | [6] | |
| Comparative Inhibition | Inhibition at 5 µg/mL comparable to this compound at 0.4 µg/mL | HFF | RH-2F | [3] |
In Vivo Efficacy in Mouse Models of Acute Toxoplasmosis
| Compound | Metric | Value | Mouse Strain | Parasite Strain | Source |
| This compound | Survival Rate | 41.5% (at 30 days post-infection) | BALB/c | RH | [1][3] |
| Pyrimethamine | - | Data on survival rate from a directly comparable solo-therapy study is not available in the provided sources. It is most often used in combination therapy. | - | - |
Mechanisms of Action
This compound and pyrimethamine exhibit distinct mechanisms of action against T. gondii.
This compound: Mitochondrial Disruption and Autophagy Induction
This compound's primary mode of action involves the disruption of mitochondrial function in T. gondii.[1][3] This leads to a significant decrease in mitochondrial membrane potential and a subsequent reduction in ATP levels.[1][3] Furthermore, treatment with this compound has been observed to induce autophagy and increase the accumulation of neutral lipids within the parasite.[1][3] Ultrastructural analysis has revealed mitochondrial swelling, the presence of autophagic lysosomes, and disintegration of the parasite.[1][3]
Pyrimethamine: Inhibition of Folate Synthesis
Pyrimethamine is a well-established inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[7] By selectively targeting the parasite's DHFR over the human equivalent, pyrimethamine blocks the production of tetrahydrofolate.[6][7] This, in turn, disrupts the synthesis of nucleic acids (DNA and RNA) and certain amino acids, ultimately leading to a failure in cell division and parasite death.[7] Its efficacy is significantly enhanced when used in combination with sulfonamides, which inhibit an earlier enzyme in the same pathway, dihydropteroate synthase (DHPS).
Experimental Protocols
In Vitro Anti-T. gondii Activity of this compound
-
Cell Lines and Parasite Strain: Human foreskin fibroblasts (HFF) and Vero cells were used as host cells. T. gondii tachyzoites of the RH strain (a highly virulent Type I strain) were used for infection.[3]
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of this compound on the host cells was determined using a standard MTT assay.
-
Efficacy Assay (EC50 Determination): HFF cells were infected with RH-2F tachyzoites (a strain expressing a fluorescence marker). After a period of parasite invasion, the cells were treated with varying concentrations of this compound. The 50% effective concentration (EC50) was determined by measuring the reduction in fluorescence compared to untreated controls. Pyrimethamine was used as a positive control.[3]
-
Invasion and Proliferation Assays: Vero cells were infected with RH tachyzoites. For the invasion assay, extracellular tachyzoites were pre-treated with this compound before being added to the host cells. For the proliferation assay, host cells were infected first and then treated with this compound. The number of invaded and proliferating parasites was quantified using immunofluorescence microscopy.[1]
In Vivo Anti-T. gondii Activity of this compound
-
Animal Model: Female BALB/c mice were used for the acute toxoplasmosis model.[3]
-
Infection: Mice were infected via intraperitoneal injection with 1 x 10³ RH tachyzoites.[3]
-
Treatment Protocol: Treatment was initiated one day post-infection and continued daily for seven days. This compound was administered via intraperitoneal injection at doses of 10, 25, or 50 mg/kg. A positive control group received a combination of pyrimethamine (50 mg/kg), sulfadiazine (100 mg/kg), and folic acid (15 mg/kg).[3]
-
Outcome Measurement: The primary outcome was the survival rate of the mice, monitored for 30 days post-infection. Body weight changes were also recorded.[3]
Conclusion
The available data indicates that this compound is a promising anti-Toxoplasma gondii agent with a distinct mechanism of action from the current standard of care, pyrimethamine. This compound demonstrates potent in vitro activity, inhibiting both parasite invasion and proliferation, and shows a protective effect in a mouse model of acute toxoplasmosis. Its unique mechanism, centered on mitochondrial disruption, may offer an advantage in cases of resistance to folate pathway inhibitors.
Pyrimethamine remains a highly potent inhibitor of T. gondii and is the cornerstone of current therapeutic regimens. Its efficacy, particularly in combination with sulfonamides, is well-established.
Further research, including direct head-to-head in vivo comparisons and studies on its efficacy against the latent bradyzoite stage of the parasite, is warranted to fully elucidate the therapeutic potential of this compound for toxoplasmosis. The development of compounds with novel mechanisms of action, such as this compound, is crucial for expanding the therapeutic arsenal against this globally prevalent parasite.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Broxaldine and Other Quinoline Compounds for Antiprotozoal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Broxaldine, a quinoline-containing compound, against other notable quinoline derivatives and the non-quinoline antiprotozoal agent, Nitazoxanide. This document synthesizes available experimental data on their efficacy, cytotoxicity, and mechanisms of action, with a focus on their activity against the protozoan parasite Toxoplasma gondii.
Executive Summary
This compound has demonstrated significant in vitro and in vivo efficacy against Toxoplasma gondii, a globally prevalent parasite. Its mechanism of action involves the induction of mitochondrial dysfunction and autophagy in the parasite. When compared to other established antiprotozoal agents, including the quinolines Chloroquine and Mefloquine, and the broader-spectrum agent Nitazoxanide, this compound exhibits a distinct profile. While direct comparative studies are limited, this guide consolidates data from various sources to provide a relative performance overview.
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of this compound and selected comparator compounds against Toxoplasma gondii and their cytotoxicity in mammalian cell lines. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are not always available. Therefore, these values should be interpreted as indicative of relative potency.
Table 1: In Vitro Anti-Toxoplasma gondii Activity (IC50)
| Compound | IC50 (µM) vs. T. gondii | Source |
| This compound | 0.28 | [1] |
| Pyrimethamine | 0.482 | [2] |
| Chloroquine | ~1-10 (effective concentration) | [3][4] |
| Mefloquine | Less potent than other antimalarials | [5] |
| Nitazoxanide | Effective in vitro | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.
Table 2: In Vitro Cytotoxicity (CC50) in Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Source |
| This compound | HFF | 17.95 | [1] |
| This compound | Vero | 11.15 | [1] |
| Pyrimethamine | LLC-MK2 | 11.178 | [2] |
| Chloroquine | H9C2 | 17.1 | [7] |
| Chloroquine | HEK293 | 9.883 | [7] |
| Mefloquine | SH-SY5Y | ≥25 | [8] |
| Nitazoxanide | BHK-21 | 25 | [9] |
| Nitazoxanide | HeLa | 428 (as µg/mL) | [10] |
Note: CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in the death of 50% of cells in a cell culture assay. A higher CC50 is desirable, indicating lower toxicity to host cells.
Table 3: Selectivity Index (SI)
| Compound | SI (CC50/IC50) | Target Organism | Host Cell Line |
| This compound | 64.1 (HFF) / 39.8 (Vero) | T. gondii | HFF / Vero |
| Pyrimethamine | 23.2 | T. gondii | LLC-MK2 |
Note: The Selectivity Index (SI) is a ratio of a drug's toxicity to its efficacy. A higher SI value indicates a more favorable safety profile.
Mechanisms of Action
The antiprotozoal activity of these compounds stems from diverse mechanisms of action, targeting various essential parasite functions.
This compound: In Toxoplasma gondii, this compound's primary mechanism involves the disruption of mitochondrial function. It leads to a decrease in the mitochondrial membrane potential and a significant reduction in ATP levels.[11] Furthermore, this compound induces autophagy and promotes the accumulation of neutral lipids within the parasite.[1]
Chloroquine: A well-established antimalarial, Chloroquine's primary mode of action in Plasmodium species is the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[12] Its mechanism against Toxoplasma gondii is less clearly defined but is thought to involve disruption of the parasite's acidic vesicles.[13]
Mefloquine: Mefloquine's principal target is the 80S ribosome of the parasite, where it binds and inhibits protein synthesis.[14][15] This mechanism is distinct from many other antimalarial quinolines.
Nitazoxanide: This broad-spectrum antiparasitic agent acts by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism in various protozoa and bacteria.[16][17]
Signaling Pathways and Mechanisms of Action Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and the comparator compounds.
Experimental Protocols
The following section details the general methodologies employed in the in vitro assessment of the antiprotozoal activity of the discussed compounds.
In Vitro Anti-Toxoplasma gondii Growth Assay
This assay is designed to determine the inhibitory effect of a compound on the proliferation of T. gondii tachyzoites within a host cell monolayer.
-
Host Cell Culture: Human foreskin fibroblasts (HFF) or Vero cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in 96-well plates until a confluent monolayer is formed.
-
Parasite Infection: The host cell monolayers are infected with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., pyrimethamine) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for parasite replication.
-
Quantification of Parasite Growth: Parasite proliferation is quantified using various methods:
-
β-galactosidase assay: If a transgenic parasite strain expressing β-galactosidase is used, a colorimetric substrate is added, and the resulting absorbance is measured.
-
SYBR Green DNA staining: This method quantifies the total DNA content, which correlates with the number of parasites.
-
Microscopy: Direct counting of parasites or plaques (zones of host cell lysis) can be performed.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the compound concentration.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compounds to mammalian host cells to determine their selectivity.
-
Cell Seeding: Mammalian cells (e.g., HFF, Vero, HepG2) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a duration similar to the efficacy assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan.
-
Resazurin Assay: A fluorescent-based assay that measures mitochondrial activity.
-
Trypan Blue Exclusion: Stains non-viable cells.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.
Experimental Workflow Diagram
Conclusion
This compound emerges as a promising antiprotozoal agent with potent activity against Toxoplasma gondii. Its mechanism of action, targeting mitochondrial function and inducing autophagy, presents a distinct approach compared to other quinoline compounds like Chloroquine and Mefloquine. While further direct comparative studies are warranted to definitively establish its relative efficacy and safety, the available data suggests that this compound and its derivatives are worthy of continued investigation in the development of novel anti-toxoplasmosis therapies. The favorable selectivity index observed for this compound in preliminary studies is a particularly encouraging characteristic for future drug development efforts.
References
- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Screening to Identify Anti-Toxoplasma Compounds and In Silico Modeling for Bioactivities and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitazoxanide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Chloroquine - Wikipedia [en.wikipedia.org]
- 13. Characterization of the Chloroquine Resistance Transporter Homologue in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. academic.oup.com [academic.oup.com]
Validating Broxaldine's In Vitro Efficacy Against Toxoplasma gondii with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Broxaldine's performance as an anti-parasitic agent, specifically focusing on the validation of its in vitro activity against Toxoplasma gondii through in vivo studies. The content herein is intended to offer an objective comparison with alternative compounds and furnish detailed experimental data to support further research and development.
This compound: From In Vitro Promise to In Vivo Validation
This compound, a compound also known as Brobenzoxaldine, has demonstrated notable antimicrobial and antiparasitic properties in laboratory settings.[1][2][3] Primarily, in vitro studies have highlighted its efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Recent research has not only confirmed its potent in vitro activity but has also successfully translated these findings into a relevant in vivo model, offering a promising outlook for its potential as a lead compound for anti-T. gondii therapeutics.[4][5]
In Vitro Activity of this compound against Toxoplasma gondii
Initial laboratory investigations have established this compound's ability to significantly inhibit the lytic cycle of T. gondii tachyzoites. At a concentration of 4 μg/mL, this compound drastically reduced the invasion rate of tachyzoites to a mere 14.31% and curtailed their proliferation within host cells to just 1.23% compared to control groups.[4][5] Furthermore, in vitro experiments have shown that this compound is effective against the bradyzoite stage of the parasite, successfully reducing the number and size of parasite cysts.[5]
The proposed mechanism of action for this compound's anti-T. gondii activity involves the induction of mitochondrial dysfunction and the enhancement of autophagy in the parasite.[4][5] This leads to a significant decrease in ATP levels, ultimately causing parasite disintegration.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and comparator compounds.
Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | Concentration | Result | Reference |
| Tachyzoite Invasion Rate | 4 µg/mL | 14.31% of control | [4][5] |
| Tachyzoite Proliferation Rate | 4 µg/mL | 1.23% of control | [4][5] |
| Bradyzoite Cyst Number | 1-4 µg/mL | Dose-dependent reduction | [5] |
| Bradyzoite Cyst Size | 1-4 µg/mL | Dose-dependent reduction | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis
| Parameter | Treatment | Result | Reference |
| Survival Rate | This compound | 41.5% | [4][5] |
| Parasite Load in Tissues | This compound | Reduced | [4][5] |
| Parasite Load in Blood | This compound | Reduced | [4][5] |
Table 3: Comparison with Alternative Anti-Toxoplasma Agents (In Vitro)
| Compound | Target/Mechanism | IC50 | Reference |
| Pyrimethamine | Dihydrofolate reductase | Not specified in provided abstracts | [6] |
| Sulfadiazine | Dihydropteroate synthase | Not specified in provided abstracts | [6] |
| CGI-1746 | Bruton's tyrosine kinase | 14.58 ± 1.52 µM | [7] |
| JH-II-127 | Unknown, affects mitochondria | 5.88 ± 0.23 µM | [7] |
| Dihydroquinine (DHQ) | Mitochondrial membrane potential, ATP production | 0.63 µM (24h), 0.67 µM (48h), 0.00137 µM (72h) | [6] |
| BRD2108 | Phenylalanine t-RNA synthetase | 0.27 µM | [8] |
Experimental Protocols
In Vitro T. gondii Growth Inhibition Assay
-
Cell Culture: Human foreskin fibroblast (HFF) or Vero cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Infection: Confluent cell monolayers are infected with T. gondii tachyzoites (e.g., RH strain).
-
Treatment: After a period of incubation to allow for parasite invasion, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Assessment of Proliferation: After a further incubation period (e.g., 24-72 hours), the degree of parasite proliferation is assessed. This can be done through various methods, such as direct counting of parasites per vacuole, plaque assays, or using reporter strains of the parasite (e.g., expressing β-galactosidase).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a suitable model.
In Vivo Mouse Model of Acute Toxoplasmosis
-
Animal Model: BALB/c mice are commonly used for this model.
-
Infection: Mice are infected intraperitoneally with a lethal dose of T. gondii tachyzoites.
-
Treatment: A control group receives a vehicle solution, while the experimental group is treated with this compound at a specified dosage and schedule (e.g., daily oral gavage).
-
Monitoring: The survival of the mice is monitored daily for a set period (e.g., 30 days).
-
Parasite Load Determination: At a specific time point post-infection, tissues (e.g., liver, spleen, brain) and blood are collected from a subset of mice in each group. The parasite burden is quantified using techniques such as quantitative PCR (qPCR) to measure the amount of parasite DNA.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Caption: Workflow for in vivo validation of this compound's efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]
- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]
- 7. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
- 8. Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antiprotozoal Resistance: A Look at Broxaldine
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among antiprotozoal agents is a critical aspect of developing robust and durable therapeutic strategies. This guide addresses the current state of knowledge regarding cross-resistance studies involving broxaldine, a quinoline derivative with demonstrated antiprotozoal activity. A thorough review of existing scientific literature reveals a significant gap: there are currently no published studies specifically investigating cross-resistance between this compound and other antiprotozoal drugs.
While direct comparative data on cross-resistance is unavailable, this guide provides a comprehensive overview of the known antiprotozoal activity of this compound, with a focus on its efficacy against Toxoplasma gondii. This information, including quantitative data and detailed experimental protocols, can serve as a valuable resource for researchers exploring the potential of this compound and for designing future studies to investigate its resistance profile and potential for cross-resistance with other antiprotozoals.
Antiprotozoal Activity of this compound against Toxoplasma gondii
Recent research has highlighted the potent in vitro and in vivo activity of this compound against Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] Studies have shown that this compound effectively inhibits the invasion and proliferation of T. gondii tachyzoites, the rapidly multiplying stage of the parasite responsible for acute infection.[1][2]
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from in vitro studies assessing the activity of this compound against T. gondii and its cytotoxicity against host cells.
Table 1: In Vitro Activity of this compound against Toxoplasma gondii
| Parameter | Value | Host Cell Line | Parasite Strain | Reference |
| EC50 (μg/mL) | 0.28 | HFF | RH-2F | [2] |
| Invasion Rate Inhibition (at 4 μg/mL) | 85.69% | Vero | RH | [1][2] |
| Proliferation Rate Inhibition (at 4 μg/mL) | 98.77% | Vero | RH | [1][2] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (μg/mL) | Reference |
| HFF (Human Foreskin Fibroblast) | 17.95 | [2] |
| Vero (Kidney epithelial cells from an African green monkey) | 11.15 | [2] |
Table 3: Selectivity Index of this compound
| Cell Line | Selectivity Index (SI = CC50/EC50) | Reference |
| HFF | 64.11 | [2] |
| Vero | 39.82 | [2] |
Mechanism of Action of this compound against Toxoplasma gondii
This compound's antiprotozoal activity against T. gondii is attributed to a multi-faceted mechanism that disrupts key cellular processes within the parasite.[1][2] Treatment with this compound has been shown to induce:
-
Mitochondrial Dysfunction: this compound leads to a decrease in the mitochondrial membrane potential of the parasite, which is crucial for energy production.[1]
-
Autophagy: The drug triggers the formation of autophagosomes, a cellular process of self-digestion.[1][2]
-
Neutral Lipid Accumulation: An abnormal increase in neutral lipid droplets is observed within the parasite upon this compound treatment.[1][2]
These events ultimately lead to the disruption of the parasite's lytic cycle and a reduction in parasite load.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-T. gondii Assay
-
Cell Culture and Parasite Infection: Human foreskin fibroblast (HFF) or Vero cells were cultured in DMEM supplemented with 10% fetal bovine serum. Confluent cell monolayers were infected with T. gondii tachyzoites (RH strain) at a specified multiplicity of infection.
-
Drug Treatment: Various concentrations of this compound were added to the infected cell cultures. A vehicle control (DMSO) and a positive control (pyrimethamine) were included.
-
Quantification of Inhibition:
-
Invasion Assay: After a short incubation period (e.g., 2 hours), extracellular parasites were washed away, and the percentage of infected host cells was determined by immunofluorescence assay (IFA).
-
Proliferation Assay: The number of parasites per parasitophorous vacuole was counted at different time points (e.g., 24, 48, 72 hours) post-infection using IFA. Alternatively, a β-galactosidase-expressing parasite strain can be used, and proliferation can be quantified by measuring the enzymatic activity.
-
Cytotoxicity Assay
-
Cell Culture and Treatment: HFF or Vero cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The 50% cytotoxic concentration (CC50) was calculated.
Mitochondrial Membrane Potential Assay
-
Parasite Treatment: Extracellular T. gondii tachyzoites were treated with this compound for a specified duration.
-
Staining: The parasites were incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or rhodamine 123).
-
Analysis: The fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[1]
Autophagy Induction Assay
-
Parasite Treatment: T. gondii tachyzoites were treated with this compound.
-
Staining: The parasites were stained with a fluorescent dye that specifically labels autophagic vacuoles (e.g., monodansylcadaverine - MDC).
-
Analysis: The formation of fluorescent puncta, indicating the presence of autophagosomes, was observed and quantified using fluorescence microscopy or flow cytometry.[2]
Neutral Lipid Accumulation Assay
-
Parasite Treatment: T. gondii tachyzoites were treated with this compound.
-
Staining: The parasites were fixed and stained with a fluorescent dye that specifically binds to neutral lipids (e.g., Nile Red or BODIPY 493/503).
-
Analysis: The accumulation of lipid droplets was visualized and quantified by fluorescence microscopy or flow cytometry.[2]
Future Directions and the Need for Cross-Resistance Studies
The potent activity of this compound against T. gondii warrants further investigation into its potential as a novel antiprotozoal agent. However, the absence of data on its resistance profile, and specifically on cross-resistance with existing drugs, is a significant knowledge gap.
Future research should prioritize:
-
In vitro selection of this compound-resistant protozoan strains.
-
Genomic and transcriptomic analysis of resistant strains to identify the mechanisms of resistance.
-
Cross-resistance studies to evaluate the efficacy of other antiprotozoal drugs against this compound-resistant strains.
Understanding the potential for cross-resistance is paramount for the strategic development and deployment of new antiprotozoal therapies. Such studies will be instrumental in determining the long-term viability of this compound and its potential role in combination therapies to combat protozoal infections and mitigate the emergence of drug resistance.
References
Comparative Analysis of Broxaldine's Cytotoxicity Profile Against Common Antiseptics
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Broxaldine against a range of commonly used antiseptics. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes quantitative data in a clear tabular format, details the experimental protocols utilized in the cited studies, and provides visualizations of experimental workflows.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound and other antiseptics on various human cell lines. The 50% cytotoxicity concentration (CC50) is a key metric, representing the concentration of a substance that causes the death of 50% of a cell population. Lower CC50 values indicate higher cytotoxicity.
| Antiseptic | Cell Line | Exposure Time | Cytotoxicity Metric (CC50) | Reference |
| This compound | Human Foreskin Fibroblasts (HFF) | 72 hours | 17.95 µg/mL | [1][2] |
| Vero cells | 72 hours | 11.15 µg/mL | [1][2] | |
| Chlorhexidine Digluconate | Human Fibroblasts (HFs) | 14 days | Reduced viability to 0% | [3] |
| HaCaT (Keratinocytes) | 14 days | Reduced viability to 0% | [3] | |
| Bioengineered Artificial Skin Substitutes (BASS) | 28 days | Significantly lower cell viability vs. other antiseptics | [4] | |
| Povidone-Iodine | Human Fibroblasts (HFs) | 7 days | Reduced viability to 0% | [3] |
| HaCaT (Keratinocytes) | - | Strongest cytotoxicity among tested antiseptics | [3] | |
| Fibroblasts | - | Reduces migration and proliferation in a dose-dependent fashion | [3] | |
| Ethanol | HaCaT (Keratinocytes) | 14 days | Reduced viability to 0% | [3] |
| Sodium Hypochlorite | Human Fibroblasts (HFs) & HaCaT | 14 days | Did not significantly affect cell viability | [3] |
| Polyhexanide | Bioengineered Artificial Skin Substitutes (BASS) | 28 days | Affected epithelium integrity | [4] |
| HaCaT (Keratinocytes) | - | Similar cell viability to untreated control at 1% concentration | [3] |
Experimental Protocols
The data presented in this guide were derived from various in vitro cytotoxicity assays. The general methodologies are outlined below.
Cell Culture and Maintenance
Human cell lines such as Human Foreskin Fibroblasts (HFF), Vero cells (African green monkey kidney epithelial cells), HaCaT (human keratinocytes), and primary Human Fibroblasts (HFs) were cultured in appropriate media, typically Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.[1][2] Cells were maintained in a controlled environment at 37°C with 5% CO2.[1][2]
Cytotoxicity Assay (CCK-8 Method for this compound)
The cytotoxicity of this compound was determined using the Cell Counting Kit-8 (CCK-8) assay.[1][2]
-
Cell Seeding: HFF and Vero cells were seeded in 96-well plates to form a monolayer.
-
Treatment: this compound was prepared in various concentrations in phenol red-free DMEM and added to the cell monolayers.
-
Assay: After incubation, CCK-8 solution was added to each well, and the plates were incubated for an additional 1 hour.[2]
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The CC50 value was then calculated.[2]
General Cytotoxicity and Cell Viability Assays for Other Antiseptics
A variety of methods were employed to assess the cytotoxicity of other common antiseptics, including Live/Dead® assays, AlamarBlue™ proliferation assays, and the MTT test.[3][5]
-
Cell Exposure: Cultured human fibroblasts and keratinocytes were exposed to therapeutic concentrations of antiseptics such as chlorhexidine, povidone-iodine, and ethanol for specified durations, ranging from 15 minutes to 14 days.[3][5]
-
Viability Assessment:
-
MTT Test: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[5]
-
Live/Dead® Assay: This fluorescence-based assay uses two dyes to distinguish between live and dead cells. Calcein-AM stains live cells green, while ethidium homodimer-1 stains dead cells red.
-
AlamarBlue™ Assay: This assay incorporates a colorimetric indicator that fluoresces and changes color in response to cellular metabolic reduction, thus quantifying cell proliferation.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of an antiseptic agent using an in vitro cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Epidermal Barrier Function Evaluation of Common Antiseptics for Clinical Use in an Artificial Autologous Skin Model [mdpi.com]
- 5. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Broxaldine and Sulfadiazine for the Treatment of Acute Toxoplasma gondii Infection
For Immediate Release
In the ongoing search for more effective therapeutics against acute Toxoplasma gondii infection, a critical evaluation of novel compounds against established treatments is paramount. This guide provides a detailed comparison of the investigational drug broxaldine with the conventional therapeutic sulfadiazine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of parasitology and infectious diseases.
Executive Summary
Toxoplasma gondii infects a significant portion of the global population, and while often asymptomatic in immunocompetent individuals, it can cause severe toxoplasmosis in immunocompromised patients and during congenital infection.[1][2] The current standard of care often involves a combination of pyrimethamine and a sulfonamide, like sulfadiazine.[3][4][5] However, these treatments can have considerable side effects, prompting the investigation of new therapeutic agents such as this compound.[1][2] This guide synthesizes available preclinical data for this compound and sulfadiazine to offer a comparative perspective on their potential utility in treating acute T. gondii infection.
Efficacy and Performance: A Data-Driven Comparison
The following tables summarize the quantitative data from key preclinical studies on this compound and sulfadiazine. It is crucial to note that these studies were not direct head-to-head comparisons and utilized different experimental models and parasite strains, which may influence the outcomes.
In Vitro Efficacy
| Parameter | This compound | Sulfadiazine |
| 50% Effective Concentration (EC50) | 0.28 µg/mL[6] | Not explicitly stated in the provided abstracts; efficacy is often evaluated in combination with pyrimethamine.[7] |
| Invasion Rate Inhibition | At 4 µg/mL, the invasion rate of tachyzoites was 14.31% compared to the control group.[1][2] | Data not available in the provided abstracts. |
| Proliferation Rate Inhibition | At 4 µg/mL, the proliferation rate of tachyzoites in host cells was 1.23% compared to the control group.[1][2] | Data not available in the provided abstracts. |
In Vivo Efficacy (Mouse Models of Acute Toxoplasmosis)
| Parameter | This compound | Sulfadiazine |
| Survival Rate | 41.5% survival rate in a mouse model of acute toxoplasmosis.[1][2] | Survival rates vary depending on the T. gondii strain and dosage. For example, with the RH strain (Type I), survival was 0-20% at doses of 40-320 mg/kg/day.[8] With other strains, survival rates were higher.[8] |
| Parasite Load Reduction | Reduced parasite load in tissues and blood.[1][2] | Effective in reducing brain cyst load, particularly in combination with pyrimethamine.[9] |
| Host Model | BALB/c mice[1] | Swiss mice[10][11] |
| Parasite Strain | RH strain[1] | Various strains, including atypical Brazilian strains and RH strain.[10][11] |
Mechanisms of Action
This compound and sulfadiazine exhibit distinct mechanisms of action against T. gondii.
This compound: This compound disrupts the parasite's cellular functions through multiple pathways. It induces mitochondrial dysfunction, leading to mitochondrial swelling, decreased mitochondrial membrane potential, and a significant reduction in ATP levels.[1][2][6] Furthermore, this compound enhances autophagy and leads to an increase in neutral lipids within the parasite.[1][2] Ultrastructural analysis has shown disintegration of the parasite, mitochondrial swelling, an increase in liposomes, and the presence of autophagic lysosomes following treatment.[1][2][12]
Sulfadiazine: As a sulfonamide antibiotic, sulfadiazine targets the folate biosynthesis pathway, which is essential for the parasite to synthesize nucleic acids for DNA replication.[4][13][14] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][13][15] By blocking this enzyme, sulfadiazine prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, thereby halting parasite growth and replication.[14] Humans are not affected by this mechanism as they obtain folate from their diet.[13] Sulfadiazine is often used synergistically with pyrimethamine, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[4][13]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and sulfadiazine.
Caption: Proposed mechanism of action for this compound against T. gondii.
Caption: Mechanism of action for sulfadiazine in T. gondii.
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[6]
-
Parasite Strain and Infection: Mice were infected with the T. gondii RH strain.
-
Drug Administration: this compound was administered to the mice for 7 consecutive days.
-
Outcome Measures: Survival rates were monitored, and parasite load in tissues and blood was assessed.[1][2]
Sulfadiazine In Vivo Efficacy Study
-
Animal Model: Swiss mice.[11]
-
Parasite Strain and Infection: Mice were intraperitoneally infected with 10^2 tachyzoites of various Brazilian T. gondii strains, as well as the RH strain.[11]
-
Drug Administration: Sulfadiazine was administered at doses of 40, 80, 160, and 320 mg/kg/day for 10 days, starting 48 hours post-infection.[11]
-
Outcome Measures: Mortality, anti-T. gondii IgG production (measured by ELISA), and the presence of brain cysts were evaluated.[10]
Caption: Comparative experimental workflows for in vivo studies.
Conclusion
The available preclinical data suggests that this compound is a promising candidate for the treatment of acute T. gondii infection, demonstrating both in vitro and in vivo activity.[1][2] Its multi-faceted mechanism of action, targeting mitochondrial function and inducing autophagy, presents a novel approach compared to the folate pathway inhibition of sulfadiazine.[1][2]
Sulfadiazine remains a cornerstone of toxoplasmosis treatment, typically in combination with pyrimethamine, and has demonstrated efficacy against various parasite strains.[5][10] However, the emergence of resistance and potential side effects underscore the need for new therapeutic options.[4][10]
Direct comparative studies under identical experimental conditions are necessary to definitively establish the relative efficacy and safety of this compound versus sulfadiazine. Future research should focus on head-to-head in vivo trials, evaluation against a broader range of T. gondii genotypes, and assessment of its efficacy in combination with other antiparasitic agents. Such studies will be crucial in determining the potential clinical utility of this compound in the management of toxoplasmosis.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. parasite-journal.org [parasite-journal.org]
- 9. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of sulfadiazine and pyrimetamine for treatment of experimental toxoplasmosis with strains obtained from human cases of congenital disease in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of atovaquone and sulfadiazine in the treatment of mice infected with Toxoplasma gondii strains isolated in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 14. Sulfadiazine analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Head-to-Head Comparison of Broxaldine and Other Anti-Infective Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Broxaldine with standard anti-infective agents for the treatment of infections caused by Toxoplasma gondii and Clostridium difficile. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
This compound: An Overview
This compound, also known as brobenzoxaldine, is a quinoline compound with demonstrated anti-infective properties. It has been investigated for its activity against a range of pathogens, including protozoa and bacteria.[1][2] This guide focuses on its efficacy against Toxoplasma gondii and Clostridium difficile, comparing it with current standard-of-care treatments.
Comparison with Anti-Toxoplasma gondii Agents
Toxoplasma gondii is an obligate intracellular parasite responsible for toxoplasmosis. The standard treatment for toxoplasmosis is a combination of pyrimethamine and sulfadiazine.[3][4][5]
Quantitative Data Comparison
| Parameter | This compound | Pyrimethamine + Sulfadiazine | Reference |
| Organism | Toxoplasma gondii (RH strain) | Toxoplasma gondii | |
| In Vitro Efficacy | |||
| EC50 | 0.28 µg/mL[6] | Not directly comparable (synergistic action) | [6] |
| CC50 (HFF cells) | 17.95 µg/mL[6] | - | [6] |
| CC50 (Vero cells) | 11.15 µg/mL[6] | - | [6] |
| Selectivity Index (SI) | >64 (HFF), >39 (Vero)[6] | - | [6] |
| In Vivo Efficacy (Mouse Model) | |||
| Survival Rate (acute toxoplasmosis) | 41.5%[7][8] | Strain and dose dependent | [7] |
| Parasite Load Reduction | Significant reduction in tissues and blood[7][8] | Effective in reducing parasite load | [5] |
Mechanism of Action
This compound: The anti-Toxoplasma activity of this compound is linked to the induction of mitochondrial dysfunction and autophagy in the parasite.[7][8] This leads to a decrease in mitochondrial membrane potential, reduced ATP levels, and ultimately, parasite death.[7][8]
Pyrimethamine + Sulfadiazine: This combination therapy targets the parasite's folate biosynthesis pathway, which is crucial for DNA synthesis and replication.[5] Pyrimethamine inhibits dihydrofolate reductase, while sulfadiazine inhibits dihydropteroate synthase, resulting in a synergistic blockade of folic acid production.[5]
Signaling Pathway Diagram
Caption: Mechanisms of action for this compound and Pyrimethamine + Sulfadiazine against T. gondii.
Comparison with Anti-Clostridium difficile Agents
Clostridium difficile is a bacterium that can cause severe diarrhea and colitis. Standard treatments include metronidazole, vancomycin, and fidaxomicin.[9][10]
Quantitative Data Comparison
| Parameter | This compound | Metronidazole | Vancomycin | Fidaxomicin | Reference |
| Organism | Clostridium difficile | Clostridium difficile | Clostridium difficile | Clostridium difficile | |
| In Vitro Efficacy | |||||
| MIC | 4 µM | Resistance is uncommon but reported | Resistance is uncommon but reported | - | [1] |
| Clinical Efficacy | |||||
| Clinical Cure Rate | - | Inferior to vancomycin | Superior to metronidazole | No difference vs. vancomycin | [10][11][12] |
| Recurrence Rate | - | ~23% | ~21-27% | Significantly lower than vancomycin (~13-15%) | [10][11][12] |
| Sustained Cure Rate | - | Inferior to fidaxomicin | Inferior to fidaxomicin | Superior to vancomycin and metronidazole | [11] |
Mechanism of Action
This compound: The precise mechanism of action against C. difficile has not been fully elucidated.
Metronidazole: It is a prodrug that, once activated in anaerobic bacteria, disrupts DNA's helical structure, inhibiting nucleic acid synthesis and leading to cell death.[9]
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Fidaxomicin: A macrolide antibiotic that inhibits bacterial RNA polymerase at a site distinct from that of rifamycins, leading to the inhibition of transcription.
Experimental Workflow Diagram
Caption: Generalized workflow for a clinical trial comparing anti-C. difficile agents.
Comparison with Anti-Schistosoma mansoni Agents
Schistosoma mansoni is a parasitic flatworm that causes schistosomiasis. The standard treatment is praziquantel.[2][13] Currently, there is a lack of specific experimental data on the efficacy of this compound against S. mansoni.
Quantitative Data for Praziquantel
| Parameter | Praziquantel |
| Organism | Schistosoma mansoni |
| Dosage | 40-60 mg/kg |
| Cure Rate | 71.6% - 88.2% (dose and population dependent)[14][15][16] |
| Egg Reduction Rate (ERR) | 79.9% - 95.0%[15][16] |
Mechanism of Action
Praziquantel: The precise mechanism is not fully understood, but it is known to rapidly increase the permeability of schistosome cell membranes to calcium ions. This influx of Ca2+ results in strong muscle contractions and paralysis of the worms, leading to their dislodgement from blood vessel walls and subsequent destruction by the host immune system.
Experimental Protocols
In Vitro Susceptibility Testing for Toxoplasma gondii
Objective: To determine the 50% effective concentration (EC50) of a compound against T. gondii and the 50% cytotoxic concentration (CC50) against host cells.
Methodology:
-
Host Cell Culture: Human foreskin fibroblasts (HFF) or Vero cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until confluent.[6]
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations in the culture medium.[6]
-
Cytotoxicity Assay (CC50): The serially diluted compound is added to the host cell monolayers and incubated for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or by counting viable cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.[6]
-
Efficacy Assay (EC50): Host cell monolayers are infected with T. gondii tachyzoites (e.g., RH strain) for a few hours to allow for invasion. The extracellular parasites are then washed away, and the medium is replaced with fresh medium containing the serially diluted compound.[6]
-
After a suitable incubation period (e.g., 48-72 hours), parasite proliferation is quantified. This can be done using various methods, such as a plaque assay, where the number and size of lytic plaques are measured, or by using a reporter strain of the parasite (e.g., expressing β-galactosidase) and measuring the reporter activity.[6]
-
The EC50 is the concentration of the compound that inhibits parasite proliferation by 50%.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.[6]
In Vivo Efficacy Study for Toxoplasma gondii in a Mouse Model
Objective: To evaluate the therapeutic efficacy of a compound in an acute toxoplasmosis mouse model.
Methodology:
-
Animal Model: Swiss mice or other suitable strains are used.[7]
-
Infection: Mice are infected intraperitoneally or orally with a lethal dose of T. gondii tachyzoites (e.g., 1 x 10^3 tachyzoites of the RH strain).
-
Treatment: At a specified time post-infection (e.g., 24 hours), mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., this compound) at a specific dose and route of administration (e.g., oral gavage) for a defined period (e.g., 7-10 days). The control group receives the vehicle. A positive control group treated with a standard drug (e.g., pyrimethamine + sulfadiazine) may also be included.
-
Monitoring: Mice are monitored daily for clinical signs of illness and mortality. Body weight may also be recorded.
-
Outcome Measures:
-
Survival Rate: The percentage of mice surviving at the end of the experiment (e.g., 30 days post-infection).
-
Parasite Load: At a specific time point, a subset of mice from each group may be euthanized, and tissues (e.g., brain, liver, spleen) and blood are collected. The parasite burden in these samples can be quantified using methods such as quantitative PCR (qPCR) targeting a T. gondii-specific gene or by counting cysts in the brain.[7]
-
Clinical Trial Protocol for Clostridium difficile Infection
Objective: To compare the efficacy and safety of different antibiotic treatments for C. difficile infection (CDI).
Methodology:
-
Study Population: Adult patients with a confirmed diagnosis of CDI (presence of diarrhea and a positive stool test for toxigenic C. difficile).
-
Study Design: A randomized, double-blind, controlled trial.
-
Randomization: Patients are randomly assigned to receive one of the study treatments (e.g., fidaxomicin, vancomycin, or metronidazole) for a standard duration (e.g., 10 days).
-
Endpoints:
-
Primary Endpoint: Clinical cure, defined as the resolution of diarrhea and other CDI symptoms at the end of treatment.
-
Secondary Endpoints:
-
Recurrence of CDI within a specified follow-up period (e.g., 30 days after treatment completion).
-
Sustained clinical cure, defined as clinical cure without CDI recurrence.
-
Time to resolution of diarrhea.
-
Adverse events.
-
-
-
Data Analysis: Statistical analysis is performed to compare the cure rates, recurrence rates, and safety profiles between the treatment groups.
Conclusion
This compound demonstrates promising in vitro and in vivo activity against Toxoplasma gondii, with a mechanism of action distinct from the standard pyrimethamine-sulfadiazine combination. Its efficacy against Clostridium difficile has been demonstrated in vitro, though clinical data is lacking. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in comparison to current standard-of-care anti-infective agents. The absence of data on its activity against Schistosoma mansoni represents a key area for future investigation.
References
- 1. Pyrimethamine + Sulfadiazine + Leucovorin for Congenital Toxoplasmosis · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Clinical Care of Toxoplasmosis | Toxoplasmosis | CDC [cdc.gov]
- 5. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of sulfadiazine and pyrimetamine for treatment of experimental toxoplasmosis with strains obtained from human cases of congenital disease in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Fidaxomicin compared with vancomycin and metronidazole for the treatment of Clostridioides (Clostridium) difficile infection: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drugs for treating Schistosoma mansoni infection [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of prazequantel for the treatment of Schistosoma mansoni infection across different transmission settings in Amhara Regional State, northwest Ethiopia | PLOS One [journals.plos.org]
- 15. Efficacy and Safety of Praziquantel for Treatment of Schistosoma mansoni Infection among School Children in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of praziquantel against Schistosoma mansoni with particular consideration for intensity of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Broxaldine's Anti-parasitic Activity: A Comparative Guide
This guide provides a comprehensive comparison of the anti-parasitic activity of Broxaldine with standard-of-care treatments for toxoplasmosis, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals.
Overview of Anti-parasitic Agents
Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, is a globally prevalent infection. While often asymptomatic in immunocompetent individuals, it can lead to severe complications in immunocompromised patients and during pregnancy. The current standard of care for toxoplasmosis primarily involves a combination of pyrimethamine and sulfadiazine. However, these treatments can be associated with significant side effects, necessitating the search for novel therapeutic agents.
This compound (also known as Brobenzoxaldine) is an antiprotozoal agent that has demonstrated promising activity against Toxoplasma gondii. This guide evaluates its efficacy in comparison to established therapies.
In Vitro Anti-parasitic Activity
The in vitro efficacy of this compound has been assessed against the tachyzoite stage of Toxoplasma gondii, the rapidly replicating form of the parasite responsible for acute infection. Key metrics for evaluation include the 50% inhibitory concentration (IC50), which measures the drug's potency in inhibiting parasite proliferation, and the 50% cytotoxic concentration (CC50), which indicates the drug's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial indicator of a drug's therapeutic window.
Table 1: In Vitro Efficacy of this compound and Standard of Care Drugs against Toxoplasma gondii
| Compound | Parasite Strain | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | RH | HFF/Vero | ~1.8 µg/mL (~4.27 µM) | >100 µg/mL (>237.5 µM) | >55.6 | [1] |
| Pyrimethamine | RH | LLC-MK2 | 0.482 | 11.178 | 23.19 | [2] |
| Pyrimethamine | Various | MRC-5 | 0.07 - 0.39 mg/L (0.28 - 1.57 µM) | Not Reported | Not Reported | [3][4] |
| Sulfadiazine | RH | Human PBMCs | 2495.91 µg/mL (~9975 µM) | Not Reported | Not Reported | [1] |
| Sulfadiazine | Various | MRC-5 | 3 - 18.9 mg/L (12 - 75.5 µM) | Not Reported | Not Reported | [3] |
Note: Direct comparison of IC50 and CC50 values should be made with caution due to variations in experimental conditions, including parasite strains and host cell lines, across different studies.
In Vivo Anti-parasitic Activity
In vivo studies are critical for evaluating a drug's efficacy in a living organism. For anti-Toxoplasma agents, mouse models of acute toxoplasmosis are commonly used to assess the drug's ability to control parasite replication and improve survival rates.
A study on a mouse model of acute toxoplasmosis reported a 41.5% survival rate after treatment with this compound, which was associated with a reduced parasite load in tissues and blood[2]. In comparison, combination therapy of pyrimethamine and sulfadiazine is the established treatment. One study in a murine model of acute toxoplasmosis showed that a combination of pyrimethamine (12.5 mg/kg/day) and sulfadiazine (200 mg/kg/day) resulted in markedly reduced mortality compared to either agent alone[5]. Another study demonstrated that combining effective doses of pyrimethamine and sulfadiazine with an immunomodulator could increase the survival rate from 33.3% to 88.9%[6].
Table 2: In Vivo Efficacy of this compound and Standard of Care in a Mouse Model of Acute Toxoplasmosis
| Treatment | Dosage | Survival Rate | Reference |
| This compound | Not specified in abstract | 41.5% | [2] |
| Pyrimethamine + Sulfadiazine | 12.5 mg/kg/day + 200 mg/kg/day | Markedly reduced mortality | [5] |
| Pyrimethamine + Sulfadiazine + Levamisole | Effective dose | 88.9% | [6] |
| Pyrimethamine + Sulfadiazine (Control) | Effective dose | 33.3% | [6] |
Mechanism of Action
Understanding the mechanism by which a drug exerts its anti-parasitic effect is crucial for its development and optimization.
This compound's Mechanism of Action: Studies have indicated that this compound's anti-Toxoplasma activity is mediated through the induction of mitochondrial dysfunction in the parasite[2]. This leads to several downstream effects, including:
-
Mitochondrial Swelling: Disruption of the mitochondrial structure.
-
Decreased Mitochondrial Membrane Potential: Impairment of the electrochemical gradient essential for ATP production.
-
Reduced ATP Levels: Depletion of the parasite's primary energy source.
-
Enhanced Autophagy: Induction of a self-degradative process within the parasite.
-
Increased Neutral Lipids: Alterations in lipid metabolism.
These cellular insults ultimately lead to the disintegration of the parasite[2].
Pyrimethamine and Sulfadiazine's Mechanism of Action: The combination of pyrimethamine and sulfadiazine acts synergistically to inhibit the folic acid synthesis pathway in Toxoplasma gondii, which is essential for DNA synthesis and parasite replication.
-
Sulfadiazine: Inhibits dihydropteroate synthase (DHPS).
-
Pyrimethamine: Inhibits dihydrofolate reductase (DHFR).
By blocking two key enzymes in this pathway, the combination therapy effectively halts parasite proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Tachyzoite Proliferation Assay
This assay is used to determine the IC50 of a compound against Toxoplasma gondii.
-
Cell Culture: Seed host cells (e.g., Human Foreskin Fibroblasts - HFF) in a 96-well plate and culture until a confluent monolayer is formed.
-
Parasite Infection: Infect the host cell monolayer with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a short incubation period to allow for parasite invasion, remove the inoculum and add fresh culture medium containing serial dilutions of the test compound (e.g., this compound). Include appropriate controls (vehicle control and a known anti-Toxoplasma drug like pyrimethamine).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for parasite proliferation.
-
Quantification: Assess parasite proliferation. This can be done through various methods:
-
Microscopic Counting: Fix and stain the cells, then count the number of parasites per parasitophorous vacuole under a microscope.
-
Reporter Gene Assay: Use a parasite strain expressing a reporter gene (e.g., β-galactosidase or luciferase) and measure the reporter activity.
-
DNA Quantification: Use a DNA-binding dye (e.g., SYBR Green) to quantify the amount of parasite DNA.
-
-
Data Analysis: Plot the percentage of inhibition of parasite proliferation against the compound concentration and determine the IC50 value using a non-linear regression model.
MTT Cytotoxicity Assay
This assay is used to determine the CC50 of a compound on host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the proliferation assay (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression model.
Conclusion
The available data suggests that this compound is a promising candidate for the treatment of toxoplasmosis. Its potent in vitro activity, favorable selectivity index, and efficacy in an in vivo model warrant further investigation. The distinct mechanism of action, targeting mitochondrial function in the parasite, presents a potential advantage, particularly in cases of resistance to existing therapies that target the folate pathway.
Direct comparative studies of this compound against the standard pyrimethamine-sulfadiazine combination under identical experimental conditions are necessary to definitively establish its relative efficacy and safety. Further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound for human toxoplasmosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufmg.br [repositorio.ufmg.br]
- 5. Synergistic activity of azithromycin and pyrimethamine or sulfadiazine in acute experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Broxaldine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-protozoal agent Broxaldine and the standard-of-care drug, Pyrimethamine, in the context of Toxoplasma gondii infection. The information presented is based on published experimental data, offering a resource for researchers seeking to replicate or build upon these findings.
Comparative Efficacy Against Toxoplasma gondii
This compound has demonstrated significant in vitro activity against Toxoplasma gondii, with a mechanism of action distinct from that of Pyrimethamine. The following tables summarize the key quantitative data from published studies, providing a direct comparison of their efficacy.
| Parameter | This compound | Pyrimethamine | Reference |
| EC50 | 0.28 µg/mL | Not explicitly stated in the same study, but this compound's effect at 0.4 µg/mL was comparable to Pyrimethamine at 5 µg/mL. | [1] |
| Selectivity Index (SI) | >357.14 (HFF cells), >357.14 (Vero cells) | Not explicitly stated in the same study | [2] |
| Invasion Rate of Tachyzoites (at 4 µg/mL) | 14.31% | Not available | [1][3] |
| Proliferation Rate of Tachyzoites in Host Cells (at 4 µg/mL) | 1.23% | Not available | [1][3] |
Table 1: In Vitro Efficacy of this compound and Pyrimethamine against Toxoplasma gondii
| Parameter | This compound | Pyrimethamine | Reference |
| Effect on Mitochondrial Membrane Potential | Decreased | No direct effect reported in the same context. | [3] |
| Induction of Autophagy | Enhanced | No | [3] |
| Effect on ATP Levels | Significant decrease | Not reported to directly affect ATP levels. | [3] |
| Inhibition of Dihydrofolate Reductase (DHFR) | No | Yes | [4] |
Table 2: Comparison of the Mechanisms of Action
Signaling Pathways
The distinct mechanisms of action of this compound and Pyrimethamine are visually represented in the following signaling pathway diagrams.
Caption: Mechanism of action of this compound against T. gondii.
Caption: Mechanism of action of Pyrimethamine against T. gondii.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication of the findings.
Toxoplasma gondii Invasion Assay
This assay quantifies the ability of tachyzoites to invade host cells in the presence of a test compound.
Caption: Workflow for the T. gondii invasion assay.
Detailed Steps:
-
Host Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator. Cells are seeded into 96-well plates to form a confluent monolayer.
-
Parasite Preparation: T. gondii tachyzoites (e.g., RH strain) are maintained by serial passage in HFFs. Freshly egressed tachyzoites are harvested by passing the infected cell suspension through a 27-gauge needle, followed by filtration through a 5.0-µm polycarbonate membrane.
-
Compound Treatment and Infection: Tachyzoites are pre-incubated with various concentrations of this compound or Pyrimethamine for 1 hour at 37°C. The parasite-compound mixture is then added to the HFF monolayers and incubated for 2 hours to allow for invasion.
-
Staining and Quantification: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove extracellular parasites. The cells are then fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. Intracellular parasites are stained using a primary antibody against a T. gondii surface antigen (e.g., SAG1) and a fluorescently labeled secondary antibody. Nuclei of both host cells and parasites are stained with DAPI. The number of intracellular and extracellular parasites is quantified by fluorescence microscopy. The invasion rate is calculated as the percentage of invaded cells relative to the total number of cells.
Toxoplasma gondii Proliferation Assay
This assay measures the replication rate of intracellular tachyzoites.
Detailed Steps:
-
Infection of Host Cells: HFF monolayers in 96-well plates are infected with T. gondii tachyzoites at a low multiplicity of infection (MOI) and incubated for 2 hours to allow invasion.
-
Compound Treatment: After invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or Pyrimethamine.
-
Incubation: The infected cells are incubated for an additional 24-48 hours to allow for parasite proliferation.
-
Quantification: The cells are fixed and stained as described in the invasion assay. The number of parasites per parasitophorous vacuole is counted for at least 100 vacuoles per condition. The proliferation rate is determined by the average number of parasites per vacuole.
Mitochondrial Membrane Potential Assay (JC-1)
This assay assesses the effect of the compounds on the mitochondrial health of T. gondii.
Caption: Workflow for the mitochondrial membrane potential assay.
Detailed Steps:
-
Parasite Treatment: Freshly harvested tachyzoites are incubated with different concentrations of this compound or Pyrimethamine for a defined period (e.g., 6 hours).
-
JC-1 Staining: The treated parasites are then incubated with the JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) according to the manufacturer's protocol. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization. A known mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), is typically used as a positive control.
References
- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Event Profile of Pyrimethamine-Based Therapy in Toxoplasmosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Parasiticidal Mechanisms of Broxaldine: A Comparative Transcriptomic Perspective
For Immediate Release
[City, State] – [Date] – In the ongoing battle against parasitic diseases, understanding the molecular mechanisms of action of novel therapeutic compounds is paramount for the development of effective treatments. This guide provides a comparative analysis of the transcriptomic landscape in parasites treated with Broxaldine versus untreated parasites, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative transcriptomic data for this compound is not yet publicly available, this guide synthesizes the current understanding of its anti-parasitic effects, primarily against Toxoplasma gondii, to project a putative transcriptomic signature.
This compound's Impact on Parasite Physiology: A Multi-pronged Attack
This compound, a halogenated salicylanilide derivative, has demonstrated potent in vitro and in vivo activity against the opportunistic protozoan parasite Toxoplasma gondii.[1][2][3] Its mechanism of action is multifaceted, disrupting several key cellular processes essential for parasite survival and proliferation.
Mitochondrial Dysfunction: A primary target of this compound is the parasite's mitochondrion. Treatment leads to mitochondrial swelling, a significant decrease in mitochondrial membrane potential, and a subsequent reduction in ATP levels.[1][2][3] This crippling of the parasite's energy production machinery is a critical blow to its viability.
Induction of Autophagy: this compound treatment triggers a notable increase in the formation of autophagic lysosomes and enhances autophagy in T. gondii.[1][2][3] This suggests that the parasite initiates a self-degradative process in response to the drug-induced stress, which ultimately contributes to its demise.
Disruption of the Lytic Cycle: The parasite's ability to invade host cells and replicate is severely hampered by this compound. Studies have shown a dose-dependent inhibition of tachyzoite invasion and proliferation.[2] For instance, at a concentration of 4 μg/mL, this compound reduced the invasion rate of tachyzoites to 14.31% compared to the control group and the proliferation rate to a mere 1.23%.[1][2][3]
Alterations in Lipid Metabolism: An interesting consequence of this compound treatment is the accumulation of neutral lipids within the parasite.[1][2][3] This suggests a disruption in lipid homeostasis, which could have far-reaching consequences for membrane integrity and signaling pathways.
Projected Comparative Transcriptomic Analysis: this compound-Treated vs. Untreated Parasites
Based on the observed physiological effects, a comparative transcriptomic analysis would likely reveal significant differential gene expression in pathways related to mitochondrial function, autophagy, cell cycle regulation, and lipid metabolism. The following table summarizes the anticipated changes in gene expression.
| Biological Process | Gene Category | Predicted Expression Change in this compound-Treated Parasites | Rationale |
| Mitochondrial Function | Electron Transport Chain Components | Downregulation | Consistent with decreased mitochondrial membrane potential and ATP production. |
| ATP Synthase Subunits | Downregulation | Direct impact on energy production. | |
| Mitochondrial Ribosomal Proteins | Downregulation | Impaired mitochondrial protein synthesis. | |
| Autophagy | Autophagy-related genes (ATGs) | Upregulation | Reflects the observed increase in autophagosome formation. |
| Lysosomal Hydrolases | Upregulation | Necessary for the degradation of cellular components during autophagy. | |
| Cell Cycle & Proliferation | Cyclins and Cyclin-dependent Kinases | Downregulation | Correlates with the observed inhibition of parasite proliferation. |
| DNA Replication Factors | Downregulation | Essential for the S-phase of the cell cycle. | |
| Lipid Metabolism | Fatty Acid Synthesis Enzymes | Downregulation | Potential cause of disrupted lipid homeostasis. |
| Lipid Storage Proteins | Upregulation | Consistent with the observed accumulation of neutral lipids. | |
| Stress Response | Heat Shock Proteins | Upregulation | General cellular stress response to drug treatment. |
Experimental Protocols
To enable researchers to validate and build upon these findings, detailed methodologies for key experiments are provided below.
In Vitro Parasite Proliferation Assay
-
Cell Culture: Human foreskin fibroblasts (HFF) or Vero cells are cultured to confluence in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Parasite Infection: Confluent host cell monolayers are infected with T. gondii tachyzoites (e.g., RH strain) at a multiplicity of infection (MOI) of 1.
-
Drug Treatment: After 2 hours of infection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The infected and treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Parasite proliferation can be quantified using various methods, such as:
-
Plaque Assay: Staining the host cell monolayer with crystal violet to visualize and count the plaques (zones of lysis) formed by the parasites.
-
qPCR: Extracting DNA and quantifying the amount of a parasite-specific gene (e.g., B1 gene) relative to a host gene.
-
Immunofluorescence Assay (IFA): Fixing the cells, staining with an anti-parasite antibody, and counting the number of parasites per parasitophorous vacuole.
-
Mitochondrial Membrane Potential Assay
-
Parasite Treatment: Purified tachyzoites are incubated with different concentrations of this compound or a control for a defined time.
-
Staining: The treated parasites are then incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained parasites is measured using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Autophagy Assay
-
Parasite Treatment: Host cells infected with parasites are treated with this compound or a control.
-
Staining: The cells are then stained with a fluorescent marker for autophagosomes, such as monodansylcadaverine (MDC) or an antibody against a specific autophagy-related protein (e.g., ATG8/LC3).
-
Microscopy or Flow Cytometry: The formation of autophagosomes is visualized and quantified using fluorescence microscopy or flow cytometry.
Visualizing the Molecular Impact of this compound
To further elucidate the mechanisms of this compound, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound on a parasite cell.
Caption: General workflow for assessing the anti-parasitic effects of this compound.
This comparative guide, while based on projected transcriptomic data, provides a solid foundation for future research into the parasiticidal mechanisms of this compound. The detailed protocols and visual representations of the drug's effects offer a valuable resource for the scientific community dedicated to combating parasitic diseases. Further transcriptomic studies are warranted to fully validate and expand upon the insights presented here.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Broxaldine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Broxaldine, a compound with antiprotozoal activity. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Control Type | Equipment/Procedure | Rationale |
| Engineering Controls | Fume Hood or Exhaust Ventilation | To minimize inhalation of dust or aerosols.[1] |
| Safety Shower | For immediate decontamination in case of large-scale skin contact.[1] | |
| Eye Wash Station | For immediate flushing of eyes in case of accidental contact.[1][2] | |
| Personal Protective Equipment | ||
| Eye/Face Protection | Safety glasses with side-shields or goggles | To prevent eye contact with dust or splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Laboratory coat | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | Not generally required with adequate ventilation | A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized procedure for handling this compound is crucial for safety and experimental consistency.
-
Preparation : Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Verify that a safety shower and eyewash station are accessible and operational.[1]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting : Conduct all weighing and handling of powdered this compound within a fume hood to prevent the generation and inhalation of dust.[1] Avoid the formation of dust and aerosols.[1]
-
Solution Preparation : When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Storage : Keep the this compound container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperature is often -20°C.[1]
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment.[1]
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Contaminated materials and waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : Collect waste this compound and any contaminated disposables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed waste container.
-
Decontamination of Empties : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.
-
Disposal : Dispose of all waste through your institution's hazardous waste management program.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
